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Cascarin

Cat. No.: B600405
CAS No.: 60529-33-1
M. Wt: 416.38
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Description

Cascarin, also identified as Frangulin A, is a naturally occurring anthraquinone glycoside with the CAS registry numbers 60529-33-1 and 69686-05-1 . Its chemical structure is defined by the molecular formula C21H20O9 and a molecular weight of 416.4 g/mol . This compound is a key active constituent found in traditional medicinal plants such as Rhamnus frangula (alder buckthorn) and Rhamnus purshiana (cascara sagrada) . The historical use of these plants as laxatives paved the way for the initial isolation of this compound and the subsequent elucidation of its precise molecular structure . Modern research has shifted towards exploring its broader pharmacological potential. Current scientific investigations focus on its promising bioactivities, which include antioxidant, anti-inflammatory, and anticancer properties . The anti-inflammatory effects are of particular interest in metabolic research, as chronic inflammation is a key driver of conditions like insulin resistance and diabetes; related anthraquinones have been shown to modulate inflammatory cytokines such as TNF-α . Furthermore, studies suggest that the glycosylation of the emodin aglycone structure, as seen in this compound, may enhance its anti-tumor activity, making it a valuable compound for oncological research . As a secondary metabolite, this compound is part of a larger class of anthraquinone derivatives that are actively studied for their therapeutic mechanisms . Researchers can acquire this compound with a guaranteed purity of 98.0% . ATTENTION: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O9 B600405 Cascarin CAS No. 60529-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dihydroxy-3-methyl-6-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3/t8-,16-,19+,20+,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVUKLWJFJOHO-NXTHJCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031905
Record name Frangulin A
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Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69686-05-1, 60529-33-1
Record name 3-[(6-Deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methyl-9,10-anthracenedione
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Record name 3-[(6-deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone
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Foundational & Exploratory

Casticin: A Technical Guide on its Chemical Structure, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin (B192668), a polymethoxyflavone, is a natural compound that has garnered significant interest within the scientific community for its diverse pharmacological properties.[1] Isolated from various plants, most notably from the fruits and leaves of Vitex species such as Vitex agnus-castus, Vitex trifolia, and Vitex rotundifolia, as well as Artemisia annua, casticin has demonstrated a range of biological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure of casticin, its physicochemical properties, and detailed insights into its mechanisms of action, with a focus on its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Physicochemical Properties

Casticin, also known as Vitexicarpin, is chemically defined as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-4H-1-benzopyran-4-one. Its structure is characterized by a flavonoid backbone with four methoxy (B1213986) groups and two hydroxy groups, which contribute to its biological activity.

Chemical Structure:

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of casticin have been established through various spectroscopic methods. The key physicochemical properties are summarized below.

PropertyValueReference
Chemical Formula C₁₉H₁₈O₈[3]
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-4H-1-benzopyran-4-one[3]
Synonyms Vitexicarpin, Quercetagetin 3,6,7,4'-tetramethyl ether[3]
CAS Number 479-91-4[3]
Molecular Weight 374.34 g/mol [3][4]
Appearance Crystalline solid[5]
Melting Point 186-187 °C[2]
Solubility Soluble in DMSO (10 mg/mL), DMF (20 mg/mL), and ethanol (B145695) (5 mg/mL). Sparingly soluble in aqueous buffers.[5][6]
UV-Vis (λmax) 210, 258, 350 nm[6]
¹H and ¹³C NMR Data available and used for structural confirmation.[7][8][9]
Mass Spectrometry Used for molecular weight determination and fragmentation analysis.[3][7]

Biological Activities and Quantitative Data

Casticin exhibits a broad spectrum of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied. The following table summarizes key quantitative data from various in vitro studies.

Biological ActivityCell Line/ModelIC₅₀ / EffectReference
Anticancer K562 (Leukemia)5.95 µM
HL-60 (Leukemia)4.82 µM
Kasumi-1 (Leukemia)15.56 µM
KB (Oral Carcinoma)0.23 µM[10]
MCF-7 (Breast Cancer)8.5 µM[11]
SNU16 (Gastric Cancer)6.8 µM[11]
RPMI 8226 (Myeloma)6.0 µM[11]
DLD-1 (Colorectal Cancer)5 µM[12]
Anti-inflammatory LPS-induced macrophagesInhibition of TNF-α, IL-6, and IL-1β[13][14]
Cigarette smoke-induced lung inflammation (murine model)Significant reduction of inflammatory cells and cytokines in BALF at 1, 2, and 10 mg/kg[15]
fMLP-stimulated neutrophilsSignificant suppression of chemotaxis[2]
Immunomodulatory PHA-stimulated T-cells (PMBC)Potent suppressive effect[2]

Mechanisms of Action: Signaling Pathways

Casticin exerts its biological effects by modulating multiple intracellular signaling pathways that are critical in the pathogenesis of cancer and inflammatory diseases.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Casticin has been shown to inhibit this pathway at multiple levels. It decreases the phosphorylation of both Akt and mTOR, leading to the downstream inhibition of proteins involved in cell survival and proliferation.[11][16] This inhibition of the PI3K/Akt/mTOR cascade is a key mechanism underlying casticin's ability to induce apoptosis and cell cycle arrest in cancer cells.[11]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Casticin Casticin Casticin->Akt Inhibits Phosphorylation Casticin->mTORC1 Inhibits Activation

Casticin's inhibition of the PI3K/Akt/mTOR signaling pathway.
TGF-β/Smad Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. In the context of liver fibrosis, TGF-β is a key mediator of hepatic stellate cell (HSC) activation. Casticin has been demonstrated to attenuate liver fibrosis by blocking the TGF-β/Smad signaling pathway.[17] It inhibits the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β signaling, thereby preventing their nuclear translocation and the subsequent transcription of pro-fibrotic genes.[17]

TGF_beta_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor (Type I/II) Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds with Smad4 Smad4 Smad4 Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates Casticin Casticin Casticin->Smad23 Inhibits Phosphorylation Gene_expression Pro-fibrotic Gene Expression Smad_complex_nuc->Gene_expression Activates TGFb TGF-β TGFb->TGFbR Binds

Casticin's inhibitory effect on the TGF-β/Smad signaling pathway.
STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Casticin has been identified as an inhibitor of STAT3 activation. It can suppress both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation at Tyrosine 705, which is a critical step for its dimerization, nuclear translocation, and DNA binding activity. By inhibiting STAT3, casticin downregulates the expression of various STAT3 target genes involved in oncogenesis.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocates Casticin Casticin Casticin->STAT3 Inhibits Phosphorylation Target_genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer_nuc->Target_genes Activates IL6 IL-6 IL6->Cytokine_receptor Binds

Casticin's inhibition of the STAT3 signaling pathway.

Experimental Protocols

Isolation and Purification of Casticin from Vitex agnus-castus

The following is a generalized protocol for the isolation and purification of casticin, based on high-performance liquid chromatography (HPLC) methods described in the literature.

Casticin_Isolation_Workflow Start Dried & Pulverized Vitex agnus-castus Fruits Extraction Methanol (B129727) Extraction (e.g., Turbo Extraction) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Evaporation to Dryness Filtration1->Evaporation Dissolution Dissolution in Methanol Evaporation->Dissolution Filtration2 Filtration (0.2 µm filter) Dissolution->Filtration2 HPLC Reversed-Phase HPLC (C18 column) Filtration2->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Purity Analysis (Analytical HPLC, NMR, MS) Fractionation->Analysis End Purified Casticin Analysis->End

Workflow for the isolation and purification of casticin.

Protocol:

  • Extraction: Pulverized dried fruits of Vitex agnus-castus are extracted with methanol. This can be performed using methods such as turbo extraction for efficiency. The extraction is typically repeated to maximize the yield.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to chromatographic separation. A common method is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of methanol and an aqueous solution of a weak acid, such as 0.5% phosphoric acid. The gradient is programmed to gradually increase the proportion of methanol to elute compounds with increasing hydrophobicity.

    • Detection: The eluate is monitored using a UV detector, typically at wavelengths around 254 nm or 350 nm, where flavonoids exhibit strong absorbance.

  • Fraction Collection and Analysis: Fractions corresponding to the peak of casticin are collected. The purity of the isolated casticin is then confirmed using analytical HPLC, and its identity is verified by spectroscopic methods such as NMR and mass spectrometry.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of casticin (typically in a serum-free or low-serum medium to avoid interference). Include appropriate controls (vehicle control, untreated cells).

  • Incubation: Incubate the cells with casticin for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis of Protein Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated (activated) forms of signaling proteins.

Protocol:

  • Cell Lysis: After treating cells with casticin for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal protein loading.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to normalize the levels of the phosphorylated protein to the total amount of the protein. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading across all lanes.

Conclusion

Casticin is a promising natural flavonoid with a well-defined chemical structure and significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR, TGF-β/Smad, and STAT3 provides a molecular basis for its observed biological activities. The detailed protocols provided in this guide for its isolation, purification, and biological evaluation are intended to facilitate further research into this compelling natural product. Continued investigation into the pharmacological properties and mechanisms of action of casticin is warranted to fully elucidate its therapeutic potential and to pave the way for its potential development as a novel therapeutic agent.

References

Casticin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casticin (B192668), a polymethoxylated flavonol, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of casticin, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Casticin

Casticin is predominantly found in plants of the Vitex and Artemisia genera. The concentration of casticin can vary significantly depending on the plant species, the specific part of the plant, and geographical location.

Table 1: Principal Natural Sources of Casticin

Plant SpeciesFamilyPlant Part(s)Reported Casticin Content (%)
Vitex agnus-castusLamiaceaeFruits, Aerial parts, Seeds0.03 - 1.18 (in fruits)[1]
Vitex trifoliaLamiaceaeLeaves, Fruits~0.01 (in leaves)[1]
Vitex negundoLamiaceaeLeavesNot specified
Vitex rotundifoliaLamiaceaeFruitsNot specified
Artemisia annuaAsteraceaeLeaves, Aerial partsNot specified
Psiada trinerviaAsteraceaeNot specifiedNot specified
Daphne genkwaThymelaeaceaeNot specifiedNot specified
Pluchea quitocAsteraceaeNot specifiedNot specified

Extraction Methodologies

The extraction of casticin from its natural sources is a critical step in its isolation and purification for research and potential therapeutic applications. Various methods have been employed, each with its own advantages in terms of efficiency, solvent consumption, and time.

Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining casticin. The choice of solvent is crucial and is typically based on the polarity of casticin.

Experimental Protocol: Methanolic Extraction from Vitex agnus-castus Fruits [2]

  • Sample Preparation: Pulverize 1 gram of dried Vitex agnus-castus fruits.

  • Extraction:

    • Perform turbo extraction at 19,000 rpm with 40 mL of 100% methanol (B129727) for 2 minutes.

    • Filter the supernatant into a 250 mL round-bottom flask.

    • Repeat the extraction process on the residue.

  • Solvent Evaporation: Combine the filtered supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Dissolve the dried extract in a small volume of methanol for further analysis or purification.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency and reducing extraction time.

Experimental Protocol: Ultrasound-Assisted Extraction of Flavonoids from Viticis Fructus [3]

  • Optimal Conditions:

    • Solvent: 60% ethanol (B145695) solution

    • Material-to-Liquid Ratio: 1:25 (g/mL)

    • pH: 4

    • Enzyme Addition: 1.5%

    • Enzymatic Hydrolysis Time: 30 minutes at 40°C

    • Ultrasonic Time: 50 minutes

  • Procedure:

    • Combine the powdered plant material with the 60% ethanol solution at the specified ratio.

    • Adjust the pH to 4 and add the enzyme.

    • Incubate for 30 minutes at 40°C for enzymatic hydrolysis.

    • Subject the mixture to ultrasonic irradiation for 50 minutes.

    • Filter the extract for further processing.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and release of target compounds. This method significantly reduces extraction time and solvent consumption.

Experimental Protocol: Microwave-Assisted Extraction from Artemisia annua [4][5]

  • Sample Preparation: Use 100 mg of dried, powdered Artemisia annua leaves (25 mesh particle size).

  • Optimal Conditions:

    • Solvent: Acetone

    • Microwave Power: 160 W

    • Extraction Time: 120 seconds

  • Procedure:

    • Place the plant material and solvent in a suitable microwave extraction vessel.

    • Apply microwave irradiation under the optimized conditions.

    • After extraction, filter the mixture to separate the extract from the solid residue.

Table 2: Comparison of Casticin Extraction Methods

Extraction MethodPlant MaterialSolventKey ParametersYield/EfficiencyReference
Solvent ExtractionVitex agnus-castus fruits100% MethanolTurbo extraction at 19,000 rpm for 2 min (2x)0.025% to 0.212% casticin in drug samples[2][6][7][8]
Ultrasound-Assisted Enzyme ExtractionViticis Fructus60% Ethanol50 min sonication, 40°CHigher total flavonoid yield than traditional methods[3]
Microwave-Assisted ExtractionArtemisia annua leavesAcetone160 W, 120 secondsHigh extraction rate (92.1% for artemisinin, casticin co-extracted)[4][5]
Tea InfusionArtemisia annuaWaterBoiling for 5 minPoor recovery of casticin (~1.8%)[5][9]

Purification Techniques

Following extraction, the crude extract containing casticin requires further purification to isolate the compound in a high-purity form.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products.

Experimental Protocol: HSCCC Purification of Casticin from Artemisia annua Extract [10]

  • Initial Cleanup: Subject the crude extract to a preliminary cleanup on a silica (B1680970) gel column.

  • Solvent System: Utilize a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 7:10:7:10 (v/v/v/v).

  • HSCCC Separation:

    • Inject the partially purified sample (e.g., 226.4 mg containing 16.5% casticin) into the HSCCC instrument.

  • Outcome: This method can yield casticin with over 99% purity and a recovery rate of 96.2%.

Signaling Pathways Modulated by Casticin

Casticin exerts its biological effects by modulating several key intracellular signaling pathways, which are often dysregulated in various diseases, including cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Casticin has been shown to inhibit this pathway in various cancer cells.

PI3K_Akt_Pathway Casticin Casticin PI3K PI3K Casticin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival/ Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis mTOR->CellSurvival

Casticin inhibits the PI3K/Akt signaling pathway.

Casticin inhibits the phosphorylation of PI3K and Akt, leading to the inactivation of this pro-survival pathway.[8][11][12][13][14][15][16] This inhibition can suppress cancer cell proliferation and induce apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune response, inflammation, and cell survival. Casticin has been demonstrated to suppress the activation of the NF-κB pathway.

NF_kB_Pathway Casticin Casticin IKK IKK Casticin->IKK IκBα IκBα IKK->IκBα | (Phosphorylation) NF_kB NF-κB IκBα->NF_kB | (Inhibition) Nucleus Nucleus NF_kB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation

Casticin inhibits the NF-κB signaling pathway.

By inhibiting IκBα kinase (IKK), casticin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[11] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis. Casticin has been identified as an inhibitor of STAT3 activation.

STAT3_Pathway Casticin Casticin STAT3 STAT3 Casticin->STAT3 | (Phosphorylation) pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression

Casticin inhibits the STAT3 signaling pathway.

Casticin inhibits both constitutive and interleukin-6-induced STAT3 phosphorylation, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[15][17][18][19] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

FOXO3a/FoxM1 Signaling Pathway

The Forkhead box O3 (FOXO3a) and Forkhead box M1 (FoxM1) transcription factors are critical regulators of the cell cycle and apoptosis, with FOXO3a generally acting as a tumor suppressor and FoxM1 as an oncogene. Casticin has been shown to modulate this pathway to induce apoptosis in cancer cells.

FOXO3a_FoxM1_Pathway Casticin Casticin pFOXO3a p-FOXO3a (inactive) Casticin->pFOXO3a | (Dephosphorylation) FOXO3a FOXO3a (active) pFOXO3a->FOXO3a FoxM1 FoxM1 FOXO3a->FoxM1 Apoptosis Apoptosis FOXO3a->Apoptosis CellProliferation Cell Proliferation FoxM1->CellProliferation

Casticin modulates the FOXO3a/FoxM1 pathway.

Casticin promotes the dephosphorylation of FOXO3a, leading to its activation.[1][6][7][20][21] Activated FOXO3a then transcriptionally represses FoxM1, a key regulator of cell cycle progression and proliferation. The net effect is the induction of apoptosis and inhibition of cancer cell growth.

Conclusion

Casticin is a promising natural compound with a well-defined phytochemical profile and significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and detailed various extraction and purification methodologies. Furthermore, the elucidation of its mechanisms of action through the modulation of key signaling pathways, including PI3K/Akt, NF-κB, STAT3, and FOXO3a/FoxM1, provides a solid foundation for future research and development. The continued investigation of casticin's pharmacological properties and the optimization of its production are warranted to fully explore its potential as a therapeutic agent.

References

The Multifaceted Biological Activities of Casticin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin (B192668), a polymethoxyflavone found in various plants of the Vitex genus, has emerged as a compound of significant interest in pharmacological research.[1][2] Possessing a wide array of therapeutic properties, casticin has been investigated for its anti-inflammatory, anticancer, and neuroprotective effects.[3] This technical guide provides a comprehensive overview of the biological activities of casticin, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental insights.

Anticancer Activity

Casticin exhibits potent antineoplastic activity against a broad spectrum of cancers, including but not limited to breast, colon, leukemia, and lung cancer.[4][5] Its anticancer effects are multifaceted, primarily executed through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][6]

Induction of Apoptosis

Casticin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[7] This is characterized by an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria into the cytosol, and subsequent activation of the caspase cascade, including caspase-3, -8, and -9.[4][8]

In some cancer cell lines, such as human hepatocellular carcinoma, casticin has been shown to upregulate the expression of death receptor 5 (DR5), further amplifying the apoptotic signal.[9]

Cell Cycle Arrest

Casticin can halt the proliferation of cancer cells by inducing cell cycle arrest, most notably at the G2/M phase.[9][10][11] This is often accompanied by the modulation of key cell cycle regulatory proteins. For instance, in acute myeloid leukemia cells, casticin treatment leads to a significant increase in the G2/M phase population.[11]

Inhibition of Metastasis

The spread of cancer cells to distant organs is a major cause of mortality. Casticin has been shown to suppress the invasion and migration of cancer cells. This is achieved, in part, by downregulating the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix.[4][5]

Key Signaling Pathways in Anticancer Activity

Casticin's anticancer effects are orchestrated through its modulation of several critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Casticin has been demonstrated to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pro-survival signaling cascade.[6][12][13] In some cancers, this inhibition is mediated by the upregulation of miR-338-3p, which targets RUNX2, a downstream effector of the PI3K/Akt pathway.[6][13]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. Casticin can inhibit the activation of NF-κB, leading to the downregulation of its target genes involved in cell proliferation and survival.[9][14]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route for cell proliferation and survival. Casticin has been shown to block the p38 MAPK pathway in leukemia cells.[4]

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in many cancers, promoting cell proliferation and survival. Casticin has been identified as an inhibitor of this pathway.[6][14]

  • FOXO3a/FoxM1 Pathway: This pathway is involved in the regulation of cell cycle progression and apoptosis. Casticin has been shown to modulate this pathway in hepatocellular carcinoma.[4][14]

Signaling Pathway of Casticin in Cancer Cells

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus casticin Casticin dr5 DR5 casticin->dr5 upregulates ros ROS casticin->ros induces pi3k PI3K casticin->pi3k inhibits nfkb NF-κB casticin->nfkb inhibits mapk MAPK casticin->mapk inhibits stat3 STAT3 casticin->stat3 inhibits foxo3a FOXO3a casticin->foxo3a modulates caspases Caspases dr5->caspases activates bax Bax ros->bax activates cytochrome_c Cytochrome c ros->cytochrome_c release akt Akt pi3k->akt mtor mTOR akt->mtor metastasis Metastasis ↓ akt->metastasis proliferation Proliferation ↓ mtor->proliferation ikb IκB nfkb->ikb nfkb->proliferation mapk->proliferation stat3->proliferation foxm1 FoxM1 foxo3a->foxm1 cell_cycle_arrest Cell Cycle Arrest foxm1->cell_cycle_arrest bax->cytochrome_c promotes release bcl2 Bcl-2 bcl2->cytochrome_c inhibits release cytochrome_c->caspases activates apoptosis Apoptosis caspases->apoptosis induces cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus casticin Casticin pi3k PI3K casticin->pi3k inhibits nfkb NF-κB casticin->nfkb inhibits mapk MAPK casticin->mapk inhibits lps LPS/IL-1β tlr4 TLR4 lps->tlr4 tlr4->pi3k activates tlr4->nfkb activates tlr4->mapk activates akt Akt pi3k->akt inflammatory_genes Pro-inflammatory Gene Expression ↓ akt->inflammatory_genes ikb IκB nfkb->ikb nfkb->inflammatory_genes mapk->inflammatory_genes cytokines Cytokines (TNF-α, IL-6, IL-1β) ↓ inflammatory_genes->cytokines mediators iNOS, COX-2 ↓ inflammatory_genes->mediators start Start: Casticin Treatment cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Casticin (Varying Concentrations & Times) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quantification Quantify Apoptotic Cells apoptosis->apoptosis_quantification protein_expression Analyze Protein Expression (e.g., p-Akt, Bcl-2) western_blot->protein_expression end Conclusion on Biological Activity ic50->end apoptosis_quantification->end protein_expression->end

References

The Pharmacological Profile of Casticin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[SHANGHAI, CN – December 16, 2025] – Casticin, a polymethoxyflavone naturally occurring in various medicinal plants, notably from the Vitex species, has emerged as a compound of significant interest in pharmacological research.[1] Extensive in vitro and in vivo studies have elucidated its potent anti-cancer, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the core pharmacological properties of Casticin, with a focus on its mechanisms of action, quantitative data, and detailed experimental methodologies to support ongoing and future research endeavors.

Anti-Cancer Properties

Casticin exhibits robust anti-neoplastic activity across a spectrum of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3]

Induction of Apoptosis

Casticin triggers programmed cell death in cancer cells primarily through the mitochondrial-dependent (intrinsic) and death receptor-mediated (extrinsic) pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential.[4] This is followed by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio to favor apoptosis.[4][5] Subsequently, cytochrome c is released from the mitochondria into the cytoplasm, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and apoptotic cell death.[4][5][6] Casticin has also been shown to upregulate the expression of Death Receptor 5 (DR5), potentiating TRAIL-induced apoptosis in colon cancer cells.

Cell Cycle Arrest

Casticin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and G0/G1 phases.[3] In human oral cancer cells, Casticin induces G2/M phase arrest by promoting the expression of p53 and p21 and inhibiting Cdc25c, CDK-1, and Cyclins A and B. In gallbladder cancer cells, it induces G0/G1 arrest by upregulating p27 and downregulating Cyclin D1/CDK4.[3]

Inhibition of Metastasis

The anti-metastatic potential of Casticin is attributed to its ability to inhibit cancer cell invasion and migration. It has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in metastasis, by downregulating mesenchymal markers like N-cadherin and Twist1, while upregulating the epithelial marker E-cadherin.[7]

Table 1: Cytotoxic Activity of Casticin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer8.5[5]
SNU16Gastric Cancer7.0[5]
RPMI 8226Myeloma6.0[5]
TSGH-8301Bladder CancerNot specified, effective at 48h[2]
HeLa, CasKi, SiHaCervical CancerNot specified, induces apoptosis[2][4]
Colo 205Colon CancerEffective at 40 µM (G2/M arrest)[2]
TE-11, ECA-109Esophageal CancerNot specified, reduces Bcl-2[4]
NOZ, SGC996Gallbladder Cancer2.0[2]
SKOV3Ovarian Cancer2.18[8]

Anti-Inflammatory Properties

Casticin demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators.[9] A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2] By preventing the phosphorylation and subsequent degradation of IκBα, Casticin blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory target genes.[2] In a murine model of acute lung inflammation, Casticin significantly inhibited the infiltration of inflammatory cells and reduced the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid.[7]

Neuroprotective Properties

The neuroprotective effects of Casticin have been demonstrated in models of ischemic stroke. It has been shown to reduce cerebral infarction volume and improve neurological function.[10] The underlying mechanism involves the inhibition of the TLR4/NF-κB signaling pathway, leading to a decrease in the production of inflammatory cytokines such as TNF-α, TGF-β, and IL-6 in the brain tissue.[10] Casticin also directly protects neurons from insults and indirectly promotes neuronal differentiation and survival by inducing astrocytes to secrete neuroprotective factors.[11]

Signaling Pathways Modulated by Casticin

Casticin exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

Casticin is a known inhibitor of the PI3K/Akt signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and invasion.[2][4] Casticin treatment leads to a decrease in the phosphorylation of Akt and its downstream effector mTOR, thereby inhibiting this pro-survival pathway.[1][12]

PI3K_Akt_Pathway Casticin Casticin PI3K PI3K Casticin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Casticin inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway

Casticin suppresses the NF-κB pathway, a key regulator of inflammation and cell survival. It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in inflammation and apoptosis resistance.[2]

NFkB_Pathway Casticin Casticin IKK IKK Casticin->IKK IkBa IκBα IKK->IkBa p NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Casticin inhibits the NF-κB signaling pathway.
JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is involved in Casticin-induced apoptosis. Casticin treatment leads to the generation of ROS, which in turn activates the apoptosis signal-regulating kinase 1 (ASK1). Activated ASK1 then phosphorylates and activates JNK, leading to the upregulation of pro-apoptotic proteins and ultimately, cell death.[4][13]

JNK_Pathway Casticin Casticin ROS ROS Casticin->ROS ASK1 ASK1 ROS->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis

Casticin induces apoptosis via the JNK signaling pathway.
STAT3 Signaling Pathway

Casticin has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Casticin represses both constitutive and interleukin-6-induced STAT3 phosphorylation, leading to the downregulation of STAT3 target genes.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Casticin for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with Casticin at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with Casticin, then harvest and wash with PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis
  • Protein Extraction: Lyse Casticin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 2: Key Primary Antibodies for Western Blot Analysis

Target ProteinPathway/ProcessRecommended DilutionVendor (Example)Catalog # (Example)
p-Akt (Ser473)PI3K/Akt1:1000Cell Signaling Technology4060
AktPI3K/Akt1:1000Cell Signaling Technology4691
p-mTOR (Ser2448)PI3K/Akt1:1000Cell Signaling Technology5536
mTORPI3K/Akt1:1000Cell Signaling Technology2983
p-NF-κB p65NF-κB1:1000Cell Signaling Technology3033
NF-κB p65NF-κB1:1000Cell Signaling Technology8242
p-JNKJNK1:1000Cell Signaling Technology9255
JNKJNK1:1000Cell Signaling Technology9252
p-STAT3 (Tyr705)STAT31:1000Cell Signaling Technology9145
STAT3STAT31:1000Cell Signaling Technology9139
BaxApoptosis1:1000Cell Signaling Technology2772
Bcl-2Apoptosis1:1000Cell Signaling Technology3498
Cleaved Caspase-3Apoptosis1:1000Cell Signaling Technology9664
Cyclin D1Cell Cycle1:1000Cell Signaling Technology2978
p27 Kip1Cell Cycle1:1000Cell Signaling Technology3686
E-cadherinEMT1:1000Cell Signaling Technology3195
N-cadherinEMT1:1000Cell Signaling Technology13116
In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 × 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer Casticin (e.g., via intraperitoneal injection) at specified doses and schedules.

  • Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform further analysis such as immunohistochemistry or Western blotting on tumor tissues.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines MTT MTT Assay (Viability) Cell_Culture->MTT Apoptosis_Assay Annexin V/PI (Apoptosis) Cell_Culture->Apoptosis_Assay Cell_Cycle Flow Cytometry (Cell Cycle) Cell_Culture->Cell_Cycle Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Xenograft Xenograft Model (Nude Mice) Tumor_Measurement Tumor Volume & Weight Measurement Xenograft->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

General experimental workflow for evaluating Casticin.

Conclusion

Casticin is a multi-targeting natural compound with a well-documented portfolio of anti-cancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate key signaling pathways such as PI3K/Akt, NF-κB, JNK, and STAT3 underscores its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research into the pharmacological properties of Casticin and accelerate its translation from preclinical discovery to potential clinical applications. Continued investigation into its bioavailability, safety profile, and efficacy in more complex disease models is warranted.

References

Casticin: A Comprehensive Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casticin (B192668), a polymethoxyflavone found in various Vitex species, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. The progression of casticin from a promising candidate in preclinical research to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability profile of casticin, offering critical data and methodologies for researchers and drug development professionals. This document summarizes quantitative solubility data, outlines detailed experimental protocols for solubility and stability assessment, and visualizes key cellular signaling pathways influenced by casticin.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Casticin is a lipophilic molecule, exhibiting poor solubility in aqueous solutions but good solubility in several organic solvents.

Quantitative Solubility Data

The following table summarizes the reported solubility of casticin in various solvents.

SolventSolubility (mg/mL)Molar Solubility (mM)Reference(s)
Dimethyl Sulfoxide (DMSO)~10 - 100~26.7 - 267.1[1][2]
Dimethylformamide (DMF)~20~53.4[1]
Ethanol~5~13.4[1]
1:5 DMF:PBS (pH 7.2)~1~2.7[1]

Note: The molecular weight of casticin is 374.34 g/mol .

Experimental Protocol: Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of casticin in a specific solvent.

Materials:

  • Casticin (crystalline solid, ≥98% purity)

  • Solvent of choice (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of casticin to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of casticin of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated stability-indicating HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of casticin in the supernatant by interpolating its peak area from the calibration curve.

Data Analysis: The solubility is expressed as the concentration of casticin in the saturated solution (e.g., in mg/mL or µg/mL).

Experimental Workflow: Solubility Assessment

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Prepare supersaturated solution (excess casticin in solvent) shake Shake at constant temperature (24-72h) prep_solution->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter hplc Quantify using validated HPLC method filter->hplc

Workflow for Shake-Flask Solubility Assessment

Stability Profile

Understanding the stability of casticin under various environmental conditions is crucial for its handling, storage, and the development of stable pharmaceutical formulations.

General Stability and Storage
  • Solid State: As a crystalline solid, casticin is stable for at least four years when stored at -20°C.[1]

  • In Solution: Stock solutions of casticin in organic solvents like DMSO should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2] Aqueous solutions are not recommended for storage for more than one day.[1]

pH-Dependent and Temperature-Dependent Stability (Qualitative)
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of casticin under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • Casticin

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of casticin in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution with HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose a solid sample of casticin and a solution of casticin to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven for a defined period.

    • Photodegradation: Expose a solid sample and a solution of casticin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC-PDA or HPLC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the unstressed control to identify degradation products.

    • Determine the percentage of degradation of casticin.

    • Assess the peak purity of the casticin peak to ensure no co-eluting degradation products.

Experimental Workflow: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Casticin Stock Solution acid Acid Hydrolysis (HCl, heat) prep_stock->acid base Base Hydrolysis (NaOH, RT) prep_stock->base oxidation Oxidation (H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Heat) prep_stock->thermal photo Photolytic Stress (Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC sampling->hplc data_analysis Identify Degradants & Calculate % Degradation hplc->data_analysis

Workflow for a Forced Degradation Study

Signaling Pathways

Casticin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

TGF-β/Smad Signaling Pathway

Casticin has been reported to inhibit the TGF-β/Smad signaling pathway, which plays a crucial role in fibrosis. Casticin can suppress the activation of hepatic stellate cells by inhibiting the phosphorylation of Smad2/3, downstream effectors of the TGF-β receptor.[4]

Casticin's Inhibition of the TGF-β/Smad Pathway
STAT3 Signaling Pathway

Casticin has also been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in signaling pathways that regulate cell growth, proliferation, and apoptosis.[5] By suppressing both constitutive and IL-6-induced STAT3 phosphorylation, casticin can induce apoptosis in various tumor cells.[1][5]

References

Discovery and history of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Casuarinin (B1208647) for Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a C-glycosidic ellagitannin, a class of hydrolyzable tannins characterized by a glucose core with multiple ester-linked gallic acid units that are oxidatively coupled.[1] First isolated from Casuarina stricta, it has since been identified in various other plant species.[2][3] Casuarinin has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial effects.[4][5][6] This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, biological activities, and experimental protocols related to casuarinin, with a focus on its underlying mechanisms of action.

Discovery and History

Casuarinin was first isolated and its structure elucidated in 1983 by Okuda, Yoshida, Ashida, and Yazaki from the leaves of Casuarina stricta.[2][3][7] In the same study, other ellagitannins such as casuarictin (B1680760), strictinin, casuariin, and stachyurin (B1207473) were also identified.[3] Subsequent research has led to the identification of casuarinin in other plant species, including the pericarp of pomegranates (Punica granatum), Stachyurus species, Alnus sieboldiana, and Plinia cauliflora.[2][6]

Chemical Properties

Casuarinin is a complex polyphenolic compound with an open-chain glucose core.[1] It is a structural isomer of casuarictin.[1][2] The key chemical properties of casuarinin are summarized in the table below.

PropertyValueReference
Chemical FormulaC41H28O26[2][4][8]
Molar Mass936.64 g/mol [2]
Exact Mass936.0869[8]
AppearancePale yellow amorphous powder[7]
PurityMin. 95%[4]
CAS Number79786-01-9[2][8]

Biosynthesis

The biosynthesis of casuarinin, like other ellagitannins, begins with 1,2,3,4,6-pentagalloyl-glucose.[2][9] This precursor undergoes oxidative dehydrogenation to form tellimagrandin II and subsequently casuarictin.[2][9] Following the conversion of casuarictin to pedunculagin, the pyranose ring of the glucose molecule opens.[2] This ring-opening step leads to the formation of a family of related compounds, including casuarinin, casuariin, castalagin, and vescalagin.[2]

G PGG 1,2,3,4,6-pentagalloyl-glucose TII Tellimagrandin II PGG->TII Oxidative dehydrogenation Casuarictin Casuarictin TII->Casuarictin Oxidative dehydrogenation Pedunculagin Pedunculagin Casuarictin->Pedunculagin OpenChain Open-chain glucose intermediate Pedunculagin->OpenChain Pyranose ring opening Casuarinin Casuarinin OpenChain->Casuarinin Others Casuariin, Castalagin, etc. OpenChain->Others

Caption: Biosynthetic pathway of Casuarinin.

Biological Activities and Mechanisms of Action

Casuarinin exhibits a wide range of pharmacological activities, which are detailed below.

Anti-inflammatory Activity

Casuarinin has demonstrated significant anti-inflammatory properties. It has been shown to bind to TNF-α induced receptors on basophilic leukemia and carcinoma cell lines, leading to a reduction in the production of pro-inflammatory cytokines.[4] Additionally, it may exert its anti-inflammatory effects by inhibiting the release of histamine (B1213489) from mast cells.[4]

G Casuarinin Casuarinin TNFR TNF-α induced receptors Casuarinin->TNFR Binds to MastCells Mast Cells Casuarinin->MastCells Acts on ProInflammatory Pro-inflammatory Cytokines TNFR->ProInflammatory Inhibits production of Histamine Histamine Release MastCells->Histamine Inhibits

Caption: Anti-inflammatory mechanism of Casuarinin.

Anti-cancer Activity

Casuarinin has been reported to have an apoptotic effect on tumor cells.[4] One study found that casuarinin from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells.[8]

Antioxidant Activity

Casuarinin has shown strong antioxidant activity in various assays, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays, as well as the oxygen radical absorbance capacity (ORAC) assay.[5] It has also been shown to protect cultured Madin-Darby canine kidney (MDCK) cells from hydrogen peroxide-induced oxidative stress and DNA damage.[8]

Skeletal Muscle Satellite Cell Activation

A study on Lemon Myrtle (Backhousia citriodora) extract identified casuarinin as the active compound responsible for the activation of skeletal muscle satellite cells (SCs).[1][10] This activation was associated with the upregulation of interleukin-6 (IL-6) mRNA expression, which is crucial for SC activation and proliferation.[1][10] The overall structure of casuarinin was found to be critical for this activity.[1]

G Casuarinin Casuarinin SCs Skeletal Muscle Satellite Cells (SCs) Casuarinin->SCs Acts on IL6 Interleukin-6 (IL-6) mRNA expression SCs->IL6 Upregulates SCActivation SC Activation and Proliferation IL6->SCActivation Leads to

Caption: Casuarinin-induced skeletal muscle satellite cell activation.

Other Activities
  • Carbonic Anhydrase Inhibition: Casuarinin is a highly active inhibitor of carbonic anhydrase.[2][8]

  • Anti-Candida Activity: A bioactivity-guided study on Plinia cauliflora leaves identified casuarinin as the major component with antifungal activity against Candida species.[6]

  • Anti-acne Activity: Casuarinin has demonstrated strong inhibitory activities in DPPH scavenging and nitric oxide (NO) production assays, as well as anti-inflammatory and anti-acne activities through western blotting (NLRP3, IL-1β, and 5α-reductase).[5]

Experimental Protocols

Extraction and Isolation

A common method for the isolation of casuarinin involves the following steps:

  • Extraction: The plant material (e.g., leaves) is extracted with a solvent such as 50% acetone (B3395972) or methanol (B129727).[5][7]

  • Fractionation: The crude extract is then partitioned. For instance, an ethyl acetate (B1210297) soluble fraction can be obtained.[7]

  • Chromatography: The active fraction is subjected to chromatographic separation.

    • Droplet Counter-Current Chromatography (DCCC): This technique was used in the initial isolation of casuarinin.[7]

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used with a gradient elution of methanol and water (acidified with trifluoroacetic acid) to purify casuarinin.[6]

    • Column Chromatography: A multi-step column chromatography approach using Diaion HP-20 and Toyopearl HW-40C has also been described.[10]

Structural Elucidation

The structure of casuarinin has been determined using a combination of spectroscopic techniques:

  • Ultraviolet (UV) Spectroscopy [6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR techniques are employed for detailed structural assignment.[6][7]

  • Mass Spectrometry (MS) [6]

Total Synthesis

The total synthesis of casuarinin has been achieved, which is significant for enabling future structure-activity relationship studies.[11] A key step in the synthesis involves the stereoselective construction of the C-glycosidic bond using a benzyl (B1604629) oxime group that opens the glucopyranose ring and serves as a scaffold.[11]

G Extraction Plant Material Extraction (e.g., 50% Acetone) Fractionation Fractionation (e.g., Ethyl Acetate) Extraction->Fractionation Chromatography Chromatographic Purification (DCCC, HPLC) Fractionation->Chromatography Isolated Isolated Casuarinin Chromatography->Isolated Analysis Structural Elucidation (NMR, MS, UV) Isolated->Analysis

Caption: General workflow for the isolation and analysis of Casuarinin.

Conclusion

Casuarinin is a multifaceted natural product with a complex chemical structure and a broad spectrum of biological activities. Its potential applications in the pharmaceutical and nutraceutical industries are vast, ranging from anti-inflammatory and anti-cancer therapies to agents that promote muscle health. The successful total synthesis of casuarinin opens up new avenues for the development of novel analogs with enhanced therapeutic properties. Further research into its mechanisms of action and clinical efficacy is warranted to fully exploit its potential.

References

Casuarinin: A Technical Guide on its Ethnobotanical Roles and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin (B1208647), a C-glycosidic ellagitannin, is a significant bioactive polyphenol found in various medicinal plants, including those from the Casuarina, Terminalia, and Plinia genera. Historically, extracts from these plants have been integral to traditional medicine systems, such as Ayurveda, for treating ailments like diarrhea, dysentery, and various skin conditions. Modern pharmacological research has begun to validate these traditional uses, revealing casuarinin's potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of casuarinin, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used for its study. It aims to serve as a resource for researchers exploring the therapeutic potential of this promising natural compound.

Introduction and Traditional Use

Casuarinin (C₄₁H₂₈O₂₆) is a hydrolyzable tannin characterized by an open-chain glucose core linked to two hexahydroxydiphenoyl (HHDP) groups and one galloyl group.[1] One of the HHDP groups forms a C-glycosidic bond with the glucose moiety, a structural feature that contributes to its stability and biological activity.[2]

Traditionally, plants rich in casuarinin have been used for centuries. In Ayurvedic and other folk traditions, particularly along the coastal regions of the Indian subcontinent, decoctions of the inner bark of Casuarina equisetifolia were used to relieve diarrhea and dysentery.[3] These astringent properties are attributed to the ability of tannins like casuarinin to precipitate proteins in the gut lining.[3] Other traditional applications include the treatment of skin afflictions, inflammation, ulcers, and coughs.

Pharmacological Properties and Quantitative Data

Casuarinin exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic development.[4] The following sections summarize its key pharmacological effects, supported by available quantitative data.

Anticancer Activity

Casuarinin has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to inhibit the proliferation of human breast adenocarcinoma (MCF-7) cells.[5] While specific IC50 values for pure casuarinin against many cancer cell lines are not widely reported in the literature, studies on extracts containing this compound highlight its potential.

Table 1: Anticancer and Cytotoxic Effects of Casuarinin and Related Extracts

Compound/ExtractCell LineActivity TypeResultCitation
CasuarininMCF-7 (Breast Adenocarcinoma)AntiproliferativeInhibited proliferation, induced G0/G1 cell cycle arrest and apoptosis[5]
CasuarininFibroblast cellsCytotoxicityCC50 > 116 µg/mL[3]
P. cauliflora 70% Ethanolic ExtractCandida spp.AntifungalMIC: 625 µg/mL[3]
Anti-inflammatory Activity

The anti-inflammatory properties of casuarinin are well-documented and are primarily mediated through the inhibition of key inflammatory pathways. It effectively suppresses the production of pro-inflammatory cytokines and chemokines induced by agents like Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS).[6][7]

Table 2: Anti-inflammatory Activity Data

Compound/ExtractAssayResultCitation
CasuarininTNF-α-induced ICAM-1 and pro-inflammatory cytokine expression in HaCaT cellsSignificant inhibition[6]
CasuarininTNF-α/IFN-γ-induced TARC/CCL17 and MDC/CCL22 production in HaCaT cellsSignificant suppression[7]
Antioxidant Activity

As a polyphenol, casuarinin is a potent antioxidant. Its mechanism involves scavenging free radicals and activating endogenous antioxidant defense systems.[4]

Table 3: Antioxidant Activity Data

Compound/ExtractAssayResultCitation
Tannin derivative (related to Casuarinin)DPPH Radical Scavenging89.08% scavenging rate at 0.25 mg/mL
P. cauliflora 70% Ethanolic ExtractDPPH Radical Scavenging94.8% scavenging capacity[3]
C. junghuhniana Methanol Root ExtractDPPH Radical ScavengingIC50: 52.74 ± 0.65 µg/mL[7]
Antimicrobial Activity

Casuarinin and its source extracts have shown inhibitory effects against a range of pathogens, including fungi and bacteria. Its activity is particularly noted against various Candida species.

Table 4: Antimicrobial Activity of Casuarinin

OrganismActivity TypeResult (MIC in µg/mL)Citation
Candida kruseiAntifungal36.25[3]
Candida tropicalisAntifungal72.5[3]
Candida albicans (ATCC)Antifungal290[3]
Candida albicans (SC5314)Antifungal580[3]
Candida parapsilosisAntifungal580[3]
Staphylococcus aureusAntibacterialEfficient inhibition at 0.5 mM (~468 µg/mL)

Mechanisms of Action & Signaling Pathways

Casuarinin exerts its pharmacological effects by modulating several critical cellular signaling pathways.

Inhibition of the NF-κB Pathway (Anti-inflammatory)

A primary mechanism for casuarinin's anti-inflammatory effect is the blockade of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Casuarinin inhibits the activation of NF-κB, thereby preventing the expression of inflammatory mediators like ICAM-1 and various cytokines.[6][7]

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_IkBa NF-κB / IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Release Transcription Inflammatory Gene Transcription (ICAM-1, IL-6, IL-8) Nucleus->Transcription Initiates Casuarinin Casuarinin Casuarinin->IKK Inhibits

Caption: Casuarinin inhibits the NF-κB signaling pathway.
Induction of Apoptosis via Fas/FasL Pathway (Anticancer)

In cancer cells, casuarinin can induce apoptosis through the Fas/Fas Ligand (FasL) pathway. The binding of FasL to the Fas receptor (Fas) on the cell surface triggers receptor trimerization. This recruits the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Activated caspase-8 then initiates a downstream caspase cascade, activating executioner caspases like caspase-3, which ultimately leads to programmed cell death.[5]

G Casuarinin Casuarinin FasL Fas Ligand (mFasL, sFasL) Casuarinin->FasL Enhances Expression Fas Fas Receptor FasL->Fas Binds DISC DISC Formation (FADD + Pro-caspase-8) Fas->DISC Recruits & Activates Casp8 Caspase-8 (Active) DISC->Casp8 Cleaves to activate Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Casuarinin-induced apoptosis via the Fas/FasL pathway.
Activation of the Keap1/Nrf2 Pathway (Antioxidant)

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like casuarinin can cause Keap1 to release Nrf2. The freed Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and others that bolster the cell's antioxidant capacity.

G cluster_cytoplasm Cytoplasm Casuarinin Casuarinin / Oxidative Stress Keap1 Keap1 Casuarinin->Keap1 Inhibits Keap1_Nrf2 Keap1 / Nrf2 (Inactive) Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2->Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub ARE ARE (Antioxidant Response Element) Nucleus->ARE Transcription Antioxidant Gene Transcription (HO-1, SOD, etc.) ARE->Transcription

Caption: Casuarinin activates the Keap1/Nrf2 antioxidant pathway.

Experimental Protocols

The study of casuarinin involves specialized protocols for its extraction from natural sources and for evaluating its biological activity.

Bioactivity-Guided Isolation of Casuarinin

This protocol outlines a general workflow for isolating casuarinin from plant material, guided by biological assays.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves, bark).

    • Perform an exhaustive extraction using a polar solvent, such as 70% ethanol, via maceration or Soxhlet extraction.

    • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol).

    • Test each fraction for the desired biological activity (e.g., antifungal, anti-inflammatory). The n-butanolic fraction is often found to be highly active for polar compounds like casuarinin.[3]

  • Chromatographic Purification:

    • Subject the most active fraction (e.g., n-butanolic fraction) to further purification.

    • Method 1: Droplet Counter-Current Chromatography (DCCC): An effective technique for separating polar compounds from a complex mixture.[1]

    • Method 2: High-Speed Counter-Current Chromatography (HSCCC): This can be used to yield further subfractions.

    • Method 3: High-Performance Liquid Chromatography (HPLC): Use a semi-preparative reverse-phase (RP-18) column with a gradient elution system (e.g., methanol/water) to isolate pure casuarinin from the most active subfraction.[3]

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated compound as casuarinin using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1D and 2D) and Mass Spectrometry (MS).[3]

Caption: Workflow for bioactivity-guided isolation of casuarinin.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

  • Cell Culture:

  • Assay Procedure:

    • Seed the RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of casuarinin (or test compound) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition for each concentration of casuarinin compared to the LPS-only treated cells.

    • Determine the IC50 value, which is the concentration of casuarinin required to inhibit 50% of the NO production.

    • A parallel MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion

Casuarinin stands out as a multifaceted natural product with a strong foundation in traditional medicine and compelling evidence of pharmacological activity. Its ability to modulate key cellular pathways involved in inflammation, cancer progression, and oxidative stress—namely the NF-κB, Fas/FasL, and Keap1/Nrf2 pathways—positions it as a promising lead compound for drug development. Further research, particularly to establish in vivo efficacy and detailed pharmacokinetic and toxicological profiles, is warranted to translate the therapeutic potential of casuarinin into clinical applications.

References

Casuarinin: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin, a C-glycosidic ellagitannin, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of Casuarinin, focusing on its natural sources, detailed isolation and purification methodologies, and its role in key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Casuarinin

Casuarinin is a hydrolyzable tannin found in a variety of plant species. Its distribution is primarily within the plant kingdom, where it plays a role in defense mechanisms. The most notable and commercially viable sources of Casuarinin are detailed below.

Table 1: Principal Natural Sources of Casuarinin

Plant SpeciesFamilyPlant PartReference(s)
Punica granatum L.PunicaceaePericarp (Peel)[1][2]
Terminalia arjuna (Roxb.) Wight & Arn.CombretaceaeBark[3][4][5]
Casuarina species (e.g., C. stricta)CasuarinaceaeLeaves[No specific citation for extraction]
Stachyurus speciesStachyuraceaeNot specified[No specific citation for extraction]
Alnus sieboldianaBetulaceaeNot specified[No specific citation for extraction]
Psidium guajava L. (Guava)MyrtaceaeLeaves[6][7]
Backhousia citriodora (Lemon Myrtle)MyrtaceaeLeaves[8][9]
Hippophae rhamnoides (Sea Buckthorn)ElaeagnaceaeLeaves[No specific citation for extraction]

Isolation and Purification Methodologies

The isolation of Casuarinin from its natural sources is a multi-step process that typically involves extraction, fractionation, and chromatographic purification. The following sections provide detailed experimental protocols that have been successfully employed for the isolation of this compound.

General Extraction and Fractionation Workflow

A common initial step in isolating Casuarinin is a solid-liquid extraction of the dried and powdered plant material. This is followed by liquid-liquid partitioning to separate compounds based on their polarity.

ExtractionWorkflow PlantMaterial Dried Plant Material (e.g., Pomegranate Pericarp, T. arjuna Bark) Extraction Extraction (e.g., 80% Methanol (B129727) or Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., with n-Hexane, Chloroform (B151607), Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate (B1210297) Fraction (Enriched with Tannins) Partitioning->EtOAc_Fraction Other_Fractions Other Fractions (Discarded or used for other isolations) Partitioning->Other_Fractions

Figure 1: General workflow for extraction and fractionation.
Detailed Experimental Protocol: Isolation from Terminalia arjuna Bark

This protocol outlines a typical procedure for the isolation of Casuarinin from the bark of Terminalia arjuna.

1. Extraction:

  • Air-dried and coarsely powdered bark of Terminalia arjuna (1 kg) is extracted with 80% aqueous methanol (5 L) at room temperature for 48 hours.

  • The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

2. Fractionation:

  • The crude extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

  • The ethyl acetate fraction, which is rich in tannins, is concentrated to dryness.

3. Chromatographic Purification:

  • Sephadex LH-20 Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20.[9][10][11]

    • Column dimensions: 5 cm x 100 cm.

    • Elution: A gradient of ethanol (B145695) in methanol is typically used, starting with 100% methanol and gradually increasing the ethanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Droplet Counter-Current Chromatography (DCCC): Fractions enriched with Casuarinin from the Sephadex LH-20 column can be further purified using DCCC.[7][12][13]

    • Solvent System: A biphasic solvent system is required. A common system for polar compounds is chloroform-methanol-water in various ratios. The selection of the appropriate solvent system is critical and often determined empirically.[5]

    • Operation: The sample is dissolved in a small volume of the stationary or mobile phase and injected into the DCCC instrument. The separation is based on the differential partitioning of the compound between the two liquid phases.

4. Final Purification:

  • Fractions containing Casuarinin are pooled, concentrated, and may be subjected to a final purification step using preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of Casuarinin in plant extracts and purified fractions.[14][15][16][17][18]

Table 2: Typical HPLC-DAD Parameters for Casuarinin Quantification

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution A typical gradient starts with a high percentage of A, with a linear increase in B over 30-40 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Standard A purified Casuarinin standard is used to create a calibration curve for quantification.

Structural Elucidation

The structure of isolated Casuarinin is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Key Spectroscopic Data for Casuarinin

TechniqueDescription
¹H-NMR Provides information on the number and environment of protons in the molecule. Characteristic signals for the galloyl and hexahydroxydiphenoyl (HHDP) groups are observed.[8][19][20]
¹³C-NMR Shows the signals for all carbon atoms, allowing for the identification of the core glucose unit and the ester and glycosidic linkages.[8][21][22]
Mass Spectrometry (MS) Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass and allows for the determination of the molecular formula. [No specific citation for Casuarinin MS]

Biological Activities and Signaling Pathways

Casuarinin exhibits a range of biological activities, with its anti-inflammatory and muscle regenerative properties being of particular interest.

Anti-Inflammatory Activity

Casuarinin has been shown to possess significant anti-inflammatory effects. It acts by inhibiting key inflammatory signaling pathways.

AntiInflammatoryPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR MAPK ERK/p38 MAPK TNFR->MAPK IKK IKK TNFR->IKK IkappaB IκB IKK->IkappaB inhibits degradation of NF-kappaB_inactive NF-κB (p50/p65) IkappaB->NF-kappaB_inactive NF-kappaB_active NF-κB (p50/p65) NF-kappaB_inactive->NF-kappaB_active activation NF-kappaB_nucleus NF-κB (p50/p65) NF-kappaB_active->NF-kappaB_nucleus Casuarinin Casuarinin Casuarinin->MAPK Casuarinin->IKK GeneExpression Gene Expression (ICAM-1, IL-1β, IL-6, IL-8, MCP-1) NF-kappaB_nucleus->GeneExpression

Figure 2: Anti-inflammatory signaling pathway of Casuarinin.

As illustrated, Casuarinin exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK and p38 MAPK.[3] This blockade leads to the downregulation of pro-inflammatory mediators such as Intercellular Adhesion Molecule-1 (ICAM-1) and various cytokines and chemokines.[3]

Activation of Skeletal Muscle Satellite Cells

A significant finding is the ability of Casuarinin to activate skeletal muscle satellite cells (SCs), which are the resident stem cells of skeletal muscle. This activity is primarily mediated through the upregulation of Interleukin-6 (IL-6).[8][9]

SatelliteCellActivation cluster_extracellular Extracellular cluster_membrane Satellite Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Casuarinin Casuarinin IL6 IL-6 Casuarinin->IL6 Upregulates mRNA expression of IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes GeneExpression Gene Expression (e.g., Cyclin D1) STAT3_dimer->GeneExpression Proliferation Satellite Cell Proliferation GeneExpression->Proliferation

Figure 3: Casuarinin-induced activation of skeletal muscle satellite cells.

Casuarinin upregulates the expression of IL-6, which then acts in an autocrine or paracrine manner to bind to its receptor on the satellite cell surface.[8][9] This binding activates the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, specifically leading to the phosphorylation and activation of STAT3.[22][23][24][25] Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, such as Cyclin D1, ultimately leading to the expansion of the satellite cell pool.[24]

Conclusion

Casuarinin is a promising natural compound with well-documented anti-inflammatory and muscle regenerative properties. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation and quantification. The elucidation of its mechanisms of action, particularly its role in modulating the NF-κB, MAPK, and JAK/STAT signaling pathways, opens up new avenues for its potential therapeutic applications. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic potential of Casuarinin in various disease models.

References

A Technical Guide to the Total Synthesis of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of Casuarinin, a complex ellagitannin with noteworthy biological activities. The synthesis described herein was prominently reported by Wakamori, Matsumoto, Kusuki, Ikeuchi, and Yamada in 2020.[1][2][3][4][5] This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the replication and further investigation of this natural product and its analogs.

Introduction

Casuarinin is a naturally occurring ellagitannin characterized by an open-chain glucose core esterified with two (S)-hexahydroxydiphenoyl (HHDP) groups.[1][2][3] One of these HHDP groups forms a distinctive C-glycosidic bond with the glucose moiety. First isolated from Casuarina stricta, Casuarinin has demonstrated a range of biological activities, including antioxidant and anti-herpes simplex virus properties, making it a molecule of significant interest for therapeutic development.[1] The complex structure, featuring multiple stereocenters and atropisomerism in the HHDP groups, presents a formidable challenge for chemical synthesis. The successful total synthesis of Casuarinin not only provides access to the natural product for further study but also opens avenues for the creation of structurally diverse analogs with potentially enhanced biological activities.

Retrosynthetic Analysis and Synthetic Strategy

The retrosynthetic analysis of Casuarinin reveals a strategy centered on the late-stage stereoselective formation of the C-glycosidic bond and the construction of the two HHDP moieties. The key disconnection points are the C-glycosidic bond and the ester linkages of the HHDP groups.

The forward synthetic strategy hinges on a novel method for C-glycosylation that utilizes a benzyl (B1604629) oxime group. This group serves a dual purpose: it facilitates the opening of the glucopyranose ring and acts as a scaffold for the subsequent intramolecular Friedel-Crafts-type C-glycosylation, which proceeds with complete stereoselectivity.[2][4] The synthesis begins with a known diol derived from D-glucose and proceeds through a series of protection, esterification, and oxidative coupling steps to assemble the fully functionalized acyclic glucose precursor poised for the key C-glycosylation cyclization.

Synthetic Pathway Overview

The overall synthetic workflow for the total synthesis of Casuarinin is depicted below. The pathway highlights the key transformations from a known diol intermediate to the final natural product.

Casuarinin_Synthesis_Workflow start Known Diol (20) intermediate1 Acylation with protected gallic acid to yield 21 start->intermediate1 intermediate2 Formation of benzyloxime 22 intermediate1->intermediate2 intermediate3 Oxidative coupling to form first (S)-HHDP group (24) intermediate2->intermediate3 intermediate4 Esterification to introduce second galloyl precursor (26) intermediate3->intermediate4 intermediate5 Oxidative coupling to form second (S)-HHDP group (27) intermediate4->intermediate5 intermediate6 Formation of benzyloxime precursor 28 intermediate5->intermediate6 intermediate7 Key C-glycosylation and deprotection to form 29 intermediate6->intermediate7 final_product Casuarinin (1R)-1 intermediate7->final_product

Caption: Overall synthetic workflow for the total synthesis of Casuarinin.

Key Experimental Protocols

The following are detailed methodologies for the pivotal steps in the total synthesis of Casuarinin, based on the work of Wakamori et al. (2020).[1]

Formation of the First (S)-HHDP Group (Compound 24)

The initial hexahydroxydiphenoyl (HHDP) bridge is formed through a copper-mediated oxidative coupling of two galloyl groups.

  • Reaction: To a solution of the di-galloyl precursor (23) in a 1:1 mixture of methanol (B129727) and dichloromethane (B109758) is added a pre-mixed solution of copper(II) chloride and n-butylamine.

  • Conditions: The reaction mixture is stirred at room temperature under an air atmosphere.

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The residue is then purified by column chromatography to yield the desired compound (24) with the (S)-HHDP linkage.

Stereoselective C-Glycosylation (Compound 29)

This crucial step involves an intramolecular Friedel-Crafts reaction to form the C-glycosidic bond with complete stereoselectivity.[2][4]

  • Reaction: The benzyloxime precursor (28) is dissolved in tetrahydrofuran (B95107) (THF).

  • Conditions: To this solution, 3 M aqueous hydrochloric acid is added, and the mixture is heated to reflux.[1] This one-pot process facilitates the removal of the methoxymethyl (MOM) protecting groups, the cleavage of the benzyloxyamine, and the subsequent C-glycosylation.[1]

  • Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted. The organic extracts are dried, concentrated, and the resulting product is purified by chromatography to afford the C-glucoside (29) as a single diastereomer.[1]

Final Deprotection to Yield Casuarinin

The final step is the global deprotection of the benzyl and allyl protecting groups to unveil the natural product.

  • Reaction: The protected Casuarinin precursor (29) is dissolved in a suitable solvent system, typically a mixture of an alcohol and an organic solvent.

  • Conditions: The solution is subjected to hydrogenolysis using a palladium catalyst, such as palladium on carbon, under a hydrogen atmosphere.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified, often by preparative HPLC, to yield pure Casuarinin.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of Casuarinin as reported by Wakamori et al. (2020).[1]

Step No.TransformationStarting MaterialProductYield (%)
1Acylation with protected gallic acid2021-
2Formation of benzyloxime2122-
3Oxidative coupling to form first (S)-HHDP2324-
4Esterification with second galloyl precursor2426-
5Oxidative coupling to form second (S)-HHDP2627-
6Formation of benzyloxime precursor2728-
7C-glycosylation and MOM deprotection282976
8Final debenzylation29Casuarinin-

Note: Yields for some intermediate steps were not explicitly provided in the primary publication's main text.

Logical Relationships in Key Transformations

The following diagram illustrates the logical relationship in the key C-glycosylation step, highlighting the role of the benzyloxime intermediate.

C_Glycosylation_Mechanism cluster_0 Key C-Glycosylation Step start Benzyloxime Precursor (28) step1 Acid-catalyzed MOM deprotection and release of benzyloxyamine start->step1 3 M HCl, THF, reflux step2 Formation of oxocarbenium ion intermediate step1->step2 step3 Intramolecular Friedel-Crafts attack from the electron-rich aromatic ring step2->step3 Stereoselective product C-Glycoside (29) (single diastereomer) step3->product

Caption: Logical flow of the key C-glycosylation reaction.

Conclusion

The total synthesis of Casuarinin, as accomplished by Wakamori, Yamada, and their team, represents a significant achievement in natural product synthesis.[1][2][5] The innovative use of a benzyloxime group to control the stereoselective formation of the C-glycosidic bond is a highlight of this synthetic route.[2][4] This technical guide provides a detailed overview of this synthesis, offering valuable insights for researchers in organic chemistry, medicinal chemistry, and drug development. The methodologies and data presented herein serve as a foundation for the synthesis of Casuarinin and its analogs, which will undoubtedly facilitate further exploration of their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Casticin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of casticin (B192668) using High-Performance Liquid Chromatography (HPLC). The method is applicable for the determination of casticin in plant extracts and other relevant matrices.

Introduction

Casticin is a lipophilic flavonoid found in various medicinal plants, notably in the fruits of Vitex agnus-castus. It is often considered a key marker compound for the quality control of herbal medicinal products containing this plant. This HPLC method provides a reliable and selective means for the quantification of casticin. The described protocol utilizes a reversed-phase C18 column with a gradient elution of methanol (B129727) and an acidified aqueous phase, ensuring a robust separation and accurate quantification.

Experimental Protocol

This protocol is based on the validated method developed by Hoberg et al. (2001) for the quantification of casticin.[1]

Materials and Reagents
  • Casticin reference standard (purity ≥95%)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (H₃PO₄, analytical grade)

  • Water (HPLC grade or deionized)

  • Cellulose (B213188) or PVDF syringe filters (0.2 µm or 0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array or UV detector is required.

ParameterSpecification
HPLC Column Hypersil ODS (C18), 125 x 3.1 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[1]
Mobile Phase A Methanol[1]
Mobile Phase B 0.5% (v/v) Orthophosphoric acid in water[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Detection Wavelength 258 nm[1] (Note: 254 nm and 270 nm have also been used effectively[1][2][3])
Injection Volume 10 µL[1]
Total Run Time 23 minutes[1]
Gradient Elution Program

The following gradient program is recommended for the separation of casticin:[1]

Time (minutes)Mobile Phase A (Methanol) %Mobile Phase B (0.5% H₃PO₄) %
0.05050
13.06535
13.11000
18.01000
18.15050
Preparation of Solutions
  • Mobile Phase B (0.5% H₃PO₄): Carefully add 5 mL of orthophosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up to the mark with water.

  • Standard Stock Solution: Accurately weigh a suitable amount of casticin reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 200 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 50, 100, 200 µg/mL).[1]

  • Sample Preparation (from plant material):

    • Extract a known quantity of the dried and powdered plant material with methanol.

    • Evaporate the extract to dryness.

    • Dissolve the dried extract in a precise volume of methanol (e.g., in a 20 mL volumetric flask).[1]

    • Filter the solution through a 0.2 µm cellulose filter directly into an HPLC vial before injection.[1]

Method Validation Summary

A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness. The following table summarizes typical performance data for a casticin HPLC method.

Validation ParameterTypical Specification/Result
Linearity A linear relationship between peak area and concentration should be established over a defined range (e.g., 50-200 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery) 98.2%[1]. Determined by spiking a sample with known amounts of casticin at different levels (e.g., 30%, 50%, and 80% of the expected amount).[1]
Precision (% RSD) Repeatability (Intra-day): Should be tested by analyzing multiple injections of the same sample or multiple preparations on the same day. %RSD should be < 2%.[1]
Intermediate Precision (Inter-day): Assessed by different analysts on different days to check for reproducibility. %RSD should be < 3%.[1]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity The method should be able to resolve the casticin peak from other components in the sample matrix. Peak purity can be assessed using a diode-array detector.

Experimental Workflow and Data Analysis

The general workflow for the HPLC analysis of casticin is depicted below. For quantification, a calibration curve is constructed by plotting the peak area of the casticin standards against their known concentrations. The concentration of casticin in the samples is then determined from this calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_reporting Reporting Standard_Prep Prepare Casticin Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample (Extraction & Filtration) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases (Methanol & 0.5% H3PO4) HPLC_Setup Set Up HPLC System (Column, Gradient, Flow Rate) Mobile_Phase_Prep->HPLC_Setup Equilibration Equilibrate Column HPLC_Setup->Equilibration Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Casticin Peak Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Casticin in Samples Peak_Integration->Quantification Calibration_Curve->Quantification Final_Report Generate Final Report Quantification->Final_Report

References

Casticin in Cell Culture: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing casticin (B192668), a natural flavonoid, in cell culture experiments. Casticin has garnered significant interest in oncological research due to its demonstrated anti-proliferative, pro-apoptotic, and anti-inflammatory properties across a range of cancer cell lines. This document outlines the core mechanisms of casticin's action, detailed protocols for its application in key cell-based assays, and a summary of its effective concentrations.

Introduction to Casticin

Casticin (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) is a flavonoid compound isolated from various plants, including the fruits of Vitex rotundifolia.[1][2] It has been shown to exert potent anti-cancer effects by modulating several key cellular processes, making it a promising candidate for further investigation in drug development.[3][4] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of inflammatory signaling pathways.[3][4][5]

Mechanisms of Action

Casticin's anti-tumor activity is multifaceted, primarily impacting cell proliferation and survival through the following mechanisms:

  • Apoptosis Induction: Casticin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6] It modulates the expression of key apoptosis-related proteins, leading to the activation of caspases, the executioners of apoptosis.[3][7] This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][7]

  • Cell Cycle Arrest: Casticin can halt the progression of the cell cycle, primarily at the G2/M or G0/G1 phases, thereby preventing cancer cell division.[1][2][6][8] This is often achieved by influencing the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[1][2]

  • Inhibition of Signaling Pathways: Casticin has been shown to modulate several signaling pathways critical for cancer cell growth and survival, including the PI3K/Akt, NF-κB, and JNK pathways.[3][4][7] By inhibiting these pathways, casticin can suppress cell proliferation, migration, and invasion.[9]

  • Anti-inflammatory Effects: Casticin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[10][11][12] This is particularly relevant in the tumor microenvironment, where chronic inflammation can promote cancer progression.

Quantitative Data Summary

The following tables summarize the effective concentrations of casticin and its impact on protein expression in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Casticin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
DLD-1Colorectal Adenocarcinoma548
HCT116Colorectal CarcinomaPotent inhibition at 5 µM48
Caco-2Colorectal AdenocarcinomaLess sensitive than DLD-1 and HCT11648
TE-1Esophageal CancerDose-dependent inhibitionNot specified
ECA-109Esophageal CancerDose-dependent inhibitionNot specified
HeLaCervical CancerAccumulation of Sub-G1 cellsNot specified
CasKiCervical CancerAccumulation of Sub-G1 cellsNot specified
SiHaCervical CancerAccumulation of Sub-G1 cellsNot specified
MCF-7Breast CancerSignificant histone/DNA fragmentation48
MDA-MB-231Breast CancerSignificant histone/DNA fragmentation (0.5 and 1.0 µM)48
SCC-4Oral CancerInduces G2/M phase arrestNot specified
NOZGallbladder CancerDose-dependent inhibition24, 48, 72
SGC996Gallbladder CancerDose-dependent inhibition24, 48, 72

Table 2: Effect of Casticin on Key Protein Expression

Cell LineProteinEffect
TE-1, ECA-109Bcl-2Decreased
TE-1, ECA-109BaxIncreased
TE-1, ECA-109Cleaved Caspase-3Increased
TE-1, ECA-109Cleaved Caspase-9Increased
TE-1, ECA-109Cleaved PARPIncreased
HeLa, CasKi, SiHaBaxUpregulated
HeLa, CasKi, SiHaBcl-xLDownregulated
HeLa, CasKi, SiHaXIAPDownregulated
DLD-1Bcl-2Affected
NOZ, SGC996Bcl-2Downregulated
NOZ, SGC996BaxUpregulated
NOZ, SGC996Cleaved Caspase-3Upregulated
NOZ, SGC996Cleaved Caspase-9Upregulated
NOZ, SGC996Cleaved PARPUpregulated
NOZ, SGC996Cyclin D1Downregulated
NOZ, SGC996CDK4Downregulated
NOZ, SGC996p27Upregulated
NOZ, SGC996Phosphorylated AktDownregulated
MDA-MB-231, 4T1MMP-9Downregulated
MDA-MB-231, 4T1Phosphorylated AktDecreased

Experimental Protocols

Preparation of Casticin Stock Solution

Casticin is practically insoluble in water.[13] Therefore, a stock solution should be prepared in an organic solvent.

  • Solvent: Dissolve casticin in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 20 mM or 100 mM).[13][14]

  • Storage: Store the stock solution at -80°C.[13]

  • Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration for experiments. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[10]

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of casticin on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.[14]

  • Treatment: Replace the medium with fresh medium containing various concentrations of casticin. Include a vehicle control (medium with the same concentration of DMSO as the highest casticin concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of casticin for the specified duration.

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is for determining the effect of casticin on cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with casticin for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for examining the effect of casticin on the expression of specific proteins.

  • Cell Lysis: After treatment with casticin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, caspases, cyclins, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizing Casticin's Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by casticin and a general experimental workflow for its in vitro evaluation.

G Casticin Casticin PI3K_Akt PI3K/Akt Pathway Casticin->PI3K_Akt inhibits NF_kB NF-κB Pathway Casticin->NF_kB inhibits JNK JNK Pathway Casticin->JNK activates Apoptosis Apoptosis Casticin->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest Casticin->Cell_Cycle_Arrest induces Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Cell_Migration Cell Migration/ Invasion PI3K_Akt->Cell_Migration Inflammation Inflammation NF_kB->Inflammation JNK->Apoptosis G Start Start: Cancer Cell Line Treatment Treat with Casticin (various concentrations and time points) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Protein_Expression Western Blot (for key proteins) Treatment->Protein_Expression End Data Analysis & Conclusion Viability->End Apoptosis->End Cell_Cycle->End Protein_Expression->End G Casticin Casticin Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) Casticin->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Casticin Dosage and Protocols for In Vivo Research: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casticin (B192668), a polymethoxyflavone found in plants of the Vitex genus, has demonstrated significant therapeutic potential in a variety of preclinical in vivo models. Its anti-cancer, anti-inflammatory, and hormonal-regulating properties are attributed to its modulation of key cellular signaling pathways. This document provides a comprehensive overview of casticin dosage regimens used in various in vivo studies, detailed experimental protocols for replication, and visual representations of the associated signaling pathways and workflows. The information is intended to guide researchers in designing and executing their own in vivo studies with casticin.

Data Presentation: Casticin In Vivo Dosages

The following tables summarize the effective dosages of casticin used in various in vivo models. It is crucial to note that the optimal dosage can vary depending on the animal model, disease state, and administration route.

Table 1: Anti-Cancer In Vivo Studies
Cancer TypeAnimal ModelCasticin DosageAdministration RouteTreatment DurationKey Findings
Oral Cancer (SCC-4 cells)Nude Mice0.2 and 0.4 mg/kgIntraperitoneal (i.p.)Every 2 days for 18 daysSignificantly decreased tumor volume and weight.[1][2][3]
Esophageal CancerNude Mice2 and 10 mg/kg--Significant reduction in tumor weight.[4]
MelanomaNude Mice2 and 10 mg/kg--Tumor weight in control mice was three times greater.[4]
Breast Cancer (4T1 cells)Mice---Attenuated lung metastasis.
Gallbladder Cancer (NOZ cells)Nude Mice10 and 20 mg/kgIntraperitoneal (i.p.)Every 2 daysInhibited tumor growth.
Table 2: Anti-Inflammatory In Vivo Studies
Inflammation ModelAnimal ModelCasticin DosageAdministration RouteKey Findings
Acute Lung Inflammation (Cigarette Smoke-Induced)C57BL/6 Mice1, 2, and 10 mg/kgIntraperitoneal (i.p.)Significantly inhibited immune cell infiltration and pro-inflammatory cytokine levels.[5]
Xylene-Induced Ear EdemaMice--Significantly inhibited edema.[6][7]
Egg Albumen-Induced Paw EdemaRats--Significantly inhibited edema.[6][7]
Acetic Acid-Induced Vascular PermeabilityMice--Significantly inhibited vascular permeability.[6][7]
Osteoarthritis (DMM-induced)BALB/c Mice--Markedly reduced cartilage destruction.[8]
Systemic Inflammatory Response Syndrome (LPS-induced)ICR Mice0.07, 0.13, and 0.27 mmol/kgIntragastricProtected against LPS-induced SIRS.[9]
Topical Inflammation (Croton oil-induced)ICR Mice0.5, 1, and 1.5 µmol/cm²TopicalInhibited ear edema.[9]
Table 3: Other In Vivo Studies
ConditionAnimal ModelCasticin DosageAdministration RouteTreatment DurationKey Findings
HyperprolactinemiaSprague-Dawley Rats10, 20, and 40 mg/kgIntraperitoneal (i.p.)7 daysReduced serum prolactin levels by 33.9%, 54.3%, and 64.7%, respectively.[10][11]

Experimental Protocols

Protocol 1: Xenograft Tumor Model for Oral Cancer

This protocol is based on studies investigating the anti-tumor effects of casticin on human oral cancer cells in a xenograft mouse model.[1][2][3]

1. Animal Model:

  • Species: Nude mice (e.g., BALB/c nude)

  • Age: 4-6 weeks

  • Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

2. Cell Culture and Implantation:

  • Culture human oral squamous carcinoma cells (e.g., SCC-4) in appropriate media.

  • Harvest cells during the exponential growth phase.

  • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a small volume (e.g., 100 µL) of sterile phosphate-buffered saline (PBS) or culture medium into the flank of each mouse.

3. Casticin Preparation and Administration:

  • Vehicle: Dissolve casticin in a vehicle such as 0.1% dimethyl sulfoxide (B87167) (DMSO) in PBS.

  • Dosage: Prepare solutions for intraperitoneal (i.p.) injection at concentrations of 0.2 mg/kg and 0.4 mg/kg.

  • Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups. Administer casticin or vehicle via i.p. injection every two days.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Continue treatment for a predetermined period (e.g., 18 days).

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Collection & Analysis Animal Model Animal Model Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Casticin Administration Casticin Administration Randomization->Casticin Administration Vehicle Administration Vehicle Administration Randomization->Vehicle Administration Monitor Tumor & Weight Monitor Tumor & Weight Casticin Administration->Monitor Tumor & Weight Vehicle Administration->Monitor Tumor & Weight Euthanasia & Excision Euthanasia & Excision Monitor Tumor & Weight->Euthanasia & Excision Data Analysis Data Analysis Euthanasia & Excision->Data Analysis

Experimental workflow for a xenograft tumor model.

Protocol 2: Acute Lung Inflammation Model

This protocol is based on a study investigating the anti-inflammatory effects of casticin in a cigarette smoke-induced lung inflammation model.[5]

1. Animal Model:

  • Species: C57BL/6 mice

  • Age: 6-8 weeks

  • Housing: As described in Protocol 1.

2. Induction of Lung Inflammation:

  • Expose mice to whole-body mainstream cigarette smoke for a specified duration (e.g., 1 hour, twice daily) for a period of two weeks. A control group should be exposed to fresh air.

3. Casticin Administration:

  • Dosage: Prepare casticin for i.p. injection at doses of 1, 2, and 10 mg/kg.

  • Administration: Administer casticin or vehicle daily, starting from the first day of cigarette smoke exposure.

4. Bronchoalveolar Lavage (BAL) and Tissue Collection:

  • At the end of the exposure period, euthanize the mice.

  • Perform bronchoalveolar lavage by instilling and retrieving a sterile saline solution into the lungs to collect BAL fluid.

  • Collect lung tissue for histological analysis.

5. Analysis:

  • Perform cell counts (total and differential) on the BAL fluid to quantify inflammatory cell infiltration.

  • Measure cytokine and chemokine levels in the BAL fluid using ELISA or other immunoassays.

  • Process lung tissue for histology and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization CS Exposure Group CS Exposure Group Randomization->CS Exposure Group Air Exposure Group Air Exposure Group Randomization->Air Exposure Group Casticin Treatment Casticin Treatment CS Exposure Group->Casticin Treatment Vehicle Treatment Vehicle Treatment CS Exposure Group->Vehicle Treatment Air Exposure Group->Vehicle Treatment Control Euthanasia Euthanasia Casticin Treatment->Euthanasia Vehicle Treatment->Euthanasia BAL Fluid Collection BAL Fluid Collection Euthanasia->BAL Fluid Collection Lung Tissue Collection Lung Tissue Collection Euthanasia->Lung Tissue Collection Analysis Analysis BAL Fluid Collection->Analysis Lung Tissue Collection->Analysis End End Analysis->End

Workflow for an acute lung inflammation model.

Signaling Pathways Modulated by Casticin

Casticin exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting in vivo results.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is common in cancer. Casticin has been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Casticin Casticin Casticin->PI3K Inhibits

Casticin inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation and immunity. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Casticin has been demonstrated to suppress NF-κB activation, thereby reducing inflammation.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα-NF-κB Complex IκBα NF-κB IKK Complex->IκBα-NF-κB Complex Phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB (active) NF-κB (active) IκBα-NF-κB Complex->NF-κB (active) Releases Nucleus Nucleus NF-κB (active)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Casticin Casticin Casticin->IKK Complex Inhibits

Casticin inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is observed in many cancers. Casticin has been shown to inhibit STAT3 activation, contributing to its anti-tumor effects.

G Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3 Dimer p-STAT3 p-STAT3 p-STAT3->p-STAT3 Dimer Dimerizes Nucleus Nucleus p-STAT3 Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Casticin Casticin Casticin->JAK Inhibits

Casticin inhibits the STAT3 signaling pathway.

Conclusion

Casticin demonstrates consistent efficacy across a range of in vivo models at various dosages. The provided protocols and pathway diagrams serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural compound. It is recommended that researchers consult the primary literature for further details specific to their model and experimental design. Careful consideration of the animal model, administration route, and dosage is critical for obtaining robust and reproducible results.

References

Casticin: A Promising Flavonoid for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Casticin (B192668), a polymethoxyflavone isolated from various plants, including the Vitex species, has emerged as a compound of significant interest for its potential therapeutic applications.[1][2][3] Extensive research has demonstrated its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][4][5] This document provides a comprehensive overview of casticin's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows to guide researchers and drug development professionals in harnessing its therapeutic potential.

Therapeutic Potential and Mechanisms of Action

Casticin exerts its biological effects through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, suppression of inflammation, and protection against neuronal injury.[4][5][6]

Anticancer Activity: Casticin has demonstrated potent anticancer effects across a range of malignancies, including breast, colon, lung, prostate, and leukemia.[1][4][6] Its primary mechanisms include:

  • Induction of Apoptosis: Casticin triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] It modulates the expression of key apoptosis-related proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][6][8] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including caspase-3, -8, and -9.[1][6]

  • Cell Cycle Arrest: Casticin can arrest the cell cycle at various phases, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[1][6][9] This is achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[6][9]

  • Inhibition of Key Signaling Pathways: Casticin has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer, including:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Casticin can inhibit the phosphorylation of Akt, a key component of this pathway, leading to downstream effects that promote apoptosis and inhibit proliferation.[4][6][10]

    • NF-κB Pathway: The NF-κB pathway plays a significant role in inflammation and cancer. Casticin can suppress the activation of NF-κB, leading to the downregulation of inflammatory mediators and pro-survival genes.[1][6]

    • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor. Casticin has been shown to inhibit the activation of STAT3.[4][11][12]

    • JAK2/STAT3 Pathway: In glioblastoma, casticin has been found to inhibit the JAK2/STAT3 signaling pathway.[13]

Anti-inflammatory Activity: Casticin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[1][14][15] It can suppress the NF-κB signaling pathway, a key regulator of inflammation.[1][16] Studies have shown its potential in ameliorating inflammatory conditions such as acute lung injury and asthma.[14][16]

Neuroprotective Effects: Casticin has demonstrated neuroprotective potential by reducing neuronal injury and apoptosis.[5][17][18] It can inhibit the TLR4/NF-κB signaling pathway, which is involved in the inflammatory response following ischemic stroke.[5][17]

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of casticin against various cancer cell lines.

Table 1: IC50 Values of Casticin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Leukemia5.95[19]
HL-60Leukemia4.82[19]
Kasumi-1Leukemia15.56[19]
KBOral Carcinoma0.23[11]
NOZGallbladder Cancer2[6]
SGC996Gallbladder Cancer2[6]
MCF-7Breast Cancer~6-8.5[20]
SNU16Gastric Cancer~6-8.5[20]
RPMI 8226Myeloma~6-8.5[20]

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to evaluate the therapeutic potential of casticin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Casticin stock solution (dissolved in DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of casticin for 48 hours. Include a vehicle control (DMSO) and a no-treatment control.[21]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Casticin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentration of casticin for 24 hours.[20]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.[20]

  • Incubate for 15 minutes at room temperature in the dark.[20]

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Casticin

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with casticin for 24 hours.[20]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of casticin on their expression levels.

Materials:

  • Casticin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with casticin for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using software like ImageJ.[20]

Visualizations

The following diagrams illustrate the key signaling pathways affected by casticin and a general experimental workflow for its evaluation.

Casticin_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_common Common Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Casticin1 Casticin DR5 DR5 (Death Receptor 5) Casticin1->DR5 Upregulates Procaspase8 Pro-caspase-8 DR5->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Casticin2 Casticin ROS ROS Generation Casticin2->ROS Bcl2 Bcl-2 / Bcl-xL Casticin2->Bcl2 Downregulates Bax Bax Casticin2->Bax Upregulates ROS->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Casticin3 Casticin PI3K PI3K Casticin3->PI3K Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival CellSurvival->Apoptosis Casticin4 Casticin NFkB NF-κB Casticin4->NFkB Inhibits Activation Inflammation Inflammation NFkB->Inflammation CellSurvival2 Cell Survival NFkB->CellSurvival2

Caption: Casticin's multifaceted mechanism of action against cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) start->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) viability->cell_cycle protein_expression Protein Expression Analysis (e.g., Western Blot) apoptosis->protein_expression cell_cycle->protein_expression pathway_analysis Signaling Pathway Analysis protein_expression->pathway_analysis animal_model Animal Model (e.g., Xenograft) pathway_analysis->animal_model treatment Casticin Treatment animal_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity treatment->toxicity histology Histological Analysis tumor_growth->histology biomarker Biomarker Analysis histology->biomarker end Therapeutic Candidate biomarker->end

Caption: A typical workflow for evaluating casticin's therapeutic potential.

References

Casticin: Application Notes and Protocols for Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin (B192668), a polymethoxyflavone isolated from plants of the Vitex genus, has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1][2] Its mechanism of action involves the modulation of key signaling pathways that are central to the inflammatory response. These pathways include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][4][5] This document provides detailed application notes and protocols for utilizing casticin in anti-inflammatory research, tailored for investigators in academia and the pharmaceutical industry.

Mechanism of Action

Casticin exerts its anti-inflammatory effects by intervening in multiple stages of the inflammatory cascade. It has been shown to suppress the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][6] The underlying mechanisms for these effects are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 pathway.[4][5]

Signaling Pathways Modulated by Casticin

Casticin's anti-inflammatory activity is linked to its ability to interfere with key signaling cascades.

  • NF-κB Pathway: Casticin has been observed to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4][7] This inhibition prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the transcription of target genes.[8]

  • MAPK Pathway: The compound also attenuates the phosphorylation of key kinases in the MAPK pathway, including p38, ERK, and JNK.[4][9] By doing so, casticin can regulate downstream inflammatory responses.

  • Nrf2 Pathway: Casticin has been shown to activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[4][5] Activation of Nrf2 leads to the expression of antioxidant enzymes, which can mitigate oxidative stress, a key component of inflammation.[10]

cluster_0 Inflammatory Stimuli (LPS, IL-1β) cluster_1 Casticin Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response Stimuli LPS / IL-1β MAPK MAPK (p38, ERK, JNK) Stimuli->MAPK NFkB NF-κB Stimuli->NFkB PI3K PI3K/Akt Stimuli->PI3K Casticin Casticin Casticin->MAPK Inhibits Casticin->NFkB Inhibits Casticin->PI3K Inhibits Nrf2 Nrf2/Keap1 Casticin->Nrf2 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Mediators Inflammatory Mediators (COX-2, iNOS, PGE2) MAPK->Mediators NFkB->Cytokines NFkB->Mediators Adhesion Adhesion Molecules (ICAM-1) NFkB->Adhesion PI3K->NFkB Antioxidant Antioxidant Enzymes Nrf2->Antioxidant cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow start_vitro Seed Cells (e.g., RAW 264.7) treat_vitro Pre-treat with Casticin start_vitro->treat_vitro stimulate Stimulate with Inflammatory Agent (e.g., LPS) treat_vitro->stimulate incubate Incubate (e.g., 24h) stimulate->incubate analyze_vitro Analyze Inflammatory Markers (NO, Cytokines, Protein Expression) incubate->analyze_vitro end_vitro Data Analysis analyze_vitro->end_vitro start_vivo Acclimatize Animals (e.g., Rats) treat_vivo Administer Casticin start_vivo->treat_vivo induce Induce Inflammation (e.g., Carrageenan Injection) treat_vivo->induce measure Measure Inflammatory Response (e.g., Paw Volume) induce->measure analyze_vivo Collect Samples for Biomarker Analysis (Blood, Tissue) measure->analyze_vivo end_vivo Data Analysis analyze_vivo->end_vivo

References

Application Notes and Protocols for the Quantification of Casuarinin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin (B1208647) is a hydrolyzable tannin belonging to the class of ellagitannins, characterized by a C-glycosidic linkage. It is found in a variety of plant species and has garnered significant interest within the scientific community due to its diverse biological activities. These activities include potent antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects. As research into natural product-based therapeutics continues to expand, the accurate quantification of casuarinin in plant extracts is crucial for standardization, quality control, and the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the extraction and quantification of casuarinin from plant materials. It includes methodologies for sample preparation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and data presentation formats. Additionally, it visualizes the known and potential signaling pathways influenced by casuarinin.

Data Presentation: Quantitative Data Summary

The following tables summarize the quantitative data available for casuarinin from various plant sources and its biological activities. This information is essential for comparative analysis and for selecting appropriate plant materials for extraction and further research.

Table 1: Concentration of Casuarinin and Related Compounds in Various Plant Species

Plant SpeciesPlant PartCompoundConcentration/YieldReference
Terminalia arjunaBarkCasuarininPresent, specific concentration not detailed in search results.[1][2][3]
Casuarina strictaLeavesCasuarininIsolated, but specific yield not quantified in search results.[4]
Stachyurus praecoxFruit, LeavesCasuarininIdentified as a constituent.[5][6]
Melastoma malabathricumLeavesCasuarininPresent in 70% acetone (B3395972) extract.[7][8]
Punica granatum (Pomegranate)PericarpCasuarininIdentified as a constituent.[4]
Casuarina equisetifoliaBranchletsTotal Phenolics (TP)Varies by season, highest in summer.
Casuarina equisetifoliaFine RootsTotal Phenolics (TP)Varies by season, highest in summer.

Table 2: Bioactivity of Casuarinin

Biological ActivityTest SystemKey FindingsIC₅₀ / CC₅₀Reference
Antiviral (Anti-HSV-2)XTT and Plaque Reduction AssaysInhibits viral attachment and penetration.IC₅₀: 3.6 ± 0.9 µM (XTT), 1.5 ± 0.2 µM (Plaque Reduction); CC₅₀: 89 ± 1 µM[9]
Anti-inflammatoryHaCaT human keratinocytesSuppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB, ERK, and p38 MAPK activation.-[10]
AntiproliferativeMCF-7 human breast adenocarcinoma cellsInduces apoptosis and cell cycle arrest at G0/G1 phase.-[11]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and quantification of casuarinin from plant materials.

Protocol 1: Extraction of Casuarinin from Plant Material

This protocol describes a general method for the extraction of casuarinin from dried, powdered plant material using maceration, a technique suitable for thermolabile compounds.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, bark)

  • 80% Methanol (B129727) (HPLC grade)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Analytical balance

  • Grinder or mill

2. Procedure:

  • Sample Preparation: Grind the dried plant material to a fine powder (30-40 mesh size) to increase the surface area for extraction.[12]

  • Maceration: a. Weigh 10 g of the powdered plant material and place it in a conical flask. b. Add 100 mL of 80% methanol to the flask. c. Seal the flask and keep it at room temperature for 72 hours with periodic shaking or stirring.[13]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Lyophilization: Freeze the concentrated aqueous extract and then lyophilize it to obtain a dry powder.

  • Storage: Store the dried extract at -20°C in a desiccator until further analysis.

Protocol 2: Quantification of Casuarinin by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a method for the quantitative analysis of casuarinin in plant extracts using HPLC with UV detection. This method is adapted from established protocols for the analysis of similar phenolic compounds.[14][15][16][17][18]

1. Instrumentation and Materials:

  • HPLC system with a UV/PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Casuarinin analytical standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40-10% B (linear gradient)

    • 30-35 min: 10% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

3. Procedure:

  • Standard Preparation: Prepare a stock solution of casuarinin standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Identify the casuarinin peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of casuarinin in the sample using the regression equation from the calibration curve.

Protocol 3: Quantification of Casuarinin by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for casuarinin quantification using LC coupled with tandem mass spectrometry (MS/MS). This method is particularly useful for complex matrices or when low concentrations of the analyte are expected. The parameters are based on general methods for natural product quantification.[8][19][20][21]

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

  • UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Casuarinin analytical standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B (linear gradient)

    • 8-10 min: 50-95% B (linear gradient)

    • 10-12 min: 95% B (isocratic)

    • 12-12.1 min: 95-5% B (linear gradient)

    • 12.1-15 min: 5% B (isocratic)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: Negative ESI

  • MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flows: To be optimized

    • MRM Transitions: The precursor ion for casuarinin (m/z 935.1 for [M-H]⁻) and its product ions would need to be determined by infusing a standard solution.

3. Procedure:

  • Standard and Sample Preparation: Prepare as described in Protocol 2, using LC-MS grade solvents.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Develop a quantification method based on the selected MRM transitions. Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of casuarinin in the samples.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_quantification Quantification plant_material Plant Material (Dried, Powdered) maceration Maceration (80% Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration lyophilization Lyophilization concentration->lyophilization crude_extract Crude Casuarinin Extract lyophilization->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep hplc HPLC-UV Analysis sample_prep->hplc lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis & Quantification hplc->data_analysis lcms->data_analysis anti_inflammatory_pathway cluster_nucleus Nucleus casuarinin Casuarinin erk_p38 ERK / p38 MAPK casuarinin->erk_p38 Inhibits nfkb NF-κB (p65/p50) casuarinin->nfkb Inhibits Activation tnfa TNF-α tnfr TNFR tnfa->tnfr Binds tnfr->erk_p38 Activates ikk IKK Complex tnfr->ikk Activates erk_p38->nfkb Activates ikb IκBα ikk->ikb Phosphorylates (Degradation) nfkb_n NF-κB nfkb->nfkb_n Translocates nucleus Nucleus gene_expression Gene Expression (ICAM-1, IL-1β, IL-6, IL-8, MCP-1) nfkb_n->gene_expression Induces inflammation Inflammation gene_expression->inflammation antioxidant_pathway cluster_nucleus Nucleus ellagitannins Ellagitannins (e.g., Casuarinin) keap1 Keap1 ellagitannins->keap1 May promote Nrf2 dissociation ros Oxidative Stress (ROS) ros->keap1 Induces conformational change nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocates nucleus Nucleus are ARE (Antioxidant Response Element) nrf2_n->are Binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activates transcription cytoprotection Cytoprotection antioxidant_genes->cytoprotection

References

Application Notes and Protocols: Experimental Use of Casuarinin as an Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin, a hydrolyzable tannin, has demonstrated significant antiviral properties, particularly against Herpes Simplex Virus type 2 (HSV-2). As a member of the tannin family of compounds, it is part of a broader class of natural products recognized for their potential antiviral activities against a range of viruses including enteroviruses, influenza A virus, and human immunodeficiency virus.[1] This document provides detailed application notes and experimental protocols for researchers investigating the antiviral efficacy of Casuarinin, with a primary focus on its well-documented activity against HSV-2. The information presented herein is intended to guide the design and execution of in vitro antiviral assays to evaluate Casuarinin and similar compounds.

Antiviral Activity of Casuarinin

Casuarinin has been shown to be a potent inhibitor of Herpes Simplex Virus type 2 (HSV-2) in vitro.[1][2][3][4] Its mechanism of action involves the inhibition of viral attachment and penetration into the host cell.[1][2][3][4] Furthermore, Casuarinin has been observed to have a direct virucidal effect, rendering the virus non-infectious upon direct contact.[1][2][3] It has also been noted to disrupt later stages of the viral infection cycle.[1][2][3]

Quantitative Summary of Antiviral Activity

The antiviral efficacy and cytotoxicity of Casuarinin against HSV-2 have been quantified in cell culture-based assays. The following table summarizes the key quantitative data from these studies.

ParameterAssay TypeValue (μM)Virus StrainCell LineReference
IC50 XTT Assay3.6 ± 0.9HSV-2Vero[1][2][3]
IC50 Plaque Reduction Assay1.5 ± 0.2HSV-2Vero[1][2][3]
CC50 Cell Growth Assay89 ± 1-Vero[1][2][3]
Selectivity Index (SI) (CC50/IC50) - XTT25HSV-2Vero[1][2][3]
Selectivity Index (SI) (CC50/IC50) - Plaque Reduction59HSV-2Vero[1][2][3]
Virucidal Concentration Viral Titer Reduction25HSV-2Vero[1][2][3]
  • IC50 (50% Inhibitory Concentration): The concentration of Casuarinin required to inhibit viral activity by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of Casuarinin that causes a 50% reduction in cell viability.

  • SI (Selectivity Index): A ratio used to assess the potential of a compound for antiviral therapy. A higher SI value indicates a more favorable safety and efficacy profile.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of Casuarinin against HSV-2.

Cell and Virus Culture
  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-2 propagation and antiviral assays.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: A laboratory-adapted strain of Herpes Simplex Virus type 2 (e.g., G strain).

  • Virus Propagation: Infect confluent monolayers of Vero cells at a low multiplicity of infection (MOI) of 0.01. Harvest the virus when 80-90% of the cells show a cytopathic effect (CPE). The virus stock can be concentrated and purified by standard virological techniques and the titer determined by a plaque assay.

Cytotoxicity Assay (XTT Assay)

This assay determines the concentration of Casuarinin that is toxic to the host cells.

Materials:

  • Vero cells

  • 96-well microtiter plates

  • Casuarinin stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Microplate reader

Protocol:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Casuarinin in culture medium.

  • Remove the culture medium from the cells and add 100 µL of the different concentrations of Casuarinin to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance of the samples in a microplate reader at 450 nm (with a reference wavelength of 650 nm).

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the concentration of Casuarinin.

Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Confluent monolayers of Vero cells in 6-well or 12-well plates

  • HSV-2 stock of known titer

  • Casuarinin stock solution

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

Protocol:

  • Seed Vero cells in multi-well plates and grow to confluence.

  • Pre-treat the confluent cell monolayers with various concentrations of Casuarinin for 1 hour at 37°C.

  • Infect the cells with HSV-2 at an MOI that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the overlay medium containing the same concentrations of Casuarinin as in the pre-treatment step.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 15-30 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the concentration of Casuarinin.

Virucidal Assay

This assay determines the direct effect of Casuarinin on the infectivity of the virus particles.

Materials:

  • High-titer HSV-2 stock

  • Casuarinin stock solution

  • Vero cells for plaque assay

Protocol:

  • Mix a known titer of HSV-2 (e.g., 1 x 10^6 PFU/mL) with an equal volume of different concentrations of Casuarinin (e.g., 25 µM). Include a virus control mixed with medium alone.

  • Incubate the mixtures for a defined period (e.g., 1-2 hours) at 37°C.

  • Following incubation, serially dilute the mixtures in culture medium to reduce the concentration of Casuarinin to non-inhibitory levels.

  • Determine the remaining infectious virus titer in each mixture using a standard plaque assay on Vero cells.

  • A significant reduction in the virus titer in the Casuarinin-treated samples compared to the control indicates a direct virucidal effect.

Visualizations

Mechanism of Action of Casuarinin against HSV-2

G cluster_virus_lifecycle HSV-2 Lifecycle cluster_inhibition Inhibition by Casuarinin Virus Virus Attachment Attachment Virus->Attachment Penetration Penetration Attachment->Penetration Replication Replication Penetration->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Release->Virus New Virions HostCell Host Cell Casuarinin Casuarinin InhibitAttachment Casuarinin->InhibitAttachment Inhibits InhibitPenetration Casuarinin->InhibitPenetration Inhibits Virucidal Casuarinin->Virucidal Directly Inactivates

Caption: Mechanism of Casuarinin's anti-HSV-2 activity.

Experimental Workflow for Antiviral Screening

G Start Start Compound Casuarinin Start->Compound Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Antiviral Antiviral Assay (IC50) Compound->Antiviral Data Data Analysis & Interpretation Cytotoxicity->Data Mechanism Mechanism of Action Studies Antiviral->Mechanism Mechanism->Data End End Data->End

References

Casuarinin in Enzymatic Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin (B1208647), a hydrolyzable tannin belonging to the ellagitannin class, has garnered significant interest within the scientific community for its diverse bioactive properties, including antioxidant, anti-inflammatory, and potential enzymatic inhibitory activities. This document provides detailed application notes and experimental protocols for assessing the inhibitory effects of casuarinin on four key enzymes implicated in various physiological and pathological processes: α-amylase, α-glucosidase, angiotensin-converting enzyme (ACE), and xanthine (B1682287) oxidase.

The inhibition of α-amylase and α-glucosidase is a critical therapeutic strategy for managing postprandial hyperglycemia in diabetes mellitus. Angiotensin-converting enzyme plays a central role in the regulation of blood pressure, making it a key target for antihypertensive drugs. Xanthine oxidase is instrumental in purine (B94841) metabolism and its overactivity can lead to hyperuricemia and gout. These notes offer a framework for researchers to explore the therapeutic potential of casuarinin through standardized enzymatic inhibition assays.

Data Presentation

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables are provided as templates for summarizing experimental findings for casuarinin against each target enzyme. Researchers can populate these tables with their experimental data for clear comparison and analysis.

Table 1: Inhibitory Activity of Casuarinin against α-Amylase and α-Glucosidase

Inhibitorα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)Inhibition Kinetics (Type)
CasuarininData to be determinedData to be determinedData to be determined
Acarbose (B1664774) (Control)Reference valueReference valueCompetitive

Table 2: Inhibitory Activity of Casuarinin against Angiotensin-Converting Enzyme (ACE)

InhibitorACE IC50 (µM)Inhibition Kinetics (Type)
CasuarininData to be determinedData to be determined
Captopril (B1668294) (Control)Reference valueCompetitive

Table 3: Inhibitory Activity of Casuarinin against Xanthine Oxidase

InhibitorXanthine Oxidase IC50 (µM)Inhibition Kinetics (Type)
CasuarininData to be determinedData to be determined
Allopurinol (B61711) (Control)Reference valueCompetitive

Experimental Protocols

Detailed methodologies for the enzymatic inhibition assays are provided below. These protocols are based on established methods and can be adapted for use with casuarinin.

α-Amylase Inhibition Assay

This assay determines the ability of casuarinin to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Phosphate (B84403) buffer (pH 6.9)

  • Casuarinin stock solution

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of casuarinin and acarbose in phosphate buffer.

  • In a 96-well microplate, add 50 µL of each dilution of casuarinin or acarbose to respective wells.

  • Add 50 µL of α-amylase solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of starch solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 100 µL of sodium potassium tartrate solution to stabilize the color.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • Casuarinin stock solution

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of casuarinin and acarbose in phosphate buffer.

  • Add 50 µL of each dilution to the wells of a 96-well microplate.

  • Add 50 µL of α-glucosidase solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition using the formula mentioned in the α-amylase assay.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay evaluates the inhibitory effect of casuarinin on ACE, which converts angiotensin I to the potent vasoconstrictor angiotensin II.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) substrate

  • Borate (B1201080) buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Pyridine

  • Benzene sulfonyl chloride (BSC)

  • Casuarinin stock solution

  • Captopril (positive control)

Protocol:

  • Prepare various concentrations of casuarinin and captopril in borate buffer.

  • In a test tube, mix 50 µL of the inhibitor solution with 150 µL of HHL substrate solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of ACE solution.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge and transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

  • Reconstitute the residue with distilled water.

  • The amount of HA is quantified spectrophotometrically or by HPLC.

  • Calculate the percentage of ACE inhibition.

Xanthine Oxidase Inhibition Assay

This assay assesses the ability of casuarinin to inhibit xanthine oxidase, the enzyme responsible for the final two steps of purine catabolism.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Casuarinin stock solution

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of UV measurement

Protocol:

  • Prepare a range of concentrations for casuarinin and allopurinol in phosphate buffer.

  • In a UV-transparent 96-well plate, add 50 µL of the inhibitor solution to each well.

  • Add 100 µL of xanthine solution.

  • Initiate the reaction by adding 50 µL of xanthine oxidase solution.

  • Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm for 10-15 minutes at 37°C.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of xanthine oxidase inhibition.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the signaling pathways potentially affected by casuarinin.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Casuarinin Stock Casuarinin Stock Serial Dilutions Serial Dilutions Casuarinin Stock->Serial Dilutions Reaction Mixture Reaction Mixture Serial Dilutions->Reaction Mixture Control Stock Control Stock Control Dilutions Control Dilutions Control Stock->Control Dilutions Control Dilutions->Reaction Mixture Enzyme Solution Enzyme Solution Enzyme Solution->Reaction Mixture Substrate Solution Substrate Solution Substrate Solution->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Measurement Measurement Incubation->Measurement Data Calculation Data Calculation Measurement->Data Calculation IC50 Determination IC50 Determination Data Calculation->IC50 Determination

Caption: General workflow for in vitro enzymatic inhibition assays.

carbohydrate_metabolism Dietary Starch Dietary Starch α-Amylase α-Amylase Dietary Starch->α-Amylase hydrolysis Disaccharides Disaccharides α-Glucosidase α-Glucosidase Disaccharides->α-Glucosidase hydrolysis Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream absorption α-Amylase->Disaccharides α-Glucosidase->Glucose Casuarinin_Amylase Casuarinin_Amylase->α-Amylase Inhibition Casuarinin_Glucosidase Casuarinin_Glucosidase->α-Glucosidase Inhibition

Caption: Inhibition of carbohydrate metabolism by casuarinin.

raas_pathway cluster_enzymes Enzymatic Conversion Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin conversion Angiotensin I Angiotensin I ACE ACE Angiotensin I->ACE conversion Angiotensin II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure Renin->Angiotensin I ACE->Angiotensin II Casuarinin_ACE Casuarinin_ACE->ACE Inhibition

Caption: Casuarinin's modulation of the Renin-Angiotensin System.[1][2]

purine_metabolism Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine catabolism Xanthine Oxidase Xanthine Oxidase Hypoxanthine->Xanthine Oxidase oxidation Xanthine Xanthine Xanthine->Xanthine Oxidase oxidation Uric Acid Uric Acid Xanthine Oxidase->Xanthine Xanthine Oxidase->Uric Acid Casuarinin_XO Casuarinin_XO->Xanthine Oxidase Inhibition

Caption: Inhibition of uric acid production by casuarinin.

Conclusion

The protocols and frameworks provided in this document serve as a comprehensive guide for researchers investigating the enzymatic inhibitory potential of casuarinin. While the direct inhibitory concentrations (IC50 values) of casuarinin against α-amylase, α-glucosidase, ACE, and xanthine oxidase require experimental determination, the established methodologies offer a robust starting point for such evaluations. The visualization of the affected metabolic pathways provides a conceptual basis for understanding the potential physiological impact of casuarinin's enzymatic inhibition. Further research, including kinetic studies to determine the mode of inhibition, will be crucial in elucidating the precise mechanisms of action and advancing the development of casuarinin as a potential therapeutic agent. Studies have indicated that casuarinin can modulate the renin-angiotensin-aldosterone system, suggesting a potential role in cardiovascular health.[1][2] The exploration of its effects on carbohydrate and purine metabolism will further clarify its therapeutic promise.

References

Application Notes and Protocols for Testing the Antioxidant Activity of Casuarinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin (B1208647) is a hydrolyzable tannin belonging to the class of ellagitannins, predominantly found in plants such as Casuarina and Stachyurus species, as well as in the pericarp of pomegranates.[1] Structurally, it is characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. These phenolic moieties are potent hydrogen donors and metal chelators, which confer significant antioxidant properties to the molecule. Antioxidants are vital for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic and degenerative diseases. This document provides a comprehensive set of protocols for the systematic evaluation of the antioxidant activity of casuarinin, employing a tiered approach from fundamental chemical assays to more physiologically relevant cell-based models.

Overall Experimental Workflow

A multi-assay approach is recommended for a thorough assessment of casuarinin's antioxidant properties. The workflow initiates with rapid and cost-effective chemical-based assays (DPPH, ABTS, and FRAP) for initial screening and characterization of its radical scavenging and reducing capabilities. Subsequently, a cell-based assay, the Cellular Antioxidant Activity (CAA) assay, is employed to evaluate its efficacy within a biological context, accounting for factors like cell uptake and metabolism.

experimental_workflow cluster_chemical Phase 1: Chemical Assays cluster_cellular Phase 2: Cell-Based Assay cluster_mechanism Phase 3: Mechanistic Insight DPPH DPPH Assay (Radical Scavenging) ABTS ABTS Assay (Radical Scavenging) DPPH->ABTS Confirmatory FRAP FRAP Assay (Reducing Power) ABTS->FRAP Characterization CAA Cellular Antioxidant Activity (CAA) (Intracellular Efficacy) FRAP->CAA Biological Relevance Pathway Signaling Pathway Analysis (e.g., Keap1/Nrf2) CAA->Pathway Mechanism of Action

Caption: General workflow for assessing the antioxidant activity of casuarinin.

Part 1: In Vitro Chemical Assays

These assays provide a fundamental assessment of casuarinin's antioxidant capacity through its ability to scavenge synthetic free radicals or reduce metal ions. They are instrumental for initial screening due to their rapidity and cost-effectiveness.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Casuarinin Stock Solution: Prepare a 1 mg/mL stock solution of casuarinin in methanol.

    • Standard: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Gallic Acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare a series of dilutions of the casuarinin stock solution and the standard in methanol.

    • To each well, add 50 µL of the sample or standard at different concentrations.

    • Add 150 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

    • Plot the % Inhibition against the concentration of casuarinin and the standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation:

CompoundDPPH IC₅₀ (µg/mL)
CasuarininTo be determined
Gallic Acid (Standard)~5
Trolox (Standard)~8
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color, which diminishes upon reduction by an antioxidant. The change in absorbance is measured at 734 nm.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Casuarinin and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the casuarinin or standard dilutions to separate wells.

    • Add 180 µL of the diluted ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes in the dark.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

CompoundABTS IC₅₀ (µg/mL)TEAC (µmol TE/µmol)
CasuarininTo be determinedTo be determined
Gallic Acid (Standard)~2~1.5
Trolox (Standard)~41.0
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh and warm it to 37°C before use.

    • Casuarinin and Standard Solutions: Prepare as described previously. A ferrous sulfate (B86663) (FeSO₄) solution is used to generate a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the casuarinin or standard dilutions to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of casuarinin from the standard curve and express it as µmol of Fe²⁺ equivalents per µmol of casuarinin.

Data Presentation:

CompoundFRAP Value (µmol Fe²⁺/µmol)
CasuarininTo be determined
Gallic Acid (Standard)~4-5
Trolox (Standard)~2-3

Part 2: Cell-Based Assay

The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the ability of a compound to mitigate oxidative stress within a cellular environment.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants that can penetrate the cell membrane will scavenge the ROS and inhibit the formation of DCF. The fluorescence is measured over time, and the antioxidant activity is quantified by the reduction in fluorescence in treated cells compared to control cells.

Experimental Protocol:

  • Cell Culture:

    • Human hepatocellular carcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells are commonly used.

    • Seed the cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Assay Procedure:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of casuarinin and a positive control (e.g., Quercetin) in treatment medium for 1 hour to allow for cellular uptake.

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution in treatment medium to each well and incubate for 1 hour at 37°C.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), in PBS to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour with excitation at ~485 nm and emission at ~538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • Calculate the CAA value using the following formula: CAA Unit = 100 - ( ∫SA / ∫CA ) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Determine the EC₅₀ value, which is the concentration of the compound required to provide 50% antioxidant activity.

    • Results can also be expressed as Quercetin Equivalents (QE). A study has shown that casuarinin can protect cultured Madin-Darby canine kidney (MDCK) cells from hydrogen peroxide-induced oxidative stress and DNA damage, indicating its potential for cellular antioxidant activity.[2]

Data Presentation:

CompoundCAA EC₅₀ (µg/mL)Quercetin Equivalents (µmol QE/100 µmol)
CasuarininTo be determinedTo be determined
Quercetin (Standard)~5100

Part 3: Mechanistic Insights - Signaling Pathway Analysis

Understanding the molecular mechanisms by which casuarinin exerts its antioxidant effects is crucial. A key pathway involved in the cellular defense against oxidative stress is the Keap1/Nrf2 signaling pathway.

Keap1/Nrf2 Signaling Pathway

Principle: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like certain polyphenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Ellagitannins and their metabolites have been shown to activate this protective pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Casuarinin Casuarinin Keap1_Nrf2 Keap1-Nrf2 Complex Casuarinin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates Transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Translation Protective_Enzymes->ROS Neutralization

Caption: The Keap1/Nrf2 signaling pathway as a potential mechanism for casuarinin's antioxidant activity.

Experimental Approach:

To investigate if casuarinin activates the Nrf2 pathway, the following experiments can be conducted:

  • Western Blotting: Treat cells (e.g., HepG2) with casuarinin and measure the protein levels of Nrf2 in the nuclear and cytosolic fractions. An increase in nuclear Nrf2 would indicate translocation. Also, measure the protein levels of downstream targets like HO-1 and NQO1.

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes (HO-1, NQO1, GCLC, etc.) in cells treated with casuarinin.

  • Reporter Gene Assay: Use a cell line that is stably transfected with a reporter construct containing the ARE sequence linked to a reporter gene (e.g., luciferase). An increase in reporter activity upon treatment with casuarinin would confirm ARE activation.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the antioxidant activity of casuarinin. By employing a combination of chemical and cell-based assays, researchers can obtain a detailed profile of its radical scavenging, reducing, and cellular protective capacities. Furthermore, investigating the underlying molecular mechanisms, such as the activation of the Keap1/Nrf2 signaling pathway, will provide deeper insights into its potential as a therapeutic agent for the prevention and management of oxidative stress-related diseases. The systematic application of these protocols will be invaluable for drug development professionals in harnessing the full therapeutic potential of casuarinin.

References

Application Notes and Protocols for Casuarinin in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Casuarinin (B1208647)

Casuarinin is a hydrolyzable tannin, specifically an ellagitannin, found in various plant species, including those from the Casuarina and Terminalia genera, as well as in some fruits and nuts.[1] As a polyphenol, it possesses a complex molecular structure characterized by multiple hydroxyl groups, which contribute to its significant biological activities.[2] In the context of food science, casuarinin is of great interest due to its potent antioxidant and antimicrobial properties, positioning it as a promising natural alternative to synthetic food preservatives.[2] These attributes suggest its potential utility in extending the shelf-life and enhancing the safety of food products by inhibiting microbial growth and oxidative degradation.[3]

Application Notes

Antioxidant Properties

Casuarinin exhibits strong antioxidant activity by scavenging free radicals, a key mechanism in preventing the oxidative deterioration of foods, which leads to rancidity, off-flavors, and loss of nutritional value.[2] The antioxidant capacity of tannins is generally attributed to their ability to donate hydrogen atoms, creating resonance-stabilized phenoxyl radicals.[4][5] While specific IC50 values for pure casuarinin are not widely available in the literature, studies on extracts rich in casuarinin and related tannin derivatives demonstrate significant efficacy.

Table 1: Summary of Antioxidant Activity Data

Test Substance Assay Concentration Result Source
70% Ethanolic Extract of Plinia cauliflora leaves (contains casuarinin) DPPH Not Specified 94.8% radical scavenging capacity [4]
Tannin Derivative DPPH 0.25 mg/mL 89.08% radical scavenging rate [5]

| Isolated Casuarinin | DPPH / ABTS | - | Potent antioxidant activity noted, but specific IC50 values not reported. The structural flexibility of casuarinin is suggested to be a key factor in its antioxidant strength. |[6] |

Antimicrobial Activity

Casuarinin has demonstrated inhibitory effects against a range of microorganisms, including pathogenic and spoilage fungi and bacteria. The proposed antimicrobial mechanisms for tannins include enzyme inhibition through complexation, deprivation of essential metal ions, and disruption of microbial cell membranes.[6] This makes casuarinin a candidate for controlling the growth of foodborne microbes.

Table 2: Summary of Antimicrobial Activity Data for Casuarinin

Target Microorganism Assay Type Result (MIC) Source
Candida albicans Broth Microdilution 145 µg/mL [4]
Candida parapsilosis Broth Microdilution 290 µg/mL [4]
Candida tropicalis Broth Microdilution 72.5 µg/mL [4]
Candida glabrata Broth Microdilution 290 µg/mL [4]
Candida krusei Broth Microdilution 36.25 µg/mL [4]

| Staphylococcus aureus | Broth Microdilution | Efficient inhibition at 0.5 mM (slowed growth) |[1] |

Potential for Inhibition of Lipid Oxidation in Foods

Lipid oxidation is a primary cause of quality deterioration in high-fat foods such as meat, poultry, and fish. The process leads to the formation of secondary oxidation products like malondialdehyde (MDA), which contribute to off-odors and flavors, commonly referred to as rancidity.[7] The potent free-radical scavenging ability of casuarinin suggests its strong potential to inhibit lipid oxidation in food systems. By neutralizing the initial free radicals that propagate the oxidation chain reaction, casuarinin could effectively delay the onset of rancidity, thereby preserving the sensory and nutritional quality of the food product.[8][9] Application in food models like fish oil-fortified emulsions or ground meat would be necessary to quantify this effect, typically using the TBARS assay.[1][10]

Considerations for Food Applications
  • Food Matrix Interactions: The efficacy of polyphenols like casuarinin can be influenced by interactions with components of the food matrix, such as proteins, carbohydrates, and lipids.[11][12][13] These interactions may alter the bioavailability and activity of casuarinin or affect the food's texture and sensory properties.[13]

  • Stability: The stability of casuarinin during food processing (e.g., thermal treatments like pasteurization or cooking) and under different pH conditions is a critical factor for its application.[10][14][15] Tannins can undergo hydrolysis or degradation at high temperatures or extreme pH, which could alter their functional properties.[16]

  • Sensory Impact: Tannins are known for imparting astringency and bitterness.[17][18] Sensory evaluation of food products fortified with casuarinin is essential to determine the acceptable concentration that provides preservative effects without negatively impacting consumer acceptance.[19]

Experimental Protocols

Protocol: DPPH Radical Scavenging Assay

This protocol determines the free-radical scavenging capacity of casuarinin by measuring the discoloration of the DPPH radical.[3][18][20]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • Casuarinin standard or extract

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer (capable of reading at 517 nm)

  • 96-well microplate or cuvettes

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Samples: Prepare a stock solution of casuarinin in methanol. Perform serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

  • Assay: a. In a 96-well plate, add 100 µL of the various concentrations of the casuarinin sample or positive control to different wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the control (blank), add 100 µL of methanol instead of the sample. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: a. Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control = Absorbance of the control (DPPH solution + methanol)

    • A_sample = Absorbance of the DPPH solution with the casuarinin sample b. Plot a graph of % RSA versus the concentration of casuarinin. c. Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of casuarinin that visibly inhibits the growth of a target microorganism.[12][21][22][23]

Materials:

  • Casuarinin stock solution (sterilized)

  • Target microorganism (e.g., E. coli, S. aureus, L. monocytogenes)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile 96-well microplates

  • Inoculum of the microorganism, adjusted to a 0.5 McFarland standard and then diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume.

  • Positive control (known antibiotic) and negative control (broth only).

  • Resazurin (B115843) solution (optional, as a growth indicator).

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microplate.

  • Serial Dilution: a. Add 100 µL of the casuarinin stock solution to the first well of a row. b. Mix well and transfer 100 µL from the first well to the second well. c. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control well). The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of inoculum (no casuarinin).

    • Sterility Control: A well containing 200 µL of broth only.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Reading Results: a. The MIC is the lowest concentration of casuarinin at which there is no visible turbidity (growth). b. Optionally, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Oxidation in Meat

This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation, in a meat sample treated with casuarinin.[1][10][14][24]

Materials:

  • Minced meat sample (e.g., beef, chicken, or fish)

  • Casuarinin solution

  • Trichloroacetic acid (TCA) solution (e.g., 10-20%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • MDA standard (1,1,3,3-tetramethoxypropane) for standard curve

  • Homogenizer

  • Centrifuge

  • Water bath

  • Spectrophotometer (capable of reading at 532 nm)

Procedure:

  • Sample Preparation: a. Prepare meat samples with and without (control) the addition of a known concentration of casuarinin. Store under conditions that promote oxidation (e.g., refrigeration for several days). b. Weigh 5-10 g of the minced meat sample into a homogenization tube.

  • Extraction: a. Add 25 mL of cold TCA solution to the sample. b. Homogenize for 1-2 minutes to precipitate proteins and extract MDA. c. Centrifuge the homogenate (e.g., at 3000 x g for 15 minutes). d. Filter the supernatant through Whatman No. 1 filter paper.

  • Reaction: a. Pipette 2 mL of the clear filtrate into a test tube. b. Add 2 mL of the TBA solution. c. Mix well and heat in a boiling water bath for 15-30 minutes. A pink color will develop. d. Cool the tubes rapidly in an ice bath.

  • Measurement: Measure the absorbance of the pink-colored solution at 532 nm against a blank (2 mL TCA + 2 mL TBA).

  • Calculation: a. Create a standard curve using serial dilutions of the MDA standard. b. Calculate the concentration of MDA in the sample from the standard curve. c. Results are typically expressed as mg of MDA per kg of meat. Compare the TBARS values of casuarinin-treated samples to the control to determine the inhibition of lipid oxidation.

Visualizations: Workflows and Mechanisms

Experimental_Workflow cluster_prep Preparation cluster_eval In Vitro Evaluation cluster_app Food Model Application cluster_res Result Analysis A Source Material (e.g., Plant Leaves) B Extraction & Isolation of Casuarinin A->B C Purity & Characterization (HPLC, NMR) B->C D Antioxidant Assays (DPPH, ABTS) C->D E Antimicrobial Assays (MIC against Food Pathogens) C->E F Incorporate into Food Matrix (e.g., Ground Meat, Fish Oil) D->F E->F G Lipid Oxidation Study (TBARS Assay over time) F->G H Microbial Shelf-life Study (Plate Counts over time) F->H I Sensory Evaluation F->I J Determine Efficacy & Optimal Concentration G->J H->J I->J

Caption: Workflow for evaluating casuarinin as a food preservative.

Caption: Antioxidant mechanism via hydrogen atom donation.

Antimicrobial_Mechanism cluster_effects Inhibitory Actions A Casuarinin B Bacterial Cell A->B Interaction C Disruption of Cell Membrane Integrity B->C D Inhibition of Essential Enzymes B->D E Chelation of Metal Ions (e.g., Iron) B->E F Inhibition of Growth & Cell Death C->F D->F E->F

Caption: Plausible antimicrobial mechanisms of casuarinin.

Conclusion

Casuarinin presents considerable potential as a natural food preservative due to its pronounced antioxidant and antimicrobial properties. The available data, primarily from in vitro studies, strongly support its efficacy in inhibiting the growth of various microbes and its capacity to neutralize free radicals. However, for its successful implementation in the food industry, further research is imperative. Future studies should focus on generating specific quantitative data (IC50, MIC) for pure casuarinin against a broader range of food-relevant microbes, evaluating its performance in various food matrices, and assessing its stability under typical processing conditions and its impact on the sensory attributes of final products. These efforts will be crucial in establishing optimal application levels and unlocking the full potential of casuarinin as a safe and effective natural alternative for food preservation.

References

Application Notes & Protocols: Casuarinin as a Research Tool in Ethnobotany and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Casuarinin (B1208647) is a C-glycosidic ellagitannin, a type of hydrolyzable tannin, first isolated from Casuarina stricta.[1][2] It is found in a variety of plants that have a history of use in traditional medicine, including the bark of Terminalia arjuna (Combretaceae), the leaves of white mangrove (Laguncularia racemosa), and the peel of pomegranates.[3][4][5] As a polyphenol, casuarinin possesses a chemical structure with multiple hydroxyl groups that contribute to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[6] Its presence in ethnobotanically significant plants and its wide range of pharmacological actions make it a valuable tool for research in natural product chemistry, pharmacology, and drug development.

Application Notes

Anticancer Research

Casuarinin serves as a lead compound for investigating novel anticancer mechanisms. It has demonstrated significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action: Studies on human breast adenocarcinoma (MCF-7) cells show that casuarinin induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[5][7] This is potentially mediated by the upregulation of the p21/WAF1 protein and an enhancement of the Fas/APO-1 and Fas ligand (FasL) apoptotic system.[5] Its ability to modulate key signaling pathways in cell proliferation and death makes it a useful tool for studying cancer biology.

  • Research Applications:

    • Investigating the role of the Fas/FasL pathway in tumor cell apoptosis.

    • Screening for synergistic effects with conventional chemotherapy agents.

    • Studying the mechanisms of cell cycle regulation and arrest in cancer cells.

Antiviral Drug Development

Casuarinin has shown potent activity against enveloped viruses, particularly Herpes Simplex Virus type 2 (HSV-2), making it a valuable tool for antiviral research.[8][9]

  • Mechanism of Action: Its primary antiviral mechanisms involve the inhibition of viral attachment to host cells and the prevention of viral penetration.[8][9] Furthermore, casuarinin exhibits direct virucidal activity at higher concentrations and can interfere with late-stage events in the viral replication cycle.[9]

  • Research Applications:

    • A model compound for developing broad-spectrum antiviral agents that target viral entry.

    • Studying the specific viral and host cell proteins involved in viral attachment and fusion.

    • Investigating the potential of tannins as virucidal agents for topical applications.

Anti-inflammatory and Immunomodulatory Studies

The anti-inflammatory properties of casuarinin are significant, positioning it as a tool to explore inflammation-related signaling pathways.[6]

  • Mechanism of Action: Casuarinin can suppress inflammation by inhibiting the release of histamine (B1213489) from mast cells and reducing the production of pro-inflammatory cytokines by binding to TNF-α induced receptors.[10][11] It has also been shown to inhibit the activation of the NF-κB transcription factor, a central regulator of the inflammatory response.[12]

  • Research Applications:

    • Elucidating the role of TNF-α and NF-κB signaling in inflammatory diseases.

    • A reference compound for evaluating the anti-inflammatory potential of other natural products.

    • Investigating treatments for inflammatory skin conditions like atopic dermatitis and psoriasis.[10][11]

Antioxidant and Cellular Stress Research

As a polyphenol, casuarinin is a potent antioxidant capable of scavenging free radicals and protecting against oxidative stress.[6]

  • Mechanism of Action: The numerous hydroxyl groups in its structure allow it to donate hydrogen atoms, neutralizing reactive oxygen species (ROS). It has demonstrated high activity in various antioxidant assays, including the Oxygen Radical Absorbance Capacity (ORAC) assay.[12]

  • Research Applications:

    • Studying the structure-activity relationships of polyphenolic antioxidants.

    • Investigating the role of oxidative stress in the pathology of diseases like cardiovascular and neurodegenerative disorders.

    • A positive control in antioxidant capacity assays like DPPH, ABTS, and ORAC.[12]

Antimicrobial and Antifungal Research

Casuarinin exhibits inhibitory activity against pathogenic fungi, particularly Candida species.[1]

  • Mechanism of Action: Its antifungal action is linked to its ability to target and alter the fungal cell wall.[1] Studies indicate that it causes a densification of the outer mannan (B1593421) layer and reduces cell wall porosity, compromising the structural integrity of the fungus.[1]

  • Research Applications:

    • Investigating the mechanisms of fungal cell wall synthesis and integrity.

    • A lead compound for the development of new antifungal agents, especially for resistant strains like C. krusei.[1]

    • Studying the anti-biofilm potential of tannins against pathogenic microbes.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of casuarinin and its closely related compounds.

Table 1: Antiviral Activity of Casuarinin against HSV-2

Assay Type IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference
XTT Assay 3.6 ± 0.9 89 ± 1 25 [9]
Plaque Reduction 1.5 ± 0.2 89 ± 1 59 [9]

IC₅₀: Half maximal inhibitory concentration. CC₅₀: Half maximal cytotoxic concentration.

Table 2: Antifungal Activity of Casuarinin (MIC)

Fungal Strain Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Candida albicans (ATCC) >580 [1]
Candida albicans (SC5314) 290 [1]
Candida krusei 36 [1]
Candida parapsilosis >580 [1]
Candida tropicalis 72 [1]

Cytotoxicity (CC₅₀) on mammalian fibroblast cells was reported to be >116 µg/mL.[1]

Table 3: Enzyme Inhibition by Related Tannins

Compound Target Enzyme IC₅₀ (µg/mL) Reference
Casuarictin α-Amylase 55.6 [13]

| Casuarictin | Pancreatic Lipase | 553.3 |[13] |

Visualizations: Pathways and Workflows

cluster_0 Casuarinin-Induced Apoptosis in MCF-7 Cells Casuarinin Casuarinin p21 p21/WAF1 Upregulation Casuarinin->p21 FasL Fas Ligand (FasL) Upregulation Casuarinin->FasL CDK Cyclin/CDK Complex Inhibition p21->CDK G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis FasR Fas Receptor (Fas/APO-1) FasL->FasR binds DISC DISC Formation FasR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp3->Apoptosis

Caption: Proposed signaling pathway for casuarinin-induced apoptosis.

cluster_1 Bioactivity Screening Workflow for Casuarinin A Ethnobotanical Source (e.g., Terminalia arjuna) B Crude Extract Preparation A->B C Bioassay-Guided Fractionation B->C D Isolation & Purification of Casuarinin (HPLC) C->D E Structural Elucidation (NMR, MS) D->E F In Vitro Bioassays (Anticancer, Antiviral, etc.) D->F G Quantitative Analysis (IC50, MIC Determination) F->G H Mechanism of Action Studies G->H I In Vivo Studies (Animal Models) H->I cluster_2 Multifaceted Biological Activities of Casuarinin Casuarinin Casuarinin Anticancer Anticancer Casuarinin->Anticancer Induces Apoptosis, Cell Cycle Arrest Antiviral Antiviral Casuarinin->Antiviral Inhibits Viral Attachment & Entry AntiInflammatory Anti-inflammatory Casuarinin->AntiInflammatory Inhibits NF-κB, TNF-α Antioxidant Antioxidant Casuarinin->Antioxidant Scavenges ROS Antifungal Antifungal Casuarinin->Antifungal Disrupts Cell Wall EnzymeInhibition Enzyme Inhibition Casuarinin->EnzymeInhibition Inhibits sPLA2, Carbonic Anhydrase

References

Troubleshooting & Optimization

Casticin Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with casticin (B192668). This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with casticin in solution.

Frequently Asked Questions (FAQs)

1. What is casticin and why is its stability in solution a concern?

Casticin is a polymethoxyflavone, a type of natural compound known for its various biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Like many flavonoids, casticin has limited aqueous solubility and its chemical structure, which includes hydroxyl and methoxyl groups, can be susceptible to degradation under certain conditions.[3][4] Ensuring the stability of casticin in solution is critical for obtaining accurate and reproducible results in experimental assays, as degradation can lead to a loss of biological activity and the formation of unknown substances.

2. What are the best solvents for dissolving casticin?

Casticin is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For cell-based assays, it is recommended to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous cell culture medium.

3. My casticin solution precipitated when I diluted it into my aqueous buffer/media. What should I do?

This is a common issue for poorly water-soluble compounds like flavonoids. When a concentrated organic stock solution is diluted into an aqueous medium, the solvent polarity changes drastically, causing the compound to precipitate.

Troubleshooting Steps:

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 50 mM stock in DMSO to 5 mM in DMSO first, then make your final dilution into the aqueous medium.[3]

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your specific cell line (typically <0.5%).

  • Use a Surfactant or Solubilizing Agent: For some applications, non-ionic surfactants like Tween 80 or co-solvents can help improve the solubility of hydrophobic drugs.[5]

  • Prepare Freshly: Due to its limited stability in aqueous solutions, it is highly recommended to prepare the final working solution immediately before use.

4. My casticin solution has changed color. Is it degraded?

A color change in a flavonoid solution can indicate degradation. Flavonoids can change color in response to shifts in pH or due to chemical degradation, such as oxidation, which can alter the chromophore of the molecule.[6] For instance, a solution of another flavonoid, butein, shows significant color change at high temperatures and basic pH, indicating degradation.[7] If you observe a color change, especially to a darker yellow or brown, it is advisable to prepare a fresh solution. The stability of the solution can be definitively assessed using a stability-indicating analytical method like HPLC.

5. How should I store my casticin stock solutions?

For long-term storage, casticin as a solid powder should be stored at -20°C. Stock solutions prepared in organic solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months. It is also recommended to protect stock solutions from light. Aqueous solutions of casticin are not recommended for storage and should be used on the same day they are prepared.

Quantitative Data Summary

While specific degradation kinetic data for casticin is not extensively available in the public domain, the following tables provide a summary of its known solubility and general stability recommendations.

Table 1: Solubility of Casticin in Common Laboratory Solvents

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)20
Dimethyl Sulfoxide (DMSO)10
Ethanol5
DMF:PBS (pH 7.2) (1:5)1

(Data sourced from commercially available product information.)

Table 2: Recommended Storage Conditions for Casticin Solutions

Solution TypeStorage TemperatureRecommended DurationSpecial Precautions
Stock Solution in DMSO/Ethanol-20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles
Stock Solution in DMSO/Ethanol-80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles
Aqueous Working Solution2-8°C or Room TemperatureUse immediately (not recommended for more than one day)Prepare fresh before each experiment

Experimental Protocols

Protocol 1: Forced Degradation Study of Casticin

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8] This protocol provides a general framework for subjecting a casticin solution to various stress conditions.

Objective: To identify potential degradation products and degradation pathways for casticin.

Materials:

  • Casticin

  • HPLC-grade methanol (B129727) and acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Water bath/oven

  • Photostability chamber

Procedure:

  • Prepare Casticin Stock Solution: Accurately weigh and dissolve casticin in methanol to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 M HCl and dilute with mobile phase to a suitable concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light. Dilute with mobile phase to a suitable concentration.

  • Thermal Degradation: Place the solid casticin powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in methanol and dilute to a suitable concentration.

  • Photolytic Degradation: Expose a solution of casticin (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Casticin

This protocol outlines a general reversed-phase HPLC method suitable for separating casticin from its potential degradation products. Method optimization will be required.

Objective: To quantify casticin in the presence of its impurities and degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm and 350 nm (based on known λmax of casticin).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of casticin (e.g., 100 µg/mL) in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to the same concentration as the standard.

  • Analysis: Inject the standard and samples onto the HPLC system.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main casticin peak. Peak purity analysis using a PDA detector or identification of masses using an MS detector can confirm this.

Visualizations

G Troubleshooting Casticin Precipitation in Aqueous Media start Start: Casticin precipitates upon dilution into aqueous medium check_dmso Is final DMSO concentration <0.1%? start->check_dmso increase_dmso Increase final DMSO to a cell-tolerated level (e.g., 0.5%) and re-test. check_dmso->increase_dmso Yes check_dilution Was a single-step large dilution performed? check_dmso->check_dilution No end_success Success: Solution is clear increase_dmso->end_success stepwise_dilution Use a stepwise dilution: e.g., 50mM -> 5mM (in DMSO), then dilute to final concentration. check_dilution->stepwise_dilution Yes check_age Was the aqueous solution prepared fresh? check_dilution->check_age No stepwise_dilution->end_success prepare_fresh Always prepare aqueous working solutions immediately before use. check_age->prepare_fresh No consider_solubilizer If precipitation persists, consider using a solubilizing agent (e.g., Tween 80, cyclodextrin), if compatible with the assay. check_age->consider_solubilizer Yes prepare_fresh->end_success consider_solubilizer->end_success

Caption: Troubleshooting workflow for casticin precipitation.

G Experimental Workflow for Casticin Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Casticin Stock in Methanol acid Acid Hydrolysis (1M HCl, 80°C) prep_stock->acid base Base Hydrolysis (1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid, 105°C) prep_stock->thermal photo Photolytic (Light Chamber) prep_stock->photo control Unstressed Control prep_stock->control hplc Analyze all samples by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc data_analysis Compare stressed samples to control. Identify degradation peaks. Assess peak purity. hplc->data_analysis

References

Technical Support Center: Enhancing Casticin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Casticin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the oral bioavailability of Casticin?

A1: The primary challenge is Casticin's poor aqueous solubility. Casticin is a polymethoxyflavone (PMF), a class of flavonoids characterized by multiple methoxy (B1213986) groups. This chemical structure makes the molecule highly lipophilic and hydrophobic, leading to low solubility in aqueous solutions and consequently, poor absorption from the gastrointestinal tract. This can result in low and inconsistent bioavailability, limiting its therapeutic efficacy.

Q2: What is the reported absolute bioavailability of Casticin?

A2: In vivo studies in rats have reported the absolute oral bioavailability of Casticin to be approximately 45.5% ± 11.0%. This serves as a baseline for assessing the improvement offered by various formulation strategies.

Q3: What are the most promising strategies to improve Casticin's bioavailability?

A3: Nanoencapsulation is a leading strategy to enhance the bioavailability of poorly soluble compounds like Casticin. The most commonly explored nanoformulations for flavonoids include:

  • Nanoemulsions: Oil-in-water nanoemulsions can dissolve Casticin in the oil phase, creating small droplets (typically <200 nm) that increase the surface area for absorption.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like Casticin within their membranes, protecting them from degradation and facilitating transport across biological membranes.

  • Solid Lipid Nanoparticles (SLNs): These are similar to nanoemulsions but use solid lipids. They can offer better-controlled release and stability.

Q4: How do nanoformulations mechanistically improve the bioavailability of Casticin?

A4: Nanoformulations improve bioavailability through several mechanisms:

  • Increased Surface Area: By reducing the particle size to the nanometer range, the total surface area available for dissolution in gastrointestinal fluids is significantly increased.

  • Enhanced Permeability: The small size and lipidic nature of nanoparticles can facilitate transport across the intestinal epithelium. Some formulations may also interact with mucosal surfaces to increase residence time.

  • Protection from Degradation: Encapsulation protects Casticin from enzymatic degradation in the gastrointestinal tract and from the harsh pH environment.

  • Bypassing First-Pass Metabolism: Certain lipid-based nanoformulations can be absorbed through the lymphatic system, thereby bypassing the extensive first-pass metabolism in the liver that can inactivate many drugs.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency or Drug Loading of Casticin in Nanoformulations
  • Problem: You are experiencing low encapsulation efficiency (EE) or drug loading (DL) when preparing Casticin nanoemulsions or liposomes. This may be due to the crystalline nature of polymethoxyflavones, which can resist incorporation into the lipid matrix.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Casticin Crystallization Polymethoxyflavones like Casticin have a tendency to crystallize. Ensure that the Casticin is fully dissolved in the lipid/organic phase before homogenization or film formation. This may require gentle heating. For nanoemulsions, dissolving Casticin in a carrier oil at an elevated temperature (e.g., 90°C) before homogenization can prevent crystallization in the final formulation.[1]
Poor Solubility in Lipid Phase Screen different oils (for nanoemulsions) or lipids (for liposomes) to find one with higher solubilizing capacity for Casticin. Medium-chain triglycerides (MCTs) are often a good starting point due to their high compatibility with many hydrophobic compounds.
Suboptimal Formulation Ratios Optimize the drug-to-lipid ratio. A very high drug concentration can lead to saturation of the lipid phase and subsequent precipitation. Start with a lower Casticin concentration and incrementally increase it to determine the maximum loading capacity.
Phase Separation For liposomes prepared by the thin-film hydration method, ensure the lipid film is completely dry and evenly distributed before hydration. Residual solvent can negatively impact encapsulation.
Issue 2: High Particle Size or Polydispersity Index (PDI) in the Casticin Formulation
  • Problem: The prepared Casticin nanoformulation has a large average particle size or a high PDI, indicating a non-uniform and potentially unstable formulation.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Energy Input For nanoemulsions prepared by high-pressure homogenization, increase the homogenization pressure or the number of passes to provide more energy for droplet size reduction. For liposomes, ensure the sonication or extrusion steps are sufficient to produce smaller, more uniform vesicles.
Droplet Coalescence The concentration of the surfactant/emulsifier may be too low to adequately stabilize the nanoparticle surface. Try increasing the surfactant concentration or using a combination of surfactants to improve interfacial stability.
Ostwald Ripening This is a common instability mechanism in nanoemulsions where smaller droplets dissolve and redeposit onto larger ones. Incorporating a less water-soluble oil (a ripening inhibitor) into the oil phase can help mitigate this effect.
Aggregation Ensure the zeta potential of the nanoparticles is sufficiently high (typically > ±30 mV) to ensure electrostatic repulsion and prevent aggregation. Adjusting the pH or adding a charged surfactant can modify the zeta potential.
Issue 3: Instability of the Casticin Nanoformulation During Storage
  • Problem: The Casticin nanoformulation shows signs of instability over time, such as creaming, sedimentation, or a significant change in particle size.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Physical Instability As mentioned above, Ostwald ripening and coalescence can lead to long-term instability. Optimizing the formulation (oil and surfactant choice) is key. For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant to convert the nanoformulation into a stable powder.
Chemical Degradation Protect the formulation from light and oxygen, as flavonoids can be susceptible to degradation. Store at a recommended temperature (e.g., 4°C) in a sealed, dark container.
Crystallization During Storage If Casticin was loaded close to its saturation limit in the lipid phase, temperature fluctuations during storage could cause it to crystallize and precipitate out of the nanoparticles. Using polymers like HPMC in the aqueous phase has been shown to sometimes inhibit the precipitation of polymethoxyflavones.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Free Casticin (Oral Administration in Rats)
ParameterValueReference
Absolute Bioavailability 45.5% ± 11.0%[2][3]
Dosage 400 mg/kg (oral)[2]
Half-life (t½) 36.48 ± 7.24 min[2]
Time to Max. Concentration (Tmax) Not Reported
Max. Plasma Concentration (Cmax) Not Reported
Table 2: Examples of Bioavailability Enhancement of Flavonoids and Other Poorly Soluble Drugs Using Nanoformulations

Note: A direct comparative pharmacokinetic study for a Casticin nanoformulation versus free Casticin was not identified in the searched literature. The following data for other compounds are presented to illustrate the potential for improvement. A study on general polymethoxyflavones (PMFs) indicated that nanoemulsions can improve oral bioavailability by approximately 20%.[4]

CompoundFormulationFold Increase in Bioavailability (AUC)Animal ModelReference
Daidzein Nanoemulsion~2.62Rats
Capsaicin Liposome~3.34Rats[5]
Curcumin Derivative Solid Lipid Nanoparticle~37.0Rats[6]
Vitamin C Liposome~1.77Humans[7]

Experimental Protocols

Protocol 1: Preparation of Casticin-Loaded Nanoemulsion by High-Pressure Homogenization

This protocol is based on methodologies for encapsulating poorly soluble flavonoids.

Materials:

  • Casticin

  • Medium-Chain Triglyceride (MCT) oil

  • A non-ionic surfactant (e.g., Tween 80)

  • Purified water

  • Magnetic stirrer with heating

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: a. Dissolve Casticin in MCT oil to a desired concentration (e.g., 1-5 mg/mL). b. Gently heat the mixture (e.g., to 60°C) under continuous stirring until the Casticin is completely dissolved.

  • Preparation of the Aqueous Phase: a. Disperse the surfactant (e.g., Tween 80, 1-5% w/v) in purified water. b. Heat the aqueous phase to the same temperature as the oil phase (e.g., 60°C) to facilitate emulsification.

  • Formation of the Coarse Emulsion: a. Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. b. Homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • Formation of the Nanoemulsion: a. Pass the coarse emulsion through a high-pressure homogenizer. b. Homogenize at a high pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles). c. Cool the resulting nanoemulsion in an ice bath to room temperature.

  • Characterization: a. Measure the mean particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency by separating the free Casticin from the encapsulated Casticin (e.g., by ultracentrifugation) and quantifying the amount in each fraction using a suitable analytical method like HPLC.

Protocol 2: Preparation of Casticin-Loaded Liposomes by Thin-Film Hydration

This is a common and widely used method for preparing liposomes.

Materials:

  • Casticin

  • Phospholipids (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Formation of the Lipid Film: a. Dissolve the phospholipids, cholesterol, and Casticin in the organic solvent mixture in a round-bottom flask. A typical molar ratio might be Phospholipid:Cholesterol:Casticin of 10:2:1. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid's phase transition temperature (e.g., 40°C). Rotate the flask to ensure a thin, even lipid film forms on the inner wall. d. Continue to apply vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.

  • Hydration of the Lipid Film: a. Add the aqueous buffer (PBS) to the flask. b. Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid's phase transition temperature for 1-2 hours. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).

  • Size Reduction: a. The resulting MLV suspension is typically heterogeneous in size. To obtain smaller, more uniform liposomes (SUVs or LUVs), sonicate the suspension using a probe sonicator on ice or pass it through an extruder with membranes of a defined pore size (e.g., 100 or 200 nm).

  • Purification: a. Remove any unencapsulated Casticin by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization: a. Measure the particle size, PDI, and zeta potential using DLS. b. Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the total Casticin content by HPLC, then comparing it to the amount of unencapsulated drug separated during purification.

Visualizations

Diagram 1: Workflow for Casticin Nanoemulsion Preparation

G cluster_oil Oil Phase Preparation cluster_aq Aqueous Phase Preparation cluster_homogenize Emulsification casticin Casticin dissolve Dissolve & Heat (60°C) casticin->dissolve mct MCT Oil mct->dissolve oil_phase Casticin-loaded Oil Phase dissolve->oil_phase mix Mix Phases oil_phase->mix surfactant Surfactant (e.g., Tween 80) disperse Disperse & Heat (60°C) surfactant->disperse water Purified Water water->disperse aq_phase Aqueous Phase disperse->aq_phase aq_phase->mix high_shear High-Shear Homogenization (10,000 rpm) mix->high_shear high_pressure High-Pressure Homogenization (15,000 psi, 3-5 cycles) high_shear->high_pressure cool Cool to Room Temp high_pressure->cool final_product Casticin Nanoemulsion cool->final_product

Caption: Workflow for preparing Casticin-loaded nanoemulsions.

Diagram 2: Mechanism of Enhanced Oral Bioavailability via Nanoencapsulation

G free_casticin Free Casticin (Poorly Soluble) encapsulation Nanoencapsulation (e.g., Liposome, Nanoemulsion) free_casticin->encapsulation nano_casticin Nano-Casticin encapsulation->nano_casticin oral Oral Administration nano_casticin->oral dissolution Increased Dissolution & Stability oral->dissolution absorption Enhanced Absorption (Intestinal Epithelium) dissolution->absorption bioavailability Improved Bioavailability absorption->bioavailability systemic_circ Systemic Circulation bioavailability->systemic_circ

Caption: How nanoencapsulation improves Casticin's oral bioavailability.

References

Technical Support Center: Overcoming Casticin Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with casticin (B192668), particularly concerning the development and overcoming of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the cytotoxic effect of casticin on our cancer cell line over several passages. What could be the reason?

A1: This phenomenon may indicate the development of acquired resistance to casticin. Cancer cells can adapt to the pressure of a cytotoxic agent through various mechanisms, leading to reduced sensitivity over time. One of the primary mechanisms of resistance to apoptosis-inducing drugs is the overexpression of anti-apoptotic proteins like Bcl-2.[1][2] We recommend performing a Western blot to compare the expression levels of Bcl-2 and pro-apoptotic proteins like Bax in your treated cell population versus the parental cell line.

Q2: Are there any known mechanisms of intrinsic resistance to casticin?

A2: While casticin has shown broad anti-cancer activity, some cell lines may exhibit intrinsic resistance.[1][2] This can be due to pre-existing high levels of anti-apoptotic proteins, reduced expression or mutations in drug targets, or increased drug efflux. It has been noted that cells overexpressing P-glycoprotein (Pgp) do not show resistance to casticin, suggesting it is not a substrate for this common efflux pump.[1][2] However, overexpression of Bcl-2 has been shown to confer resistance.[1][2]

Q3: Can casticin be used in combination with other chemotherapeutic agents to enhance its efficacy or overcome resistance?

A3: Yes, combination therapy is a promising strategy. Casticin has been investigated in combination with other agents, and studies on other natural compounds have shown synergistic effects with conventional chemotherapy drugs like cisplatin (B142131) and paclitaxel (B517696).[3][4][5] Combining casticin with agents that target different cellular pathways may prevent the emergence of resistance or resensitize resistant cells. For instance, combining casticin with a Bcl-2 inhibitor could be a rational approach to overcome resistance mediated by Bcl-2 overexpression.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Casticin
Possible Cause Troubleshooting Steps
Cell Culture Variability - Ensure consistent cell seeding density and passage number for all experiments. - Regularly test for mycoplasma contamination. - Use a standardized protocol for cell culture maintenance.
Compound Instability - Prepare fresh stock solutions of casticin in a suitable solvent like DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Visually inspect for precipitation before use.
Assay Performance - Optimize incubation times for your specific cell line. - Include appropriate vehicle controls (e.g., DMSO) at the same final concentration as in the treated wells. - Ensure linearity of the assay within the range of cell numbers used.
Issue 2: Suspected Acquired Resistance to Casticin
Experimental Step Troubleshooting/Validation Protocol
Confirm Resistance - Perform a dose-response assay (e.g., MTT or XTT) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
Investigate Mechanism - Western Blot for Bcl-2/Bax: Analyze the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increased Bcl-2/Bax ratio in the resistant line is a strong indicator of this resistance mechanism. - Gene Expression Analysis: Use qPCR to assess the mRNA levels of BCL2 and BAX.
Reverse Resistance - siRNA Knockdown of Bcl-2: Transfect the resistant cells with siRNA targeting BCL2 to see if sensitivity to casticin is restored. - Combination Therapy: Treat the resistant cells with a combination of casticin and a Bcl-2 inhibitor (e.g., Venetoclax) to assess for synergistic cytotoxic effects.

Data Presentation

Table 1: Illustrative IC50 Values of Casticin in Sensitive vs. Casticin-Resistant Cancer Cell Lines

The following table provides a template for presenting data on casticin sensitivity. Researchers should generate this data for their specific cell lines using the protocols provided below.

Cell LineTypeCasticin IC50 (µM)Resistance Index (RI)
Parental Cell Line (e.g., MCF-7)Sensitive8.5[6]1.0
Casticin-Resistant SublineResistantTo be determinedIC50 (Resistant) / IC50 (Sensitive)
SNU16Sensitive7.0[6]1.0
RPMI 8226Sensitive6.0[6]1.0

Note: The Resistance Index (RI) is a measure of the degree of resistance. An RI significantly greater than 1 indicates acquired resistance.

Experimental Protocols

Protocol 1: Generation of a Casticin-Resistant Cell Line

This protocol describes a method for generating a casticin-resistant cancer cell line by continuous exposure to escalating doses of the drug.[7][8][9]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of casticin for the parental cell line.

  • Initial Treatment: Culture the parental cells in a medium containing casticin at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of casticin in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring: Monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.

  • Maintenance: Once the desired level of resistance is achieved (e.g., the cells are proliferating in a concentration several-fold higher than the initial IC50), maintain the resistant cell line in a medium containing a constant concentration of casticin.

  • Validation: Periodically re-determine the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of casticin and calculating the IC50 value.[4][6][10][11][12]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of casticin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for Bcl-2 and Bax

This protocol is for assessing the expression levels of Bcl-2 and Bax proteins.[1][13][14][15][16]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control.

Visualizations

cluster_0 Troubleshooting Workflow for Casticin Resistance Start Decreased Casticin Efficacy Observed Check_IC50 Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Cells Start->Check_IC50 Is_Resistant Is IC50 Significantly Increased? Check_IC50->Is_Resistant Investigate Investigate Mechanism: - Western Blot for Bcl-2/Bax - Gene Expression Analysis Is_Resistant->Investigate Yes No_Resistance Optimize Experimental Conditions Is_Resistant->No_Resistance No High_Bcl2 High Bcl-2/Bax Ratio? Investigate->High_Bcl2 Overcome Strategy to Overcome Resistance: - siRNA Knockdown of Bcl-2 - Combination with Bcl-2 Inhibitor High_Bcl2->Overcome Yes Other_Mechanisms Investigate Other Resistance Mechanisms High_Bcl2->Other_Mechanisms No Recheck_IC50 Re-evaluate Casticin IC50 Overcome->Recheck_IC50 End Resistance Overcome Recheck_IC50->End

Caption: Troubleshooting workflow for suspected casticin resistance.

cluster_1 Casticin-Induced Apoptosis and Bcl-2 Mediated Resistance Casticin Casticin Bax Bax (Pro-apoptotic) Casticin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Casticin->Bcl2 Downregulates Mitochondria Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c release Bax->Mitochondria Promotes MOMP Bcl2->Bax Inhibits Resistance Cell Survival & Resistance Bcl2->Resistance

Caption: Casticin action and Bcl-2 mediated resistance pathway.

cluster_2 Experimental Workflow: Validating and Overcoming Resistance Start Parental Cell Line Generate_Resistant Generate Casticin- Resistant Line Start->Generate_Resistant Compare_IC50 Compare IC50 (MTT Assay) Start->Compare_IC50 Analyze_Proteins Analyze Protein Expression (Western Blot) Start->Analyze_Proteins Resistant_Line Resistant Cell Line Generate_Resistant->Resistant_Line Resistant_Line->Compare_IC50 Resistant_Line->Analyze_Proteins Intervention Intervention Strategy (e.g., Bcl-2 siRNA) Resistant_Line->Intervention Assess_Outcome Assess Outcome: Re-test IC50 Intervention->Assess_Outcome

Caption: Workflow for validating and overcoming casticin resistance.

References

Casticin Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Casticin (B192668) extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Casticin yield is significantly lower than expected. What are the most common causes?

A1: Low Casticin yield can stem from several factors throughout the extraction process. Here are the primary areas to investigate:

  • Inappropriate Solvent Selection: Casticin, a lipophilic flavonoid, requires a solvent with appropriate polarity for efficient extraction.[1][2] Methanol (B129727) and ethanol (B145695) are commonly effective solvents.[3][4] Using highly non-polar solvents or purely aqueous solutions may result in poor extraction efficiency. For instance, in an Artemisia annua tea infusion, only 1.8% of casticin was recovered, indicating its poor solubility and stability in hot water.[5]

  • Suboptimal Extraction Parameters: Time, temperature, and the solvent-to-solid ratio are critical. Insufficient extraction time will not allow for complete diffusion of Casticin from the plant matrix into the solvent. Conversely, excessively high temperatures or prolonged extraction times can lead to thermal degradation of the flavonoid.[6][7]

  • Inefficient Extraction Method: Simple maceration may not be as effective as more advanced techniques. Methods like Ultrasound-Assisted Extraction (UAE) and Soxhlet extraction can significantly improve yields by enhancing solvent penetration and cell wall disruption.[8][9]

  • Plant Material Variability: The concentration of Casticin can vary significantly depending on the plant species, geographical origin, harvest time, and storage conditions of the plant material.[10] One study on Vitex agnus-castus fruits from different regions found Casticin content to range from 0.048% to 0.152%.[2]

  • Compound Degradation: Casticin can be unstable under certain conditions. Exposure to high temperatures, light, and prolonged storage at room temperature can lead to degradation.[5][11] After 24 hours of storage at room temperature, the Casticin yield in a tea infusion decreased by 40%.[5]

Q2: My final Casticin product has low purity. What are the likely causes and how can I improve it?

A2: Low purity is often due to the co-extraction of other compounds from the plant matrix.

  • Co-extraction of Impurities: The initial crude extract will inevitably contain other flavonoids, chlorophylls, lipids, and waxes.[3]

  • Improving Purity:

    • Solvent Partitioning: Perform a liquid-liquid extraction on your crude extract. By partitioning it with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate), you can separate compounds based on their solubility and isolate Casticin into a specific fraction.[3]

    • Chromatography: For high-purity Casticin, chromatographic techniques are essential. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is a common method for purification.[3][12] For analytical quantification and final purity checks, High-Performance Liquid Chromatography (HPLC) is the standard method.[1][13]

Q3: I am seeing a color change in my extract during storage. Is this normal?

A3: Yes, color changes, particularly browning, can occur during storage and often indicate degradation of the extracted compounds, including flavonoids like Casticin.[7][11]

  • Causes of Degradation: This degradation is often accelerated by exposure to light, elevated temperatures, and the presence of oxygen.[11][14] Flavonoid degradation generally follows first-order kinetics and is highly dependent on storage temperature.[15]

  • Prevention: To minimize degradation, store your extracts in amber-colored, airtight containers at low temperatures (e.g., 4°C).[2][15] For long-term storage, freezing (-20°C or lower) is recommended.

Q4: Can I use water as a solvent for Casticin extraction?

A4: While water is a green solvent, it is generally not recommended for efficient Casticin extraction due to the compound's lipophilic nature.[1] Studies have shown very poor recovery of Casticin in aqueous infusions.[5] For better results, aqueous-alcoholic mixtures (e.g., 60-80% ethanol or methanol in water) are often more effective than either pure water or pure alcohol, as they can extract a broader range of compounds.[4][16]

Data on Casticin Extraction

The following tables summarize quantitative data related to Casticin extraction to aid in experimental design and evaluation.

Table 1: Casticin Content in Vitex agnus-castus Fruit Extracts

Sample OriginCasticin Content (%)Extraction SolventAnalytical Method
Commercial Sample 10.025MethanolHPLC
Commercial Sample 20.212MethanolHPLC
Turkish Region 10.048MethanolHPLC-DAD
Turkish Region 20.152MethanolHPLC-DAD
Drug material with high casticin>0.1560% (m/m) ethanolHPLC

Data compiled from Hoberg et al. (2001)[1][10], Toplan et al. (2020)[2], and the European Medicines Agency (2010).

Table 2: Factors Influencing Flavonoid Extraction Yield

ParameterConditionEffect on YieldRationale
Solvent Polarity Methanol/EthanolHighGood solubility for lipophilic flavonoids.[3][6]
WaterLowPoor solubility of Casticin.[5]
Ethanol/Water Mix (e.g., 75%)OptimalBalances polarity for efficient extraction of various polyphenols.[16]
Temperature Increased TemperatureGenerally increasesEnhances solubility and diffusion.[17]
Excessively High TemperatureDecreasesCauses thermal degradation of Casticin.[6][7]
Extraction Time Insufficient TimeLowIncomplete diffusion from plant matrix.[9]
Prolonged TimeMay decreaseIncreased risk of compound degradation.[6]
Particle Size Small (Fine Powder)HighIncreases surface area for solvent interaction.[9]

Experimental Protocols

Below are detailed methodologies for common Casticin extraction techniques.

Protocol 1: Maceration

Maceration is a simple and widely used method for flavonoid extraction.[4][18]

  • Plant Material Preparation:

    • Ensure the plant material (e.g., fruits of Vitex agnus-castus) is thoroughly dried.

    • Grind the material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place the powdered plant material in a sealed container (e.g., an Erlenmeyer flask).

    • Add a suitable solvent, such as 80% methanol or 70% ethanol, at a solvent-to-solid ratio of 10:1 (v/w).[4]

    • Seal the container and let it stand at room temperature for 24-72 hours. Agitate the mixture periodically.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to prevent thermal degradation.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration but requires heat-stable compounds.[6][19]

  • Plant Material Preparation:

    • Dry and grind the plant material to a fine powder.

    • Place a known amount of the powdered material into a porous thimble (e.g., cellulose).

  • Apparatus Setup:

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the extraction solvent (e.g., ethanol) to about two-thirds of its volume and add boiling chips.

    • Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top.

  • Extraction:

    • Heat the solvent in the flask to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

    • Once the solvent level in the thimble reaches the top of the siphon arm, the entire content is siphoned back into the round-bottom flask.

    • This cycle repeats, ensuring the plant material is continuously extracted with fresh, hot solvent. Continue the process for several hours (e.g., 4-6 hours) until the solvent in the siphon arm runs clear.

  • Concentration:

    • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter times and lower temperatures.[20][21][22]

  • Plant Material Preparation:

    • Dry and finely powder the plant material.

  • Extraction:

    • Place a weighed amount of the powdered sample into an extraction vessel.

    • Add the extraction solvent (e.g., 64% ethanol) at a specific solvent-to-sample ratio (e.g., 50:1 v/w).[20]

    • Place the vessel in an ultrasonic bath.

    • Set the desired temperature (e.g., 50°C) and sonication time (e.g., 30-80 minutes).[20][23]

  • Filtration and Concentration:

    • After sonication, separate the extract from the solid residue by centrifugation or filtration.

    • Collect the supernatant/filtrate.

    • Concentrate the extract using a rotary evaporator at a reduced temperature.

Visual Guides

Experimental Workflow for Casticin Extraction and Purification

G A Plant Material (e.g., Vitex agnus-castus fruits) B Drying & Grinding A->B C Crude Extraction (Maceration, Soxhlet, or UAE) Solvent: Ethanol/Methanol B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Casticin Extract E->F G Solvent Partitioning (e.g., Hexane, Ethyl Acetate) F->G Purification H Column Chromatography (Silica Gel / Sephadex) G->H I Pure Casticin Fractions H->I J Purity Analysis (HPLC) I->J

Caption: General workflow for Casticin extraction and purification.

Troubleshooting Logic for Low Casticin Yield

G rect_node rect_node Start Low Casticin Yield Q1 Is the solvent appropriate? Start->Q1 Q2 Are extraction parameters (time, temp) optimized? Q1->Q2 Yes A1 Use polar solvents like Methanol or Ethanol. Consider aqueous-alcoholic mixtures. Q1->A1 No Q3 Is the extraction method efficient? Q2->Q3 Yes A2 Increase time for maceration. Avoid excessive heat to prevent degradation. Check solvent:solid ratio. Q2->A2 No Q4 Is the plant material of good quality? Q3->Q4 Yes A3 Consider using UAE or Soxhlet for higher efficiency. Q3->A3 No Q5 Was the extract stored properly? Q4->Q5 Yes A4 Verify plant source and age. Analyze a sample for Casticin content. Q4->A4 No A5 Store extract at low temp (4°C), protected from light and air. Q5->A5 No

Caption: Troubleshooting decision pathway for low Casticin yield.

References

Technical Support Center: Optimizing Casticin Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing casticin (B192668) dosage in animal models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for casticin in mice?

A1: The optimal dose of casticin is highly dependent on the animal model and the specific research question. Based on published studies, a general starting range for intraperitoneal (i.p.) administration in mice is between 0.1 and 10 mg/kg.[1][2][3] For oral administration (gavage), higher doses of up to 40 mg/kg have been reported in rats.[4] It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental setup.

Q2: How should I prepare a casticin solution for in vivo administration?

A2: Casticin has low aqueous solubility. A common method for preparing casticin for intraperitoneal injection is to first dissolve it in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable vehicle such as phosphate-buffered saline (PBS) or saline.[1] For instance, a stock solution can be made in DMSO and then further diluted to create a final injection solution with a low percentage of DMSO (e.g., 0.1% DMSO in PBS).[1] It is important to ensure the final concentration of DMSO is non-toxic to the animals.

Q3: What are the common routes of administration for casticin in animal models?

A3: The most frequently reported routes of administration for casticin in rodent models are intraperitoneal (i.p.) injection and oral gavage.[1][5] The choice of administration route should be based on the experimental design, the target tissue, and the desired pharmacokinetic profile.

Q4: Are there any known side effects or toxicity associated with casticin in animal models?

A4: Most studies report that casticin is well-tolerated at therapeutic doses, with no significant changes in body weight or signs of overt toxicity.[1] However, as with any experimental compound, it is essential to monitor animals closely for any adverse effects, especially at higher doses. A pilot study to assess toxicity is recommended before commencing large-scale experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of casticin in the final injection solution. Casticin has poor water solubility. The concentration of the organic solvent (e.g., DMSO) may be too low in the final dilution.Increase the final concentration of the co-solvent slightly, ensuring it remains within a non-toxic range for the animals. Alternatively, consider using a different vehicle formulation, such as a solution containing Tween 80 or PEG300, to improve solubility. Always prepare fresh solutions before each administration.
Inconsistent or variable results between animals in the same treatment group. This could be due to inaccurate dosing, variability in animal physiology, or issues with the administration technique.Ensure precise and consistent dosing for each animal based on its body weight. Standardize the administration procedure (e.g., time of day, injection site). Minimize stress to the animals as it can influence physiological responses.
No observable effect of casticin at the tested doses. The dose may be too low to elicit a biological response. The administration route may not be optimal for reaching the target tissue. The compound may have low bioavailability.Conduct a dose-escalation study to determine the effective dose range. Consider alternative administration routes that may offer better bioavailability. Review existing literature for pharmacokinetic data on casticin to inform your experimental design.
Signs of distress or adverse reactions in animals after casticin administration. The dose may be too high, leading to toxicity. The vehicle (e.g., high concentration of DMSO) may be causing irritation or adverse effects.Immediately reduce the dose or discontinue treatment if severe adverse effects are observed. Prepare a vehicle-only control group to differentiate between the effects of casticin and the vehicle. Consult with a veterinarian or animal care specialist.

Data Presentation: Casticin Dosage in Animal Models

Animal Model Animal Species Administration Route Dosage Range Vehicle Observed Effects Reference
Oral Cancer XenograftNude MiceIntraperitoneal (i.p.)0.2 - 0.4 mg/kg0.1% DMSO in PBSReduced tumor volume and weight.[1]
LeukemiaBALB/c MiceIntraperitoneal (i.p.)0.1 - 0.4 mg/kgNot specifiedPromoted immune responses, enhanced macrophage and NK cell activities.[2]
Acute Lung Inflammation (CS-induced)C57BL/6 MiceIntraperitoneal (i.p.)1, 2, and 10 mg/kgNot specifiedInhibited inflammatory cell infiltration and reduced pro-inflammatory cytokines.[3]
HyperprolactinemiaSD RatsIntraperitoneal (i.p.)10, 20, and 40 mg/kgNot specifiedReduced serum prolactin levels.[4]
Asthma (OVA-sensitized)MiceIntraperitoneal (i.p.)5 and 10 mg/kgNot specifiedSuppressed airway hyperresponsiveness and reduced inflammatory cell infiltration.[6]
Hepatocellular Carcinoma XenograftNude MiceGavageNot specifiedNot specifiedReduced tumor volume and weight.[5]

Experimental Protocols

LPS-Induced Acute Lung Injury in Mice

This protocol describes the induction of acute lung injury (ALI) in mice using lipopolysaccharide (LPS).

Materials:

  • Casticin

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Insulin syringes with 30-gauge needles

Procedure:

  • Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Casticin Administration: Prepare a solution of casticin in a suitable vehicle. Administer the desired dose of casticin (e.g., 1-10 mg/kg) via intraperitoneal injection one hour before LPS challenge.

  • LPS Instillation: Anesthetize the mice with an appropriate anesthetic.

  • Make a small midline incision in the neck to expose the trachea.

  • Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile PBS (e.g., 50 µL).

  • Suture the incision.

  • Monitoring and Sample Collection: Monitor the animals for signs of respiratory distress.

  • At a predetermined time point (e.g., 6 or 24 hours) after LPS instillation, euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

  • Harvest lung tissue for histological examination and molecular analysis.

Oral Cancer Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous xenograft model of human oral cancer.

Materials:

  • Human oral squamous cell carcinoma (OSCC) cell line (e.g., SCC-4)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS

  • Matrigel (optional)

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Casticin

Procedure:

  • Cell Preparation: Culture OSCC cells to 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and wash them with sterile PBS.

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer casticin (e.g., 0.2-0.4 mg/kg, i.p.) or vehicle control every other day.[1]

  • Continue treatment for a predetermined period (e.g., 18 days).[1]

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Mandatory Visualizations

Signaling Pathway Diagrams

Casticin_PI3K_Akt_Pathway Casticin Casticin PI3K PI3K Casticin->PI3K Inhibits Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylation mTOR mTOR p_Akt->mTOR Activates Apoptosis Apoptosis p_Akt->Apoptosis Inhibits p_mTOR p-mTOR mTOR->p_mTOR Phosphorylation Cell_Growth Cell Growth & Proliferation p_mTOR->Cell_Growth Promotes

Caption: Casticin inhibits the PI3K/Akt/mTOR signaling pathway.

Casticin_NFkB_Pathway Casticin Casticin IKK IKK Casticin->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK p_IKK p-IKK IKK->p_IKK Phosphorylation IkB IκBα p_IKK->IkB p_IkB p-IκBα IkB->p_IkB Phosphorylation NFkB NF-κB (p65/p50) p_IkB->NFkB Degradation releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Activates

Caption: Casticin suppresses the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Animal Acclimatization Randomization Randomization into Control & Treatment Groups Start->Randomization Treatment Casticin or Vehicle Administration Randomization->Treatment Monitoring Monitoring of Animal Health & Tumor Growth Treatment->Monitoring Endpoint Endpoint: Sample Collection Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Casticin assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving casticin (B192668).

Frequently Asked Questions (FAQs)

Q1: My casticin, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What is causing this and how can I fix it?

A1: This is a common issue due to the low aqueous solubility of casticin.[1] The rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium causes the compound to "crash out" or precipitate.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, to minimize both precipitation and cellular toxicity.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your casticin stock in pre-warmed (37°C) culture medium. This gradual decrease in solvent concentration can prevent abrupt precipitation.

  • Vortexing/Sonication: Immediately after adding the casticin solution to the buffer, vortex the solution vigorously. Sonication in a water bath for a few minutes can also help to break down small aggregates and improve dissolution.

  • Use of Serum: If your experimental design allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds like casticin through binding to proteins like albumin.

  • Solubilizing Excipients: Consider using solubilizing agents such as cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.

Q2: I am observing inconsistent results or lower than expected potency in my casticin enzyme or cell-based assay. Could this be related to solubility?

A2: Yes, poor solubility is a major contributor to assay variability and can lead to an underestimation of potency (e.g., a higher IC50 value). If casticin is not fully dissolved, its effective concentration at the target is lower than the nominal concentration. Furthermore, aggregated compounds can lead to non-specific inhibition, confounding your results.

Q3: My cell culture medium turned cloudy after adding casticin. Is this microbial contamination?

A3: Not necessarily. While turbidity can indicate microbial contamination, flavonoids like casticin can precipitate at higher concentrations in aqueous solutions, causing a cloudy appearance. A simple microscopic examination can help differentiate between the two: microbial contamination will typically show small, motile particles (bacteria) or budding yeast, while compound precipitate often appears as non-motile amorphous or crystalline structures.

Q4: I am seeing unexpected fluorescence in my flavonoid-treated cells in a fluorescence-based assay. What could be the cause?

A4: Flavonoids, including casticin, can exhibit autofluorescence. This intrinsic fluorescence can interfere with assays that use fluorescent readouts, potentially leading to false-positive signals. It is crucial to include a "compound-only" control (casticin in cell-free medium) to measure its background fluorescence at the excitation and emission wavelengths of your assay.

Casticin Assay Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific assays.

Cell Viability Assays (e.g., MTT, XTT)
Problem Potential Cause Recommended Solution
Inconsistent Absorbance Readings Casticin Precipitation: Precipitated casticin can scatter light, leading to artificially high absorbance readings.Visually inspect wells for precipitation before adding the assay reagent. Follow the solubility troubleshooting steps outlined in the FAQs.
Direct Reduction of Assay Reagent: Some compounds can directly reduce the tetrazolium salt (e.g., MTT) to formazan (B1609692), independent of cellular activity.Run a "compound-only" control (casticin in cell-free medium with the assay reagent) to check for direct reduction. If observed, consider using a different viability assay that is not based on tetrazolium reduction (e.g., a resazurin-based assay or a method that measures ATP content).
Low Signal or Unexpectedly High Cell Viability Casticin Degradation: Casticin may be unstable under certain pH or temperature conditions in the culture medium.Prepare fresh casticin solutions for each experiment. Minimize exposure of solutions to light and elevated temperatures. Ensure the pH of the culture medium is stable.
Western Blotting
Problem Potential Cause Recommended Solution
No or Weak Signal for Target Protein Ineffective Casticin Treatment: Casticin may not have reached its intracellular target due to poor solubility or degradation.Confirm casticin is fully dissolved in the culture medium. Optimize treatment time and concentration.
Poor Antibody Quality: The primary antibody may have low affinity or be non-specific.Use a well-validated antibody. Run a positive control to ensure the antibody is working.
High Background Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins.Optimize blocking conditions (e.g., use 5% non-fat dry milk or BSA in TBST). Titrate primary and secondary antibody concentrations. Increase the number and duration of wash steps.
HPLC Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of casticin.Dilute the sample.
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase is not optimal for casticin.Adjust the pH of the mobile phase. Optimize the gradient of the organic solvent.
Inconsistent Retention Times Fluctuations in Temperature or Flow Rate: Instability in the HPLC system.Ensure the column compartment temperature is stable. Check the pump for consistent flow rate.
Column Degradation: The stationary phase of the column is deteriorating.Use a guard column. If the problem persists, replace the analytical column.

Quantitative Data Summary

The following table summarizes the inhibitory effects of casticin on various cancer cell lines.

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast CancerMTT8.5[2]
SNU16Gastric CancerMTT7.0[2]
RPMI 8226MyelomaMTT6.0[2]
K562LeukemiaMTT5.95[3]
HL-60LeukemiaMTT4.82[3]
Kasumi-1LeukemiaMTT15.56[3]
HeLaCervical CancerMTTNot specified, but showed cytotoxic effects[4]
NRK-52ENormal KidneyMTTShowed lower cytotoxicity compared to HeLa cells[4]

Experimental Protocols

Cell Viability MTT Assay

This protocol is adapted from a study on casticin's effect on various cancer cell lines.[2]

  • Cell Seeding: Seed cells (e.g., MCF-7, SNU16, RPMI 8226) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Casticin Treatment: Prepare a stock solution of casticin in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%. Treat the cells with various concentrations of casticin for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value.

Western Blot Analysis of Akt/mTOR Pathway

This protocol is designed to analyze the effect of casticin on key proteins in the Akt/mTOR signaling pathway.[2]

  • Cell Lysis: After treating cells with casticin for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Dilute antibodies according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

High-Performance Liquid Chromatography (HPLC) for Casticin Analysis

This protocol is based on a validated method for the quantification of casticin.[5]

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: RP-C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) (Solvent A) and 0.1% phosphoric acid in water (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the casticin standard or extract in methanol.

Visualizations

Casticin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Casticin Casticin Casticin->PI3K Inhibits IKK IKK Casticin->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NFkB NF-κB IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) p65_p50_nuc->Gene_Expression Gene_Expression->Proliferation

Caption: Casticin's inhibitory effects on key signaling pathways.

Casticin_Assay_Workflow prep 1. Prepare Casticin Stock (e.g., in DMSO) treat 3. Treat Cells with Casticin (and controls) prep->treat seed 2. Seed Cells in Plate seed->treat incubate 4. Incubate (e.g., 24-72h) treat->incubate assay 5. Perform Assay (e.g., MTT, Western Blot) incubate->assay read 6. Data Acquisition (e.g., Plate Reader, Imager) assay->read analyze 7. Data Analysis (e.g., IC50, Band Densitometry) read->analyze

Caption: General experimental workflow for casticin assays.

Casticin_Troubleshooting_Workflow start Problem with Casticin Assay solubility Is Casticin Precipitating? start->solubility check_sol Check Solubility (Microscope) solubility->check_sol Yes interference Potential Assay Interference? solubility->interference No optimize_sol Optimize Dilution & Solvent Conc. check_sol->optimize_sol control_exp Run Compound-Only Control interference->control_exp Yes reagent_issue Reagent or Protocol Issue? interference->reagent_issue No change_assay Consider Alternative Assay control_exp->change_assay check_reagents Check Reagent Viability & Protocol reagent_issue->check_reagents Yes optimize_protocol Optimize Protocol (e.g., Antibody Conc.) check_reagents->optimize_protocol

References

Technical Support Center: Casuarinin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for casuarinin (B1208647) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common experimental challenges.

Part 1: Troubleshooting Guide - Synthesis

This section addresses specific problems you might encounter during the chemical synthesis of casuarinin.

Q1: My overall synthesis yield is significantly lower than reported values. What are the primary factors to investigate?

Low yields in a multi-step synthesis like that of casuarinin can arise from cumulative losses. The key is to identify the specific problematic step(s).

  • Purity of Starting Materials: Ensure all reagents and starting materials, especially the initial D-glucose derivative, are pure and dry. Impurities can lead to significant side reactions.

  • Critical Reaction Steps: The total synthesis of casuarinin involves several challenging transformations. Pay close attention to:

    • Formation of the Hexahydroxydiphenoyl (HHDP) Bridge: This intramolecular coupling is sensitive to the catalyst and reaction conditions. An (S)-selective oxidative coupling might yield around 86%.[1]

    • C-Glycosidic Bond Formation: This is one of the most complex steps. One reported method achieved a 93% yield after refluxing with 3M hydrochloric acid in THF.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction. This helps determine if a reaction has gone to completion or if starting material is degrading.

Q2: I am struggling with the stereoselectivity of the C-glycosidic bond formation. How can I improve this?

Achieving the correct stereochemistry at the anomeric carbon is a well-known challenge in C-glycoside synthesis.[2]

  • Reaction Mechanism: The formation is often an SN1-type reaction involving an oxocarbenium ion intermediate. The choice of solvent and protecting groups can influence the facial selectivity of the nucleophilic attack.

  • Strategic Use of Scaffolds: One successful total synthesis utilized a benzyl (B1604629) oxime group. This group first opened the glucopyranose ring and then acted as a scaffold to direct the C-glycoside production with complete stereoselectivity.[2]

  • Solvent and Additives: The use of nitrile-containing solvents like acetonitrile (B52724) can sometimes favor the formation of the equatorial (β) glycoside.[3] Carefully screen solvents and additives to find optimal conditions for your specific substrate.

Q3: I am observing significant side product formation, particularly during steps involving acid or catalysts. What are the likely causes?

Side products often arise from the inherent reactivity of the polyphenol structure of casuarinin and its intermediates.

  • Incomplete Reactions: Unreacted intermediates from one step can react in subsequent steps, leading to a complex mixture of impurities.[4] Ensure each reaction goes to completion.

  • Protecting Group Instability: Phenolic hydroxyl groups are sensitive. Ensure your protecting groups (e.g., benzyl, MOM) are stable to the reaction conditions and that deprotection is performed under optimized conditions to prevent degradation of the core structure.

  • Catalyst Activity: Ensure any catalysts, such as those used for oxidative coupling (e.g., CuCl₂), are of high quality and used in the correct stoichiometry.[1]

Part 2: Troubleshooting Guide - Purification

This section focuses on challenges related to isolating and purifying casuarinin from both synthetic reaction mixtures and natural sources.

Q1: I'm getting poor separation of casuarinin from other closely related ellagitannins using column chromatography. What can I try?

Co-elution of similar polyphenolic compounds is a common issue. A multi-step chromatographic approach is often necessary.

  • Choice of Stationary Phase:

    • Initial Cleanup: For crude extracts, adsorbent resins like Amberlite XAD-16 can be highly effective for rapidly capturing total tannins and removing sugars and other polar impurities.[5]

    • Fine Separation: Sephadex LH-20 is a classic choice for separating tannins based on size and polarity. For higher resolution, Reverse-Phase (RP) C18 silica (B1680970) is a standard option.[6]

  • Advanced Techniques: Consider High-Speed Counter-Current Chromatography (HSCCC). This liquid-liquid partition technique avoids irreversible adsorption onto a solid support and can provide excellent resolution for complex mixtures of natural products.

  • Solvent System Optimization: Systematically screen different solvent systems (mobile phases). For reverse-phase chromatography, gradients of acetonitrile or methanol (B129727) in acidified water are typical.[7][8]

Q2: My purified casuarinin is degrading upon concentration and storage. How can I improve its stability?

Ellagitannins like casuarinin are susceptible to degradation.[7]

  • pH Control: Casuarinin and other hydrolyzable tannins are most stable in weakly acidic conditions (pH 2-4).[9][10] They degrade rapidly under neutral or basic conditions due to hydrolysis of the ester linkages and oxidation.[11] Always use slightly acidified solvents for chromatography and storage.

  • Temperature: Store samples at low temperatures (-20°C or below) to minimize degradation.[7][12] Avoid repeated freeze-thaw cycles. For concentration steps, use a rotary evaporator at low temperatures (<40°C).

  • Exclusion of Oxygen and Light: Oxygen and light can accelerate the degradation of phenolic compounds.[11] Store purified casuarinin under an inert atmosphere (e.g., argon or nitrogen) and in amber vials or protected from light.

Q3: How do I accurately confirm the purity and identity of my final casuarinin product?

A combination of analytical techniques is required for full characterization.

  • Purity Assessment: Use a validated RP-HPLC method with a Photo Diode Array (PDA) detector.[13][14] Purity can be assessed by the peak area percentage at a relevant wavelength (e.g., 280 nm).

  • Identity Confirmation:

    • Mass Spectrometry (LC-MS): Provides the molecular weight, confirming the mass of casuarinin (C₄₁H₂₈O₂₆, Molar Mass: 936.64 g/mol ).

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the precise structure, including the stereochemistry of the glycosidic bond and HHDP groups.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in the total synthesis of casuarinin? The primary challenges are the multi-step nature of the synthesis, controlling the stereochemistry during the formation of the C-glycosidic bond, and the construction of the axially chiral hexahydroxydiphenoyl (HHDP) groups.[1][2][15]

Q2: What are the most common impurities encountered during synthesis? Common impurities are typically structurally related to casuarinin and can include diastereomers, incompletely reacted intermediates, or by-products from side reactions involving the reactive phenolic groups.[4] Degradation products, such as ellagic acid, can also be present if the compound is exposed to harsh conditions.

Q3: How critical is pH during the purification and storage of casuarinin? Extremely critical. Ellagitannins undergo rapid hydrolysis of their ester bonds in neutral or basic conditions, leading to the release of ellagic acid and other degradation products.[11] Maintaining a pH between 2 and 4 is crucial for stability.[9]

Q4: Can I use heat to improve the extraction of casuarinin from plant material? Caution is advised. While moderate heat can increase extraction efficiency, excessive or prolonged heating can cause significant degradation of ellagitannins.[16] Procedures should be optimized to balance yield and stability.

Part 4: Data Presentation & Experimental Protocols

Data Presentation

Table 1: Summary of Reported Yields in Key Casuarinin Synthesis Steps

Step DescriptionReagents/ConditionsReported Yield (%)Reference
(S)-selective Oxidative CouplingCuCl₂/n-BuNH₂86[1]
C-Glycosidic Bond Formation3 M HCl in THF, reflux93[1]
α-selective C-glycosylation3 M HCl in THF, reflux76[1]
Esterificationtri-O-benzylgallic acid99[1]
Modified Coupling ReactionMonodentate ligand (n-butylamine)60[1]
Experimental Protocols

Protocol 1: General Protocol for Extraction and Initial Purification of Casuarinin from Plant Material

This protocol is a representative method for isolating an ellagitannin-rich fraction.

  • Extraction:

    • Grind dried plant material (e.g., pomegranate husk) to a fine powder.

    • Extract the powder with an 80:20 acetone/water mixture (10 mL per 1 g of material) at room temperature for 4 hours with continuous stirring.

    • Filter the mixture through cheesecloth and then a paper filter to remove solid debris.

    • Concentrate the filtrate under reduced pressure at <40°C to remove the acetone.

    • Lyophilize the remaining aqueous solution to yield a crude tannin powder.

  • Initial Column Chromatography (Adsorbent Resin):

    • Prepare a column with Amberlite XAD-16 resin, washing thoroughly with water.

    • Dissolve the crude tannin powder in a minimal amount of water.

    • Load the aqueous solution onto the column.

    • Wash the column with several column volumes of deionized water to elute sugars and other highly polar, non-tannin compounds.

    • Elute the total tannin fraction with methanol or ethanol.

    • Concentrate the tannin fraction under reduced pressure to yield a purified total tannin extract. This fraction can be taken for further purification.

Protocol 2: Analytical HPLC Method for Purity Analysis

This protocol provides a baseline for assessing the purity of casuarinin fractions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: Linear gradient from 5% to 45% B

    • 45-50 min: Linear gradient from 45% to 95% B

    • 50-55 min: Hold at 95% B

    • 55-60 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Part 5: Mandatory Visualizations

G cluster_synthesis Troubleshooting Low Synthesis Yield start Low Yield Observed check_reagents 1. Check Starting Materials & Reagents start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions analyze_products 3. Analyze Byproducts & Intermediates start->analyze_products sol_reagents Verify purity (NMR, MS) Ensure anhydrous conditions Use fresh reagents check_reagents->sol_reagents sol_conditions Optimize temperature & time Verify catalyst activity Monitor with TLC/HPLC check_conditions->sol_conditions sol_products Isolate and identify byproducts Check for intermediate buildup Adjust stoichiometry analyze_products->sol_products

Caption: Troubleshooting workflow for low yield in casuarinin synthesis.

G cluster_purification General Purification Workflow for Casuarinin plant Plant Material (e.g., Pomegranate Husk) extract Solvent Extraction (Acetone/Water) plant->extract concentrate Concentration & Lyophilization extract->concentrate initial_purify Initial Chromatography (e.g., Amberlite XAD-16) concentrate->initial_purify fine_purify Fine Purification (e.g., Sephadex LH-20 / Prep-HPLC) initial_purify->fine_purify analyze Purity & Identity Analysis (HPLC, LC-MS, NMR) fine_purify->analyze final_product Pure Casuarinin analyze->final_product

Caption: Workflow for casuarinin purification from a natural source.

G cluster_challenges Interplay of Challenges in Casuarinin Handling center Casuarinin synthesis Synthesis Complexity center->synthesis purification Purification Difficulty center->purification stability Inherent Instability center->stability c_bond C-Glycosidic Bond synthesis->c_bond hhdp HHDP Group Chirality synthesis->hhdp isomers Co-eluting Isomers purification->isomers matrix Complex Natural Matrix purification->matrix hydrolysis Hydrolysis (pH sensitive) stability->hydrolysis oxidation Oxidation (O₂, Light, Temp) stability->oxidation

Caption: Relationship between key challenges in casuarinin research.

References

Casuarinin degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of casuarinin (B1208647). Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is casuarinin and why is its stability a significant concern?

A1: Casuarinin is a hydrolyzable ellagitannin found in various plants, including Punica granatum (pomegranate) and species of Casuarina and Stachyurus.[1] It is investigated for a range of biological activities, including antioxidant, anti-inflammatory, and apoptotic effects.[2][3] As an ellagitannin, its structure contains multiple ester bonds and phenolic groups, making it susceptible to degradation through processes like hydrolysis and oxidation.[4][5] This degradation can lead to a loss of biological activity and the formation of different compounds, such as ellagic acid, potentially confounding experimental results.[4][6]

Q2: What are the optimal storage conditions for solid casuarinin?

A2: To ensure long-term stability, solid casuarinin should be stored in a tightly sealed container at -20°C, protected from moisture and light.[3] For short-term storage (days to weeks), keeping it in a dry, dark environment at 0-4°C is also acceptable.[7]

Q3: What are the best practices for preparing and storing casuarinin stock solutions?

A3: Casuarinin stock solutions should be prepared in a suitable solvent like DMSO.[7] For storage, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for one month.[3] Always ensure the vials are sealed tightly to prevent moisture absorption and degradation.

Q4: What primary factors can cause casuarinin to degrade during experiments?

A4: The stability of casuarinin, like other ellagitannins, is primarily affected by:

  • pH: Casuarinin is most stable in acidic conditions (pH < 4). It degrades rapidly in neutral and, particularly, in alkaline (basic) media (pH > 8).[5][8][9]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.[4][5]

  • Light: Exposure to UV and visible light can induce photodegradation.[10]

  • Oxygen: The presence of oxygen can lead to the oxidation of its phenolic groups.[5][8]

  • Matrix Effects: The composition of the solvent or experimental medium can influence stability.[4][11]

Q5: What are the main degradation products of casuarinin?

A5: The primary degradation pathways for casuarinin are hydrolysis and oxidation.[4][5] Hydrolysis of the ester linkages, particularly the hexahydroxydiphenoyl (HHDP) groups, releases smaller molecules, most notably ellagic acid and gallic acid.[4][5] Oxidation of the phenol (B47542) rings can lead to the formation of quinones, especially under basic conditions.[5][8]

Troubleshooting Guides

Issue 1: I'm observing a progressive loss of biological activity in my casuarinin-treated samples.

  • Question: My experimental results show diminishing effects of casuarinin over time. What could be the cause?

  • Answer: This is a classic sign of degradation. The stability of casuarinin is highly dependent on the pH and temperature of your culture medium or buffer. Ellagitannins are known to be unstable in neutral or basic conditions, which are common in cell culture experiments (e.g., pH 7.4).[5][8] The elevated temperature of an incubator (e.g., 37°C) will further accelerate this degradation.[5]

    • Recommendation: Prepare fresh casuarinin solutions immediately before each experiment. If the experiment is lengthy, consider replacing the medium with freshly prepared casuarinin at intermediate time points. To confirm degradation, you can analyze samples of your experimental medium taken at different time points using HPLC.

Issue 2: My HPLC analysis shows multiple unexpected peaks for my casuarinin sample.

  • Question: I dissolved a pure sample of casuarinin, but the chromatogram shows the main peak decreasing over time with the appearance of new peaks. Why?

  • Answer: This observation strongly suggests that your casuarinin is degrading into other compounds. The new peaks likely correspond to degradation products such as ellagic acid and gallic acid.[4][5] This can happen if the solvent is not optimal (e.g., aqueous buffer at neutral pH) or if the sample has been stored improperly (e.g., at room temperature, exposed to light).[4][10][11]

    • Recommendation: Check the pH and composition of your solvent. Ensure your stock solutions are stored correctly at -20°C or -80°C.[3] Run a stability test by analyzing your solution at regular intervals after preparation to determine its viable window for use.

Issue 3: My antioxidant assay results are inconsistent or seem inaccurate.

  • Question: I am using casuarinin in an antioxidant assay (e.g., DPPH, FRAP), and the results are variable. Could degradation be the cause?

  • Answer: Yes. Casuarinin's degradation products, such as ellagic acid, also possess antioxidant properties.[4] If your casuarinin sample degrades during the experiment, you may be measuring the combined antioxidant activity of the parent compound and its degradation products, leading to inaccurate or inconsistent results.[12][13]

    • Recommendation: Minimize the time between preparing the casuarinin dilution and performing the assay. Ensure the pH of the assay buffer is acidic, where casuarinin is more stable, if the assay chemistry allows.[5] Always run a time-course experiment to see if the antioxidant reading changes over a period consistent with your assay's incubation time.

Data Presentation: Ellagitannin Stability

The stability of casuarinin is comparable to other ellagitannins. The tables below summarize data from studies on ellagitannin stability under various conditions.

Table 1: Effect of Storage Temperature on Ellagitannin Concentration

Storage TemperatureDurationProduct Matrix% Decrease in Ellagitannins + Ellagic Acid Conjugates (EAC)Reference
-20°C1 YearStrawberry JuiceNo Decrease[4][11]
4°C1 YearStrawberry Juice30%[4][11]
20°C1 YearStrawberry Juice20%[4][11]
-20°C1 YearStrawberry Puree27%[4]
4°C1 YearStrawberry Puree28%[4]
20°C1 YearStrawberry Puree15%[4]

Table 2: Effect of pH and Temperature on Ellagitannin Stability

Compound TypepHTemperatureStability / Half-LifeReference
Raspberry EllagitanninsAcidic (pH 2)20-80°CHigh stability; half-lives exceeded 60 hours.[5]
Raspberry EllagitanninsMildly Acidic (pH 6)Elevated (60-80°C)Rapid degradation.[5]
Raspberry EllagitanninsNeutral / Basic (pH > 8)ElevatedExtensive and rapid degradation.[5]
Hydrolyzable TanninsBasic (pH 10)Not specifiedUnstable; half-lives mostly less than 10 minutes.[8]
Hydrolyzable TanninsBasic (pH 11)Not specifiedDegradation rates were faster than at pH 10.[8]

Experimental Protocols

Protocol: Forced Degradation Study of Casuarinin by HPLC-DAD

This protocol outlines a method to assess the stability of casuarinin under various stress conditions, which is crucial for identifying potential degradation pathways and establishing stable experimental conditions.

1. Materials and Reagents:

  • Casuarinin (high purity solid)

  • HPLC-grade methanol (B129727) and acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a Diode Array Detector (DAD) and a C18 column

  • pH meter, calibrated incubators/water baths, photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve casuarinin in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect from light.

3. Application of Stress Conditions:

  • For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Include a control sample diluted with the solvent and stored under optimal conditions (-20°C, dark).

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 8 hours.[10]

    • Oxidative Degradation: Use 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[10]

    • Thermal Degradation: Incubate a sample (in aqueous buffer, pH 5) in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solution to light providing an overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt-hours/m², as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil under the same conditions.[10]

4. Sample Preparation for HPLC:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.

  • Filter all samples through a 0.45 µm syringe filter before injection into the HPLC.

5. HPLC-DAD Analysis:

  • Column: C18, e.g., 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 1% Formic Acid in Water.[4]

    • Solvent B: Acetonitrile.[4]

    • Gradient: Start with a low percentage of B (e.g., 5%), increasing to a higher percentage (e.g., 45-75%) over 40-50 minutes to elute all compounds.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection: Monitor at multiple wavelengths using the DAD, typically around 250-280 nm for tannins.

  • Injection Volume: 20 µL.[4]

6. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation of casuarinin by comparing its peak area in the stressed sample to the control.

  • Analyze the UV spectra of the new peaks (degradation products) provided by the DAD to aid in their preliminary identification. For definitive identification, LC-MS is required.[6][8]

Visualizations

Casuarinin Casuarinin (C₄₁H₂₈O₂₆) Hydrolysis Hydrolysis (H₂O, pH, Temp) Casuarinin->Hydrolysis Ester bond cleavage Oxidation Oxidation (O₂, pH > 8) Casuarinin->Oxidation Phenol oxidation Ellagic_Acid Ellagic Acid Hydrolysis->Ellagic_Acid Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Intermediates Lower MW Intermediates Hydrolysis->Intermediates Quinones Quinones Oxidation->Quinones

Caption: Primary degradation pathways of Casuarinin.

Start Inconsistent Results or Suspected Degradation Check_Storage 1. Verify Storage Conditions (-20°C, Dark, Sealed) Start->Check_Storage Check_Prep 2. Review Solution Prep (Solvent, pH, Age) Check_Storage->Check_Prep Stability_Test 3. Perform Analytical Test (e.g., HPLC, LC-MS) Check_Prep->Stability_Test Degradation_Confirmed Degradation Confirmed? Stability_Test->Degradation_Confirmed Optimize_Protocol 4a. Optimize Protocol: - Use fresh solutions - Adjust buffer pH (if possible) - Minimize incubation time - Protect from light Degradation_Confirmed->Optimize_Protocol Yes Investigate_Other 4b. Investigate Other Experimental Variables Degradation_Confirmed->Investigate_Other No Re_Run Re-run Experiment Optimize_Protocol->Re_Run

Caption: Troubleshooting workflow for suspected Casuarinin degradation.

Center Casuarinin Stability Temp Temperature Center->Temp pH pH Center->pH Light Light Exposure Center->Light Oxygen Oxygen Center->Oxygen Time Storage Time Center->Time Matrix Solvent/Matrix Center->Matrix

Caption: Key factors influencing Casuarinin stability.

References

Optimizing Casuarinin for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of casuarinin (B1208647) in in vitro assays.

I. FAQs and Troubleshooting Guide

This section addresses common challenges and questions related to the handling and application of casuarinin in experimental settings.

1. Solubility and Stock Solution Preparation

  • Q1: What is the best solvent for dissolving casuarinin?

    • A1: Casuarinin is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.

  • Q2: How do I prepare a casuarinin stock solution?

    • A2: To prepare a stock solution, weigh the desired amount of casuarinin powder and dissolve it in a small volume of anhydrous DMSO. It is advisable to create a stock solution of a concentration that is 10 to 100 times higher than the final working concentration to minimize the amount of DMSO introduced into the cell culture[2]. For example, to make a 10 mM stock solution, dissolve 9.37 mg of casuarinin (MW: 936.65 g/mol ) in 1 mL of DMSO.

  • Q3: My casuarinin is not dissolving properly, what should I do?

    • A3: If you encounter solubility issues, gentle warming of the solution in a 37°C water bath and vortexing can aid dissolution. Ensure you are using high-purity, anhydrous DMSO, as the presence of water can reduce the solubility of many organic compounds.

  • Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

    • A4: The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in your assays.

2. Stability and Storage

  • Q5: How should I store the solid casuarinin powder?

    • A5: Solid casuarinin should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C[1].

  • Q6: How should I store my casuarinin stock solution?

    • A6: Casuarinin stock solutions in DMSO should be stored at -20°C for long-term use (months). For short-term use (days to weeks), they can be stored at 0-4°C[1]. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best to aliquot the stock solution into single-use vials.

  • Q7: How stable is casuarinin in cell culture media?

    • A7: The stability of casuarinin in aqueous solutions like cell culture media can be limited. It is recommended to prepare fresh working dilutions of casuarinin in your cell culture medium immediately before each experiment. Do not store casuarinin in aqueous solutions for extended periods.

3. In Vitro Assay Performance

  • Q8: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?

    • A8: Plant-derived polyphenolic compounds like casuarinin can interfere with tetrazolium-based viability assays (MTT, XTT). This interference can arise from the direct reduction of the tetrazolium salt by the compound, leading to a false positive signal of increased viability. It is crucial to include a cell-free control where casuarinin is incubated with the assay reagent to check for any direct reaction. If interference is observed, consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that quantifies metabolically active cells.

  • Q9: What are some general recommendations for using casuarinin in cell-based assays?

    • A9:

      • Cell Health: Ensure your cells are healthy, in the exponential growth phase, and free from contamination.

      • Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as in the casuarinin-treated wells).

      • Dose-Response: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

      • Time-Course: A time-course experiment can help identify the optimal incubation time to observe the desired effect.

II. Quantitative Data Summary

The following tables summarize the reported in vitro activities of casuarinin.

Table 1: Anti-proliferative and Cytotoxic Activity of Casuarinin

Cell LineAssayIC50 (µM)Reference
HTB-26 (Breast Cancer)Crystal Violet10 - 50[3]
PC-3 (Pancreatic Cancer)Crystal Violet10 - 50[3]
HepG2 (Hepatocellular Carcinoma)Crystal Violet10 - 50[3]
HCT116 (Colorectal Cancer)Crystal Violet~22.4[3]

Table 2: Anti-inflammatory Activity of Casuarinin

AssayCell LineEffectReference
NF-κB ActivationHaCaTInhibition of TNF-α-induced activation[4]
Pro-inflammatory Cytokine Production (IL-1β, IL-6, IL-8, MCP-1)HaCaTDecreased TNF-α-induced production[4]
ICAM-1 ExpressionHaCaTInhibition of TNF-α-induced expression[4]

Table 3: Antioxidant Activity of Casuarinin

AssayEC50/IC50Reference
DPPH Radical ScavengingData not consistently reported in a comparable format
ABTS Radical ScavengingData not consistently reported in a comparable format

Note: IC50 and EC50 values can vary between studies depending on the specific experimental conditions (e.g., cell density, incubation time, assay methodology).

III. Experimental Protocols

1. Preparation of Casuarinin Stock and Working Solutions

This workflow outlines the preparation of casuarinin solutions for in vitro assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (prepare fresh) weigh 1. Weigh Casuarinin Powder dissolve 2. Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot 3. Aliquot into Single-Use Vials dissolve->aliquot store_stock 4. Store at -20°C aliquot->store_stock thaw 5. Thaw a Single Aliquot store_stock->thaw dilute 6. Dilute in Cell Culture Medium to Final Concentration thaw->dilute add_to_cells 7. Add to Cells dilute->add_to_cells

Caption: Workflow for preparing casuarinin stock and working solutions.

2. DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a method to assess the free radical scavenging activity of casuarinin.

  • Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Materials:

    • Casuarinin stock solution in DMSO

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) or ethanol (B145695)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.

    • Prepare serial dilutions of the casuarinin stock solution in methanol or ethanol to achieve a range of final concentrations (e.g., 1-100 µM). Also, prepare serial dilutions of the positive control.

    • In a 96-well plate, add 100 µL of each casuarinin dilution or positive control to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank (control), add 100 µL of methanol or ethanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % inhibition against the concentration of casuarinin to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

3. NF-κB Reporter Assay for Anti-inflammatory Activity

This protocol is for assessing the inhibitory effect of casuarinin on the NF-κB signaling pathway using a luciferase reporter cell line.

  • Principle: Cells are engineered to express the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Materials:

    • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

    • Complete cell culture medium

    • Casuarinin stock solution in DMSO

    • TNF-α (or another NF-κB activator like LPS)

    • Luciferase assay reagent

    • White, clear-bottom 96-well plates

    • Luminometer

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well plate at a suitable density and incubate overnight.

    • Prepare working solutions of casuarinin in cell culture medium at various concentrations (e.g., 1-50 µM).

    • Pre-treat the cells with the casuarinin working solutions for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

    • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to cell viability if necessary (e.g., using an SRB or ATP-based assay).

    • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

4. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol describes how to quantify apoptosis induced by casuarinin using flow cytometry.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

  • Materials:

    • Cells to be tested

    • Casuarinin stock solution in DMSO

    • Annexin V-FITC (or another fluorophore)

    • Propidium Iodide (PI)

    • 1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with various concentrations of casuarinin for a predetermined time (e.g., 24-48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol (typically 5 µL of each per 100 µL of cell suspension)[5].

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

IV. Signaling Pathway and Workflow Diagrams

1. Casuarinin Inhibition of the NF-κB Signaling Pathway

This diagram illustrates the proposed mechanism of action for casuarinin's anti-inflammatory effects.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation p65 p65 p50 p50 p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50->p65_n Translocation p50->p50_n Translocation casuarinin Casuarinin casuarinin->IKK Inhibits DNA DNA p65_n->DNA Binds to p50_n->DNA Binds to Cytokines Pro-inflammatory Cytokines & ICAM-1 DNA->Cytokines Transcription

Caption: Casuarinin inhibits TNF-α-induced NF-κB activation.

2. Apoptosis Assay Experimental Workflow

This diagram outlines the key steps in the Annexin V/PI apoptosis assay.

G start Start: Seed Cells treat Treat Cells with Casuarinin start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis detection assay.

References

Troubleshooting low yield of Casuarinin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Casuarinin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the extraction of Casuarinin, a valuable ellagitannin with significant biological activities.

Frequently Asked Questions (FAQs)

Q1: What is Casuarinin and from which sources can it be extracted?

Casuarinin is a hydrolyzable tannin, specifically an ellagitannin, that exhibits various biological activities.[1] It is characterized by a C-glycosidic bond between an open-chain glucose and a hexahydroxydiphenoyl (HHDP) group.[2][3] A primary natural source for Casuarinin is the plant Casuarina stricta.[4]

Q2: Which solvents are most effective for extracting Casuarinin?

As an ellagitannin, Casuarinin is a polar molecule. Therefore, polar solvents are generally effective for its extraction. Methanol (B129727), ethanol (B145695), and aqueous mixtures of these alcohols are commonly used for extracting polar compounds from plant materials.[5][6][7] For tannins specifically, alcohol-based solvents are often more effective than water alone, though aqueous mixtures can enhance the solubility of some phenolic compounds.[8] It is advisable to perform small-scale trial extractions with different solvents (e.g., 80% methanol, 70% ethanol) to determine the optimal choice for your specific plant matrix.[5]

Q3: What are the common methods for extracting Casuarinin?

Common extraction methods for plant-derived compounds like Casuarinin include:

  • Maceration: Soaking the plant material in a solvent for an extended period.[5]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus.[5]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to improve extraction efficiency and reduce extraction time.[6][9]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[6][10]

Modern techniques like UAE and MAE are often more efficient than traditional methods.[9]

Q4: How can I quantify the yield of Casuarinin in my extract?

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of polyphenolic compounds like Casuarinin. A C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient is a common setup for analyzing such compounds.[6]

Troubleshooting Guide for Low Casuarinin Yield

Low yield is a frequent challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues.

Problem 1: Low Overall Crude Extract Yield

If the total weight of your crude extract is lower than expected, consider the following causes and solutions:

  • Inadequate Cell Disruption: The solvent needs to penetrate the plant cells to extract Casuarinin.

    • Solution: Ensure the plant material is ground to a fine and uniform powder (e.g., 40-60 mesh). Pre-treatments like freeze-drying can also help rupture cell walls.[5][9]

  • Suboptimal Extraction Parameters: The conditions of your extraction may not be ideal.

    • Solution: Optimize the solvent-to-solid ratio; a higher ratio can improve extraction but requires more solvent.[9] Increase the extraction time, especially for maceration.[5] For methods involving heat, ensure the temperature is sufficient to enhance solubility without causing degradation.[6]

  • Inefficient Extraction Method: Your chosen method may not be the most effective.

    • Solution: Consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher efficiency and shorter extraction times.[9][10]

Problem 2: Good Crude Extract Yield, but Low Final Yield of Pure Casuarinin

If you obtain a good amount of crude extract but the final yield of pure Casuarinin is low, the issue likely lies with compound degradation or purification losses.

  • Degradation of Casuarinin: Casuarinin, like other tannins and polyphenols, can be sensitive to various factors.

    • Thermal Degradation: High temperatures during extraction or solvent evaporation can degrade the compound.[2]

      • Solution: Use low-temperature extraction methods where possible. When using a rotary evaporator to concentrate the extract, maintain a low temperature (e.g., below 50°C).[6][7]

    • pH Instability: Extreme pH levels (highly acidic or alkaline) can cause structural changes and degradation of flavonoids and tannins.[7]

      • Solution: Maintain a neutral or slightly acidic pH during extraction and purification. A pH range of 4-6 is often optimal for the stability of similar compounds.[7]

    • Enzymatic Degradation: Endogenous plant enzymes can degrade Casuarinin once the plant material is processed.

      • Solution: Deactivate enzymes by blanching fresh plant material or using boiling alcohol for the initial extraction step.[6]

  • Inefficient Purification: Significant losses can occur during the purification process.[6][7]

    • Solution: Develop a robust purification protocol. This may involve a multi-step approach combining techniques like liquid-liquid partitioning and column chromatography. Monitor each step with Thin-Layer Chromatography (TLC) or HPLC to track the presence and purity of Casuarinin and minimize losses.[11]

Data Presentation

Table 1: Qualitative Comparison of Different Extraction Methods for Polyphenols

Extraction MethodEfficiencyExtraction TimeSolvent ConsumptionHeat Requirement
MacerationLow to ModerateLong (hours to days)HighLow (Room Temp)
Soxhlet ExtractionHighModerate (hours)ModerateHigh
Ultrasound-Assisted (UAE)HighShort (minutes)Low to ModerateLow to Moderate
Microwave-Assisted (MAE)HighVery Short (minutes)LowModerate to High

This table provides a general comparison based on principles of natural product extraction.[5][6][9][10]

Experimental Protocols

Protocol 1: Maceration for Casuarinin Extraction
  • Preparation: Weigh 100g of finely powdered, dried plant material (e.g., from Casuarina stricta).

  • Extraction: Place the powder in a suitable container and add 1 L of 80% methanol (1:10 solid-to-solvent ratio). Seal the container and let it stand for 72 hours at room temperature with occasional shaking.[5]

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Casuarinin
  • Preparation: Place 20g of finely powdered, dried plant material into a 500 mL beaker.

  • Extraction: Add 200 mL of 70% ethanol (1:10 solid-to-solvent ratio). Place the beaker in an ultrasonic bath. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).[9]

  • Filtration: Filter the extract as described in the maceration protocol.

  • Concentration: Concentrate the solvent using a rotary evaporator at a temperature below 50°C.[6]

Visualizations

Troubleshooting_Low_Yield start Low Casuarinin Yield check_crude Evaluate Crude Extract Yield start->check_crude low_crude Low Crude Yield check_crude->low_crude Low good_crude Good Crude Yield, Low Final Product check_crude->good_crude Good cause1 Potential Causes: - Inadequate Cell Disruption - Suboptimal Parameters - Inefficient Method low_crude->cause1 cause2 Potential Causes: - Degradation (Heat, pH, Enzyme) - Purification Losses good_crude->cause2 solution1 Solutions: - Finer Grinding / Pre-treatment - Optimize Time, Temp, Ratio - Use UAE or MAE cause1->solution1 solution2 Solutions: - Use Low Temp Evaporation - Control pH (4-6) - Deactivate Enzymes - Optimize Purification Protocol cause2->solution2

Caption: A troubleshooting flowchart for low Casuarinin extraction yield.

Extraction_Workflow plant_material Plant Material (e.g., Casuarina stricta) preparation Drying & Grinding plant_material->preparation extraction Extraction (Maceration, UAE, etc.) with Polar Solvent preparation->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator <50°C) filtration->concentration crude_extract Crude Casuarinin Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_casuarinin Pure Casuarinin purification->pure_casuarinin analysis Quantification & Analysis (HPLC) pure_casuarinin->analysis

Caption: A general experimental workflow for Casuarinin extraction.

References

Technical Support Center: Method Refinement for Casuarinin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Casuarinin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying Casuarinin?

A1: The most common and effective methods for the quantification of Casuarinin are High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-PDA provides reliable quantification based on UV absorbance, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex biological matrices.[3][4]

Q2: What are the main challenges in quantifying Casuarinin?

A2: Casuarinin, like other ellagitannins, can be prone to instability.[5] Key challenges include:

  • Hydrolysis: The ester bonds in Casuarinin can hydrolyze, especially in non-acidified aqueous solutions or at elevated temperatures, leading to the formation of ellagic acid and other degradation products.[5]

  • Oxidation: As a phenolic compound, Casuarinin is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.

  • Matrix Effects: In complex samples such as biological fluids or crude plant extracts, co-eluting matrix components can interfere with the ionization of Casuarinin in LC-MS/MS, leading to ion suppression or enhancement and affecting quantification accuracy.[6][7]

  • Co-elution: Due to the structural similarity of many polyphenols in plant extracts, achieving baseline separation of Casuarinin from other related compounds can be challenging.[1]

Q3: How can I ensure the stability of Casuarinin during sample preparation and analysis?

A3: To minimize degradation, the following precautions are recommended:

  • Acidification: Use slightly acidified solvents (e.g., with 0.1% formic acid) for extraction and as the mobile phase in HPLC to prevent hydrolysis.

  • Low Temperature: Perform extraction and sample storage at low temperatures (e.g., 4°C) and protect samples from light.[8][9][10] For long-term storage, -80°C is recommended.[7]

  • Antioxidants: Consider adding antioxidants, such as ascorbic acid, to the extraction solvent, although their compatibility with the analytical method must be verified.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the risk of degradation.

Q4: What are typical validation parameters for a Casuarinin quantification method?

A4: A validated method for Casuarinin quantification should include the following parameters:

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.[11][12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11][13]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[11]

  • Recovery: The percentage of the analyte that is recovered during the sample preparation process.[11]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of Casuarinin using HPLC-PDA and LC-MS/MS.

HPLC-PDA Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Secondary interactions with the stationary phase.1. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep Casuarinin in its protonated form. 3. Reduce the injection volume or dilute the sample. 4. Add a small amount of an ion-pairing reagent or a different organic modifier to the mobile phase.
Inconsistent Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Insufficient column equilibration time.1. Prepare fresh mobile phase daily and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and ensure the pump is delivering a stable flow rate. 4. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Low Sensitivity/Small Peak Area 1. Low concentration of Casuarinin in the sample. 2. Suboptimal detection wavelength. 3. Sample degradation. 4. Inefficient extraction.1. Concentrate the sample or increase the injection volume (if not causing overload). 2. Optimize the detection wavelength for Casuarinin (typically around 280 nm for phenolic compounds). 3. Review sample handling and storage procedures to minimize degradation. 4. Optimize the extraction solvent, time, and temperature.
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell. 2. Air bubbles in the system. 3. Detector lamp aging.1. Use high-purity solvents and filter them before use. Flush the system and clean the detector flow cell. 2. Degas the mobile phase thoroughly. 3. Replace the detector lamp if it has exceeded its lifetime.
LC-MS/MS Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Ion Suppression or Enhancement (Matrix Effect) 1. Co-eluting matrix components interfering with ionization. 2. High salt concentration in the sample.1. Improve sample cleanup using solid-phase extraction (SPE). 2. Dilute the sample. 3. Use a matrix-matched calibration curve. 4. Use a stable isotope-labeled internal standard if available. 5. Optimize chromatographic conditions to separate Casuarinin from interfering compounds.
Low Signal Intensity 1. Inefficient ionization of Casuarinin. 2. Suboptimal MS parameters (e.g., collision energy, cone voltage). 3. Sample degradation in the ion source.1. Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent and the concentration of acid). 2. Perform tuning and optimization of MS parameters using a Casuarinin standard solution. 3. Reduce the ion source temperature.
Poor Reproducibility of Peak Areas 1. Inconsistent sample injection volume. 2. Variability in the ionization process. 3. Unstable electrospray.1. Ensure the autosampler is functioning correctly. 2. Use an internal standard to correct for variations. 3. Check the spray needle for clogging or damage and ensure a stable spray.
Presence of Adducts (e.g., [M+Na]+, [M+K]+) 1. Presence of sodium or potassium salts in the mobile phase or sample.1. Use high-purity solvents and additives. 2. If adducts are consistent and intense, consider using them for quantification.

Data Presentation

Table 1: Typical HPLC-PDA Method Validation Parameters for Phenolic Compounds (Illustrative)
ParameterTypical ValueReference
Linearity (r²)> 0.999[11][12]
Range1 - 100 µg/mL[11][12]
LOD0.1 - 0.5 µg/mL[11][13]
LOQ0.3 - 1.5 µg/mL[11][13]
Accuracy (% Recovery)95 - 105%[11]
Precision (% RSD)< 2%[11]

Note: These values are illustrative and may vary depending on the specific method and instrumentation.

Table 2: Typical LC-MS/MS Method Validation Parameters for Small Molecules in Biological Fluids (Illustrative)
ParameterTypical ValueReference
Linearity (r²)> 0.995[7]
Range0.1 - 1000 ng/mL[7]
LOD0.01 - 0.1 ng/mL
LOQ0.05 - 0.5 ng/mL
Accuracy (% Recovery)85 - 115%[6]
Precision (% RSD)< 15%[6]
Matrix Effect< 15%[6]

Note: These values are illustrative and may vary depending on the specific method, analyte, and matrix.

Experimental Protocols

Protocol 1: General HPLC-PDA Method for Casuarinin Quantification in Plant Extracts

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation (Solid-Liquid Extraction)

    • Grind the dried plant material to a fine powder.

    • Accurately weigh approximately 1 g of the powdered sample into a flask.

    • Add 20 mL of 80% methanol (B129727) containing 0.1% formic acid.

    • Sonciate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-PDA Conditions

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: PDA detector at 280 nm.

  • Quantification

    • Prepare a stock solution of a Casuarinin standard of known purity.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts.

    • Determine the concentration of Casuarinin in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: General LC-MS/MS Method for Casuarinin Quantification in Biological Samples (e.g., Plasma)

This protocol is a general guideline and requires optimization.

  • Sample Preparation (Protein Precipitation and SPE)

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • (Optional, for improved cleanup) Perform Solid Phase Extraction (SPE) on the supernatant before evaporation.

  • LC-MS/MS Conditions

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate Casuarinin from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • MRM Transitions: Optimize the precursor ion ([M-H]⁻) and product ions for Casuarinin and the internal standard.

  • Quantification

    • Prepare matrix-matched calibration standards by spiking known concentrations of Casuarinin into blank plasma.

    • Process the standards and samples using the same preparation method.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Calculate the concentration of Casuarinin in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Plant Material / Biological Sample extraction Extraction / Protein Precipitation start->extraction cleanup Filtration / SPE extraction->cleanup hplc HPLC / LC-MS/MS System cleanup->hplc separation C18 Column Separation hplc->separation detection PDA / MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A generalized experimental workflow for Casuarinin quantification.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_sensitivity Sensitivity Issues start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape check_column Check Column Health peak_shape->check_column Yes check_mobile_phase Optimize Mobile Phase pH peak_shape->check_mobile_phase Yes check_concentration Adjust Sample Concentration peak_shape->check_concentration Yes retention_time Inconsistent Retention Time? peak_shape->retention_time No check_mobile_phase_prep Check Mobile Phase Prep retention_time->check_mobile_phase_prep Yes check_temp Ensure Stable Temperature retention_time->check_temp Yes check_system Inspect for Leaks/Pump Issues retention_time->check_system Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_wavelength Optimize Detection Wavelength sensitivity->check_wavelength Yes check_sample_prep Review Sample Prep/Stability sensitivity->check_sample_prep Yes check_ms_params Optimize MS Parameters sensitivity->check_ms_params Yes end Consult Instrument Manual sensitivity->end Other Issues

Caption: A logical troubleshooting workflow for HPLC-based quantification.

References

Technical Support Center: Troubleshooting Casuarinin Instability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Casuarinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of Casuarinin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Casuarinin are inconsistent. What are the common causes of this variability?

A1: Inconsistent results with Casuarinin often stem from its inherent instability, which is influenced by several factors. As an ellagitannin, Casuarinin is susceptible to degradation under certain experimental conditions. Key factors affecting its stability include pH, temperature, and light exposure. Ellagitannins, in general, are more stable in acidic environments and tend to degrade in neutral to basic solutions, a process that is accelerated by increased temperatures. Degradation can lead to a reduced concentration of the active compound, resulting in variable experimental outcomes.

Q2: What are the primary degradation products of Casuarinin I should be aware of?

A2: The primary degradation products of ellagitannins like Casuarinin are typically ellagic acid and gallic acid. The hydrolysis of the ester bonds within the Casuarinin molecule leads to the formation of these smaller, more stable compounds. If you suspect degradation, you can analyze your Casuarinin solution using techniques like High-Performance Liquid Chromatography (HPLC) to detect the presence of these degradation products.

Q3: How should I prepare and store Casuarinin stock solutions to maximize stability?

A3: Proper preparation and storage of stock solutions are critical for maintaining the integrity of Casuarinin.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing primary stock solutions of Casuarinin due to its good solubilizing properties for this compound. While Casuarinin has some solubility in methanol (B129727) and ethanol, DMSO generally allows for higher concentration stocks. It has very low solubility in water.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of Casuarinin powder.

    • Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.

  • Storage:

    • Store the solid Casuarinin powder at -20°C, protected from light and moisture.

    • Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C in the dark.

Q4: I observe precipitation when I dilute my Casuarinin DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. To mitigate this:

  • Serial Dilution in DMSO: Before adding to your aqueous medium, perform an intermediate dilution of your concentrated DMSO stock in DMSO to a lower concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the Casuarinin solution.

  • Rapid Mixing: Add the Casuarinin stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with Casuarinin.

Issue 1: Higher than Expected IC50 Value or Apparent Drug Resistance
Potential Cause Troubleshooting/Optimization Step
Degradation of Casuarinin in stock solution Prepare fresh stock solutions from solid powder. Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C, protected from light).
Degradation of Casuarinin in working solution/cell culture medium Prepare working solutions fresh for each experiment. Minimize the time Casuarinin spends in neutral or slightly alkaline culture medium before and during the experiment. Consider buffering your medium to a slightly more acidic pH if your experimental system allows.
Inaccurate pipetting or dilution Calibrate your pipettes regularly. Use a new pipette tip for each dilution step.
Cell-related issues (e.g., high passage number, contamination) Use cells with a low passage number. Regularly test for mycoplasma contamination.
Issue 2: Inconsistent Results Between Experimental Repeats
Potential Cause Troubleshooting/Optimization Step
Variability in Casuarinin solution preparation Standardize your stock and working solution preparation protocol. Ensure the compound is fully dissolved before use.
Fluctuations in incubation conditions Ensure your incubator provides stable temperature, CO2, and humidity levels.
"Edge effects" in multi-well plates Avoid using the outer wells of the plate for critical experimental samples. Fill the outer wells with sterile PBS or medium to maintain a humid microenvironment.
Inconsistent cell seeding density Use a cell counter to ensure a consistent number of viable cells are seeded in each well.

Data Presentation

Table 1: Summary of Factors Affecting Casuarinin Stability
Factor Effect on Stability Recommendations
pH Highly unstable in neutral to basic conditions (pH > 7). More stable in acidic conditions (pH < 7).Maintain a slightly acidic pH in solutions where possible. Prepare fresh in neutral pH buffers/media immediately before use.
Temperature Degradation rate increases with higher temperatures.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform experiments at controlled temperatures.
Light Susceptible to photodegradation.Store solid compound and solutions in the dark (e.g., amber vials). Protect from light during experimental procedures.
Solvent Good solubility in DMSO. Limited solubility in alcohols and very low solubility in water.Use anhydrous DMSO for stock solutions. Ensure final DMSO concentration in aqueous solutions is low to prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Casuarinin Stock Solution in DMSO

Materials:

  • Casuarinin (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate Mass: Determine the mass of Casuarinin required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of Casuarinin: 936.6 g/mol ). For 1 mL of a 10 mM stock, you will need 9.37 mg.

  • Weighing: Accurately weigh the calculated amount of Casuarinin powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes. Store immediately at -20°C or -80°C.

Protocol 2: HPLC Method for Assessing Casuarinin Stability

This protocol provides a general framework. Specific parameters may need to be optimized for your system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where Casuarinin and its degradation products (ellagic acid, gallic acid) have significant absorbance (e.g., 254 nm or 280 nm).

  • Column Temperature: 25-30°C.

Procedure:

  • Prepare a standard solution of Casuarinin of known concentration in DMSO.

  • Prepare standards for the expected degradation products (ellagic acid, gallic acid).

  • Inject the standards to determine their retention times.

  • Inject your experimental Casuarinin samples.

  • Analyze the chromatograms to quantify the amount of intact Casuarinin and the presence of any degradation peaks.

Mandatory Visualizations

Signaling Pathway

Casuarinin_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates STAT1 STAT1 TNFR->STAT1 Activates Casuarinin Casuarinin Casuarinin->IKK Inhibits Casuarinin->STAT1 Inhibits Phosphorylation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates p_STAT1 p-STAT1 STAT1->p_STAT1 Phosphorylation p_STAT1->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Casuarinin's anti-inflammatory mechanism via inhibition of TNF-α signaling.

Experimental Workflow

Casuarinin_Experimental_Workflow start Start prep_stock Prepare 10 mM Casuarinin Stock in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Dilutions in Culture Medium store_stock->prep_working seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with Casuarinin seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) incubate->assay end End assay->end

Caption: Recommended workflow for in vitro experiments using Casuarinin.

Validation & Comparative

Casticin in Cancer Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of casticin's anti-cancer properties against other prominent flavonoids, supported by experimental data.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention in oncology research for their potential as cancer therapeutic agents. Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, make them attractive candidates for drug development. Among these, casticin (B192668), a polymethoxyflavone, has demonstrated potent anti-tumor activities. This guide provides a comparative analysis of casticin against other well-researched flavonoids—quercetin (B1663063), apigenin, and luteolin (B72000)—to aid researchers in evaluating their therapeutic potential.

Comparative Analysis of Anti-Cancer Efficacy

The anti-cancer efficacy of flavonoids can be quantitatively assessed through various parameters, including their half-maximal inhibitory concentration (IC50) against cancer cell lines, their ability to induce apoptosis, and their effectiveness in reducing tumor growth in vivo.

In Vitro Cytotoxicity (IC50 Values)

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of casticin and other flavonoids across various human cancer cell lines.

FlavonoidCancer Cell LineCancer TypeIC50 (µM)
Casticin A549Lung Cancer14.3[1]
LNCaPProstate Cancer28.7[1]
HL-60Leukemia0.29 (24h), 1.15 (48h)[1]
NOZGallbladder Cancer2[1]
SGC996Gallbladder Cancer2[1]
Quercetin A549Lung Cancer1.02 (24h), 1.41 (48h)[2]
MCF-7Breast Cancer37[1]
HT-29Colon Cancer75[1]
CT-26Colon Carcinoma<120[1]
LNCaPProstate Cancer<120[1]
Apigenin A375SMMelanoma~50-100 (significant apoptosis)[3]
HeLa, SiHa, CaSki, C33ACervical CancerIC50 values determined, induced apoptosis[4]
HT29Colon Cancer90 (24.92% apoptosis)[5]
Luteolin A549Lung Cancer3.1[6]
B16 4A5Melanoma2.3[6]
CCRF-HSB-2T-cell Leukemia2.0[6]
TGBC11TKBGastric Cancer1.3[6]
GLC4Lung Cancer40.9[6]
COLO 320Colon Cancer32.5[6]
Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism through which anti-cancer agents eliminate malignant cells. The percentage of apoptotic cells following treatment is a key indicator of a compound's efficacy.

FlavonoidCancer Cell LineTreatment ConcentrationApoptosis Rate (%)
Quercetin A-5491.2 µmol/l (48h)12.96[2]
A-5491.2 µmol/l (72h)24.58[2]
Apigenin A375P50 µM40.3[3]
A375P100 µM59.6[3]
A375SM50 µM38.5[3]
A375SM100 µM47.5[3]
HT2990 µM (72h)24.92[5]
In Vivo Tumor Growth Inhibition

Preclinical in vivo studies using animal models are essential for evaluating the therapeutic potential of a compound. The following table summarizes the effects of casticin and other flavonoids on tumor growth in xenograft models.

FlavonoidCancer Cell Line XenograftAnimal ModelTreatment DosageTumor Growth Inhibition
Casticin SCC-4Nude Mice0.2 mg/kg/day50% reduction in tumor weight[7]
SCC-4Nude Mice0.4 mg/kg/day52% reduction in tumor weight[7]
NOZNude Mice10 and 20 mg/kgSignificant inhibition[8]
Quercetin CT-26 & MCF-7BALB/c Mice50, 100, 200 mg/kgSignificant reduction in tumor volume[9][10]
A-549Nude Mice8 mg/kgT/C (%) of 44.3[2]
Hepatocellular CarcinomaMice-Significant inhibition[11]
Apigenin A375SM-25 and 50 mg/kgSignificant reduction in tumor volume[3]
Cisplatin-resistant colon cancerXenografted mice35 mg/kgSignificant suppression[12]
Luteolin A549Athymic Nude Mice-Greatly inhibited growth[13]
Melanoma--Effective inhibition[1]
PA-1Nude Mice10 and 20 mg/kgNotable decrease in tumor volume and weight[14]

Signaling Pathways and Molecular Mechanisms

Casticin and other flavonoids exert their anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Casticin: A Multi-Targeted Agent

Casticin's anti-tumor activity is attributed to its ability to interfere with several key signaling pathways. It induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, it causes cell cycle arrest, primarily at the G2/M phase, and inhibits cancer cell invasion and migration.

Casticin_Signaling_Pathways Casticin Casticin ROS ↑ ROS Casticin->ROS PI3K_Akt PI3K/Akt Pathway (↓ p-Akt) Casticin->PI3K_Akt NF_kB NF-κB Pathway (↓) Casticin->NF_kB STAT3 STAT3 Pathway (↓) Casticin->STAT3 Apoptosis Apoptosis (↑ Caspases, ↑ Bax/Bcl-2 ratio) ROS->Apoptosis PI3K_Akt->Apoptosis inhibition of survival CellCycleArrest Cell Cycle Arrest (G2/M) PI3K_Akt->CellCycleArrest Metastasis ↓ Metastasis & Invasion NF_kB->Metastasis inhibition of pro-survival genes STAT3->Metastasis inhibition of migration

Casticin's multi-targeted anti-cancer mechanism.

Comparative Signaling Pathways of Flavonoids

While sharing common targets, casticin, quercetin, apigenin, and luteolin exhibit some differences in their primary modes of action. The following diagram illustrates a simplified comparison of their key signaling pathway interactions.

Flavonoid_Comparison_Signaling Casticin Casticin PI3K_Akt PI3K/Akt Casticin->PI3K_Akt NF_kB NF-κB Casticin->NF_kB STAT3 STAT3 Casticin->STAT3 Quercetin Quercetin Quercetin->PI3K_Akt MAPK MAPK Quercetin->MAPK Apigenin Apigenin Apigenin->PI3K_Akt Apigenin->MAPK Luteolin Luteolin Luteolin->PI3K_Akt Luteolin->STAT3 Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle MAPK->Apoptosis NF_kB->Apoptosis STAT3->Apoptosis

Comparative signaling pathways of flavonoids.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with flavonoids (various concentrations) seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan (B1609692) incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the flavonoid (e.g., casticin, quercetin) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Protocol:

  • Cell Treatment: Treat cells with the desired flavonoid concentration for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[15][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.[17][18]

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Casticin demonstrates significant anti-cancer potential, often exhibiting comparable or, in some cases, superior efficacy to other well-studied flavonoids like quercetin, apigenin, and luteolin. Its ability to modulate multiple critical signaling pathways underscores its promise as a multi-targeted therapeutic agent. However, further research, particularly in vivo studies and clinical trials, is necessary to fully elucidate its therapeutic utility and establish its safety and efficacy in human cancer patients. This guide provides a foundational comparison to inform further investigation into the promising role of casticin and other flavonoids in cancer therapy.

References

A Comparative Analysis of Casticin and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer compounds Casticin (B192668) and Paclitaxel (B517696). This analysis is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their mechanisms of action, efficacy, and the signaling pathways they modulate.

Executive Summary

Casticin, a flavonoid found in plants of the Vitex genus, has demonstrated significant anti-cancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest. Paclitaxel, a well-established chemotherapeutic agent, is widely used in the treatment of several cancers and functions primarily by stabilizing microtubules, leading to mitotic arrest and cell death. This guide presents a side-by-side comparison of their in vitro cytotoxicity, effects on cellular processes, and the distinct signaling pathways they target. While Paclitaxel is a potent and established anti-cancer drug, Casticin emerges as a promising natural compound with multi-faceted anti-tumor activities.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Casticin and Paclitaxel in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, assay duration, and detection method.

Casticin
Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)8.5[1]
SNU16 (Gastric)7[1]
RPMI 8226 (Myeloma)6[1]
DLD-1 (Colorectal)5[2]
HCT116 (Colorectal)Not specified, but potent inhibition at 5 µM[2]
K562 (Leukemia)5.95
HL-60 (Leukemia)4.82
Kasumi-1 (Leukemia)15.56
SGC996 (Gallbladder)~4
NOZ (Gallbladder)~4
Paclitaxel
Cancer Cell Line IC50 (nM) Reference
Various Human Tumor Cell Lines (24h exposure)2.5 - 7.5[3]
MCF-7 (Breast)3500 (equivalent to 3.5 µM)[4]
MDA-MB-231 (Breast)300 (equivalent to 0.3 µM)[4]
SKBR3 (Breast)4000 (equivalent to 4 µM)[4]
BT-474 (Breast)19[4]
T47D (Breast)1577.2[5]
MDA-MB-231 (Paclitaxel-Resistant)>100[6]

Mechanisms of Action: A Tale of Two Pathways

While both Casticin and Paclitaxel induce apoptosis and cell cycle arrest, their primary molecular targets and upstream mechanisms differ significantly.

Casticin: A Multi-Targeted Flavonoid

Casticin exerts its anti-cancer effects by modulating multiple signaling pathways. Key mechanisms include:

  • Induction of Apoptosis: Casticin triggers programmed cell death through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1][2]

  • Cell Cycle Arrest: Casticin can arrest the cell cycle at the G2/M or G0/G1 phase, depending on the cancer cell type, thereby inhibiting cell proliferation.[2]

  • Inhibition of PI3K/Akt Pathway: Casticin inhibits the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8]

  • Modulation of NF-κB Pathway: Casticin can suppress the activation of NF-κB, a transcription factor that plays a significant role in inflammation and cancer progression.[8]

Paclitaxel: The Microtubule Stabilizer

Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[9]

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[9] This leads to the formation of stable, non-functional microtubule bundles.

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death. This can involve the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[11][12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Casticin and Paclitaxel.

Casticin_PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Casticin Casticin Casticin->PI3K Inhibits Akt Akt Casticin->Akt Prevents Phosphorylation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Phosphorylates pAkt p-Akt (Inactive) mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation, Invasion Akt->Cell_Survival Promotes

Casticin's inhibition of the PI3K/Akt signaling pathway.

Casticin_NFkB_Pathway cluster_membrane Cell Membrane TNFR TNF Receptor (TNFR) IKK IKK Complex TNFR->IKK Activates Casticin Casticin Casticin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Initiates Transcription

Casticin's modulation of the NF-κB signaling pathway.

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin α/β-Tubulin Dimers Paclitaxel->Tubulin Inhibits Depolymerization Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stable_MT Hyperstabilized Microtubules Microtubules->Stable_MT Mitotic_Spindle Mitotic Spindle Formation Stable_MT->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Bcl2 Bcl-2 Mitotic_Arrest->Bcl2 Leads to Phosphorylation pBcl2 p-Bcl-2 (Inactive) Bcl2->pBcl2 Apoptosis Apoptosis pBcl2->Apoptosis Promotes

Paclitaxel's mechanism of microtubule stabilization leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Casticin and Paclitaxel stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Casticin or Paclitaxel and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Casticin and Paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Casticin or Paclitaxel for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Casticin and Paclitaxel

  • 70% cold ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Casticin or Paclitaxel for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add PI solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

In Vivo Efficacy and Toxicity

Direct head-to-head in vivo comparative studies between Casticin and Paclitaxel are limited. However, individual studies provide insights into their potential efficacy and toxicity profiles in animal models.

Casticin:

  • Efficacy: In a mouse xenograft model of human oral cancer, casticin significantly reduced tumor volume and weight.[13] In another study on esophageal cancer xenografts, casticin also demonstrated anti-tumor properties.[14] Furthermore, in a mouse xenograft model of acute myeloid leukemia, casticin inhibited tumor growth.[15]

  • Toxicity: In the oral cancer xenograft study, mice treated with casticin did not show significant changes in body weight and displayed normal behavior, suggesting good tolerability at the tested doses.[13] An in vivo study on acute inflammation also showed that casticin has a significant anti-inflammatory effect.[16]

Paclitaxel:

  • Efficacy: Paclitaxel is a well-established anti-cancer drug with proven efficacy in various animal models and clinical trials for breast, ovarian, and lung cancers, among others.[17]

  • Toxicity: Paclitaxel is known to have significant side effects, including myelosuppression and neurotoxicity.[9] In vivo studies in mice have shown that weekly administration of paclitaxel can induce long-term aneugenicity (abnormal number of chromosomes).[18] The toxicity of Paclitaxel is also associated with its formulation vehicle, Cremophor EL.[19] Studies on different formulations, such as polymeric micelles, have shown reduced toxicity compared to the standard Taxol formulation.[17][19]

Conclusion

This comparative analysis highlights that both Casticin and Paclitaxel are potent anti-cancer agents with distinct mechanisms of action. Paclitaxel's well-defined mechanism of microtubule stabilization has made it a cornerstone of chemotherapy for decades. Casticin, on the other hand, presents a multi-targeted approach, affecting various signaling pathways involved in cancer cell proliferation, survival, and invasion. The in vitro data suggests that Casticin is effective at micromolar concentrations, while Paclitaxel is potent at nanomolar concentrations. However, Casticin appears to have a more favorable toxicity profile in preclinical studies.

Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the relative therapeutic potential of Casticin and Paclitaxel. The development of Casticin as a potential standalone or adjuvant therapy could offer new avenues for cancer treatment, potentially with fewer side effects than conventional chemotherapy. This guide provides a foundational resource for researchers to design and interpret future studies aimed at exploring the full therapeutic potential of these two compelling anti-cancer compounds.

References

Validating the Anti-Tumor Efficacy of Casticin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin, a polymethoxyflavone extracted from various plants, including the Vitex species, has garnered significant attention for its potential as an anti-tumor agent.[1][2][3] Extensive research has demonstrated its ability to impede cancer progression through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor growth and survival.[3][4][5] This guide provides a comprehensive comparison of Casticin's anti-tumor effects with other flavonoids and standard chemotherapeutic agents, supported by experimental data and detailed protocols to aid in the design and evaluation of future studies.

Comparative Efficacy: Casticin vs. Alternatives

The anti-proliferative activity of Casticin has been evaluated against a wide array of cancer cell lines. To provide a clear comparison of its potency, the following tables summarize the half-maximal inhibitory concentration (IC50) values of Casticin alongside the well-known flavonoid, Quercetin, and two standard chemotherapeutic drugs, Doxorubicin and Cisplatin.

Table 1: Comparative IC50 Values of Casticin and Quercetin in Various Cancer Cell Lines

Cell LineCancer TypeCasticin IC50 (µM)Quercetin IC50 (µM)Incubation Time (h)
A549Lung Cancer-8.6524
A549Lung Cancer-7.9648
A549Lung Cancer-5.1472
HCT116Colon Cancer-5.79Not Specified
MDA-MB-231Breast Cancer-5.81Not Specified
MCF-7Breast Cancer8.517.2 - 4824 - 48
HeLaCervical Cancer-3024
SiHaCervical Cancer-5048

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparative IC50 Values of Casticin, Doxorubicin, and Cisplatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Casticin IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Incubation Time (h) | |---|---|---|---|---| | A549 | Lung Cancer | - | 0.13 - 2 | 7.86 - 64 | 24 - 72 | | HepG2 | Liver Cancer | - | 1.3 - 12.18 | - | 24 - 48 | | Huh7 | Liver Cancer | - | 5.2 - >20 | - | 24 | | MCF-7 | Breast Cancer | 8.5 | 0.1 - 2.5 | - | 24 - 72 | | HeLa | Cervical Cancer | - | 2.92 | - | 24 | | A2780 | Ovarian Cancer | - | - | 10.41 | 24 | | OVCAR3 | Ovarian Cancer | - | - | 43.52 | 24 |

Note: IC50 values can vary between studies due to different experimental conditions.[6][7][8][9][10]

Molecular Mechanisms of Casticin's Anti-Tumor Activity

Casticin exerts its anti-cancer effects by modulating several critical cellular pathways. The primary mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which are often dysregulated in cancer cells.

Induction of Apoptosis

Casticin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][11] Key events include:

  • Upregulation of Pro-apoptotic Proteins: Casticin increases the expression of proteins like Bax, which promotes the release of cytochrome c from the mitochondria.[1]

  • Downregulation of Anti-apoptotic Proteins: It concurrently decreases the levels of anti-apoptotic proteins such as Bcl-2.[1]

  • Caspase Activation: The release of cytochrome c initiates a cascade of caspase activation (including caspase-3, -8, and -9), which are the executioners of apoptosis.[1][11]

  • Death Receptor Upregulation: Casticin has been shown to upregulate the expression of Death Receptor 5 (DR5), enhancing the extrinsic apoptosis pathway.[11]

Casticin Casticin Bax Bax Casticin->Bax Upregulates Bcl2 Bcl-2 Casticin->Bcl2 Downregulates DR5 DR5 Casticin->DR5 Upregulates Mitochondria Mitochondria CytC Cytochrome c Mitochondria->CytC Release Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 DR5->Casp8 Activates Casp8->Casp3 Activates

Casticin-induced Apoptosis Pathway
Cell Cycle Arrest

Casticin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1] This prevents the cells from dividing and propagating.

Modulation of Signaling Pathways

Casticin has been shown to interfere with key signaling pathways that are often hyperactivated in cancer, promoting cell survival and proliferation.

  • PI3K/Akt Pathway: Casticin inhibits the phosphorylation of Akt, a central kinase in this pathway, thereby suppressing downstream signaling that promotes cell survival.[1][12]

Casticin Casticin PI3K PI3K Casticin->PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival

Inhibition of PI3K/Akt Pathway by Casticin
  • NF-κB Pathway: Casticin can suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[13][14][15]

Casticin Casticin IκBα IκBα Casticin->IκBα Prevents Degradation NFkB NF-κB IκBα->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus GeneExpression Pro-survival & Inflammatory Gene Expression Nucleus->GeneExpression

Inhibition of NF-κB Pathway by Casticin

Experimental Protocols

To facilitate the validation and further investigation of Casticin's anti-tumor effects, this section provides detailed protocols for key in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Casticin (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Casticin or other test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Casticin (and other test compounds)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Casticin or other test compounds for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Casticin (and other test compounds)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Casticin or other test compounds.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the analysis of signaling pathway modulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins (e.g., p-Akt, Akt, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_western Western Blotting CellSeeding_V Seed Cells Treatment_V Treat with Casticin CellSeeding_V->Treatment_V MTT_incubation Add MTT & Incubate Treatment_V->MTT_incubation Solubilization Add DMSO MTT_incubation->Solubilization Absorbance_V Read Absorbance Solubilization->Absorbance_V CellSeeding_A Seed Cells Treatment_A Treat with Casticin CellSeeding_A->Treatment_A Harvesting_A Harvest Cells Treatment_A->Harvesting_A Staining_A Stain with Annexin V/PI Harvesting_A->Staining_A FlowCytometry_A Analyze by Flow Cytometry Staining_A->FlowCytometry_A Lysis Cell Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking AntibodyIncubation Antibody Incubation Blocking->AntibodyIncubation Detection Detection AntibodyIncubation->Detection

Experimental Workflow Overview

Conclusion

Casticin demonstrates significant anti-tumor potential across a range of cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial pro-survival signaling pathways. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers aiming to further validate and explore the therapeutic applications of this promising natural compound. Future studies should focus on in vivo models and potential synergistic effects with existing chemotherapies to fully elucidate Casticin's role in cancer treatment.

References

Casticin Versus Standard Anti-Inflammatory Drugs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of casticin (B192668), a naturally occurring flavonoid, against established standard anti-inflammatory drugs. The comparison is based on available in-vitro and in-vivo experimental data, with a focus on quantitative analysis, detailed experimental protocols, and the underlying signaling pathways.

Executive Summary

Casticin has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt. This multi-target action contrasts with the more specific mechanisms of many standard anti-inflammatory drugs, such as the cyclooxygenase (COX) inhibition by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While direct head-to-head comparative studies are limited, available data suggests that casticin exhibits a potency that, in some models, is comparable to that of standard agents like indomethacin (B1671933) and dexamethasone.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the anti-inflammatory effects of casticin compared to standard drugs from various experimental models.

Table 1: In-Vitro Anti-Inflammatory Efficacy of Casticin vs. Indomethacin

CompoundModelCell TypeParameter MeasuredConcentration% Inhibition of TNF-αReference
CasticinLPS-induced inflammationFibroblast-like synoviocytesTNF-α production1 µMSimilar to Indomethacin[1]
IndomethacinLPS-induced inflammationFibroblast-like synoviocytesTNF-α production1 µMSimilar to Casticin[1]

Note: The study by Li et al. (2016) states that "casticin exerted similar potency as indomethacin" in inhibiting TNF-α production, without providing the exact percentage of inhibition.[1]

Table 2: In-Vivo Anti-Inflammatory Efficacy of Casticin vs. Dexamethasone in Xylene-Induced Ear Edema in Mice

TreatmentDose (mg/kg)Edema Inhibition (%)Reference
Casticin5038.3[2]
Casticin10050.3[2]
Dexamethasone1545.9[2]

Table 3: In-Vivo Anti-Inflammatory Efficacy of Casticin and Standard NSAIDs in Carrageenan-Induced Paw Edema in Rodents

CompoundSpeciesDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference
CasticinRat100348[3]
IndomethacinRat103~54[4]
CelecoxibRat25Not Specified27.9[5]

Disclaimer: The data in Table 3 is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: Test compounds (e.g., casticin) or standard drugs (e.g., indomethacin) are administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation. The vehicle used for dissolving the compounds is administered to the control group.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in-vitro model is used to study the cellular mechanisms of anti-inflammatory agents.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in culture plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., casticin) or a standard drug for a specific period (e.g., 1 hour).

  • Induction of Inflammation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. Cell lysates can also be prepared to analyze the expression of inflammatory proteins (e.g., COX-2, iNOS) by Western blotting.

  • Data Analysis: The percentage of inhibition of cytokine production or protein expression is calculated by comparing the results from the treated groups to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

Casticin's Multi-Targeted Anti-Inflammatory Mechanism

Casticin exerts its anti-inflammatory effects by modulating multiple key signaling pathways.[6][7][8]

Casticin_Mechanism cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_casticin Casticin cluster_response Inflammatory Response Inflammatory Stimuli Inflammatory Stimuli PI3K PI3K Inflammatory Stimuli->PI3K MAPK MAPK Inflammatory Stimuli->MAPK IκBα IκBα Inflammatory Stimuli->IκBα Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB MAPK->NF-κB IκBα->NF-κB Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Casticin Casticin Casticin->PI3K Casticin->Akt Casticin->MAPK Casticin->NF-κB Cytokines (TNF-α, IL-6, IL-1β) Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Gene Expression->Cytokines (TNF-α, IL-6, IL-1β) Inflammatory Enzymes (COX-2, iNOS) Inflammatory Enzymes (COX-2, iNOS) Pro-inflammatory Gene Expression->Inflammatory Enzymes (COX-2, iNOS)

Caption: Casticin inhibits inflammation by blocking the PI3K/Akt, MAPK, and NF-κB signaling pathways.

Standard Anti-Inflammatory Drug Mechanisms

Standard anti-inflammatory drugs typically have more targeted mechanisms of action.

Standard_AntiInflammatory_Mechanisms cluster_nsaids NSAIDs (e.g., Indomethacin, Celecoxib) cluster_corticosteroids Corticosteroids (e.g., Dexamethasone) cluster_pathway Inflammatory Cascade cluster_response Inflammation NSAIDs NSAIDs COX-1 / COX-2 COX-1 / COX-2 NSAIDs->COX-1 / COX-2 Corticosteroids Corticosteroids Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Corticosteroids->Pro-inflammatory Gene Transcription Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Gene Transcription->Inflammation

References

Casuarinin vs. Tannic Acid: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring natural compounds with potent antioxidant properties, both casuarinin (B1208647) and tannic acid present compelling profiles. This guide provides an objective comparison of their antioxidant capacities, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Antioxidant Activity

The direct comparison of the antioxidant capacity of casuarinin and tannic acid is challenging due to the limited availability of specific quantitative data for purified casuarinin in standardized antioxidant assays. Tannic acid, being a more widely studied commercial compound, has more readily available data.

Antioxidant AssayCasuarininTannic AcidReference Compound
DPPH Radical Scavenging Activity (IC50) Data not readily available in cited literature. Described as having DPPH radical scavenging ability.[1]~5.2 µg/mLAscorbic Acid: ~6.1 µg/mL[2]
ABTS Radical Cation Scavenging Activity (TEAC/IC50) Data not readily available in cited literature.IC50: ~18.68 µg/mL-
Ferric Reducing Antioxidant Power (FRAP) Data not readily available in cited literature.Strong reducing power demonstrated.[3]-

Note: A lower IC50 value indicates a higher antioxidant activity. The FRAP assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and results are often expressed as equivalents of a standard, such as FeSO₄ or Trolox.

Experimental Protocols

To ensure the reproducibility and standardization of antioxidant capacity assessment, detailed methodologies for the most common assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the antioxidant sample at various concentrations. Add the DPPH solution to initiate the reaction. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Reagent Preparation: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a specific volume of the antioxidant sample at various concentrations to the diluted ABTS•+ solution.

  • Incubation: The reaction is typically incubated at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined. The TEAC value compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.[3]

  • Reaction Mixture: Add the antioxidant sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[3][5]

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. Results are typically expressed as mM Fe(II) equivalents or Trolox equivalents.[3]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

Antioxidant Assay Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Data Analysis Sample Antioxidant Sample (Casuarinin/Tannic Acid) Mix Mix Sample & Reagent Sample->Mix Reagent Assay Reagent (DPPH/ABTS/FRAP) Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition or Reducing Power Measure->Calculate IC50 Determine IC50 or Equivalent Value Calculate->IC50

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant (e.g., Tannic Acid) Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

References

Unveiling the Antiviral Potential of Casuarinin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antiviral agents, the natural compound Casuarinin has demonstrated significant promise, particularly against Herpes Simplex Virus type 2 (HSV-2). This guide provides a comprehensive comparison of Casuarinin's antiviral properties with established antiviral drugs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Comparative Antiviral Activity

Casuarinin, a hydrolyzable tannin, has been shown to exhibit potent antiviral activity against HSV-2. To contextualize its efficacy, this section compares its performance with Acyclovir, a standard antiviral medication for HSV infections.

Compound Virus Assay IC₅₀ (µM) *CC₅₀ (µM) **Selectivity Index (SI) ***
Casuarinin HSV-2Plaque Reduction1.5 ± 0.2[1]89 ± 1[1]59.3
XTT3.6 ± 0.9[1]89 ± 1[1]24.7
Acyclovir HSV-2Plaque Reduction0.3 ± 0.1Not ReportedNot Applicable
XTT0.8 ± 0.1Not ReportedNot Applicable

*IC₅₀ (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. **CC₅₀ (Cytotoxic Concentration 50): The concentration of a drug that is required to cause a 50% reduction in cell viability. ***Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of a compound. A higher SI value suggests a more favorable safety profile.

Mechanism of Action: A Multi-pronged Attack

Research indicates that Casuarinin employs a multi-faceted approach to combat HSV-2. Its primary mechanisms of action include the inhibition of viral attachment and penetration into host cells.[1] This dual action at the early stages of the viral life cycle presents a significant advantage in preventing the establishment of infection.

In contrast, Acyclovir, a nucleoside analog, functions by inhibiting viral DNA synthesis. Once phosphorylated by viral thymidine (B127349) kinase, it is incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.

Experimental Protocols

To ensure transparency and facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the infectivity of a lytic virus and the efficacy of antiviral compounds.

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Methodology:

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus and Compound Preparation: A known titer of the virus is mixed with serial dilutions of the test compound (Casuarinin or Acyclovir) and incubated.

  • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the respective wells. The plates are incubated to allow for viral adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose). This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV-2).

  • Staining and Quantification: The cell monolayer is fixed and stained with a dye (e.g., crystal violet), which stains viable cells. Plaques appear as clear, unstained areas. The number of plaques in each well is counted, and the IC₅₀ value is calculated by determining the compound concentration that reduces the plaque number by 50% compared to the virus control.

XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Objective: To determine the concentration of the test compound that is toxic to the host cells (CC₅₀).

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells, and the plate is incubated for a period that mirrors the duration of the antiviral assay.

  • XTT Reagent Addition: The XTT labeling mixture, containing XTT and an electron-coupling reagent, is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow XTT tetrazolium salt into a soluble orange formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 450-500 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Visualizing the Antiviral Strategy

To illustrate the proposed mechanism of action for Casuarinin against HSV-2, the following diagram visualizes the key stages of viral entry and the points of inhibition.

Antiviral_Mechanism cluster_virus Herpes Simplex Virus 2 (HSV-2) cluster_cell Host Cell Virus Virion Receptor Cell Surface Receptor Virus->Receptor 1. Attachment Cell Cell Membrane Penetration Viral Penetration Receptor->Penetration 2. Entry Replication Viral Replication Penetration->Replication 3. Uncoating & Replication Casuarinin Casuarinin Casuarinin->Virus Inhibits Attachment Casuarinin->Penetration Inhibits Penetration

Caption: Mechanism of Casuarinin against HSV-2 entry.

Conclusion

The available data strongly suggests that Casuarinin is a promising candidate for further investigation as an anti-HSV-2 therapeutic agent. Its distinct mechanism of action, targeting the early stages of viral entry, offers a potential advantage over existing treatments that primarily focus on inhibiting viral replication. The favorable selectivity index also indicates a good preliminary safety profile. Further in vivo studies and research against a broader range of viruses are warranted to fully elucidate the therapeutic potential of this natural compound.

References

A Comparative Analysis of Casuarinin Isomers: Efficacy in Antioxidant, Anti-inflammatory, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Casuarinin and its isomers, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Casuarinin, a hydrolyzable ellagitannin found in various plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, the efficacy of its isomers, compounds with the same molecular formula but different structural arrangements, is a critical area of investigation for targeted therapeutic development. This guide focuses on comparing the bioactivity of Casuarinin with its prominent isomer, Casuarictin, and other structurally related ellagitannins.

Comparative Efficacy: A Data-Driven Overview

The biological activity of Casuarinin and its isomers can vary significantly due to subtle differences in their stereochemistry. The following table summarizes the available quantitative data from comparative studies.

Compound/IsomerBiological ActivityAssayCell Line/ModelIC50/EC50/ResultReference
Casuarinin Skeletal Muscle Satellite Cell ActivationBrdU incorporationRat primary satellite cellsActive [1]
Casuarictin Skeletal Muscle Satellite Cell ActivationBrdU incorporationRat primary satellite cellsInactive [1]
Casuarinin Antimicrobial (vs. S. aureus)Growth Inhibition-Less efficient than Stachyurin (β-anomer)[2]
Casuarictin Antimicrobial (vs. S. aureus)Growth Inhibition-More efficient than Strictinin[2]
Casuarinin Antimicrobial (vs. E. coli)Growth Inhibition-Less efficient than Stachyurin (β-anomer)[2]
Casuarictin Antimicrobial (vs. E. coli)Growth Inhibition-More efficient than Strictinin[2]
Casuarinin Antifungal (vs. C. krusei)MIC-19 µg/mL[3]
Casuarinin Antifungal (vs. C. tropicalis)MIC-19 µg/mL[3]

Note: A direct comparison of IC50 values for antioxidant, anti-inflammatory, and anticancer activities between Casuarinin and its isomers from a single, comprehensive study is limited in the currently available literature. The data presented is compiled from studies where these compounds were evaluated, highlighting the need for further head-to-head comparative research.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.

Skeletal Muscle Satellite Cell Activation Assay
  • Objective: To assess the ability of Casuarinin and its isomers to stimulate the proliferation of skeletal muscle satellite cells.

  • Method: Bromodeoxyuridine (BrdU) incorporation assay.

  • Cell Culture: Primary satellite cells are isolated from the hindlimb muscles of young rats and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with different concentrations of Casuarinin, Casuarictin, or a positive control (Hepatocyte Growth Factor, HGF).

  • BrdU Labeling: After a specific incubation period, BrdU is added to the culture medium. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells.

  • Detection: The incorporation of BrdU is detected using an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. The number of BrdU-positive cells is then quantified.

  • Data Analysis: The percentage of BrdU-positive cells relative to the total number of cells is calculated to determine the proliferative activity of the compounds.[1]

Antimicrobial Growth Inhibition Assay
  • Objective: To determine the minimum inhibitory concentration (MIC) of Casuarinin and its isomers against various microbial strains.

  • Method: Broth microdilution method.

  • Microbial Strains: Target bacterial or fungal strains are cultured in appropriate broth media.

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: A standardized suspension of the microbial strain is added to each well.

  • Incubation: The microplate is incubated under optimal conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[2][3]

DPPH Radical Scavenging Assay (General Protocol for Antioxidant Activity)
  • Objective: To evaluate the free radical scavenging capacity of the compounds.

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

  • Procedure:

    • A solution of DPPH in methanol (B129727) is prepared.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Data Analysis: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages (General Protocol for Anti-inflammatory Activity)
  • Objective: To assess the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically (typically at 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

MTT Assay (General Protocol for Anticancer Activity)
  • Objective: To evaluate the cytotoxic effect of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to attach.

    • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

experimental_workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_anti_inflammatory Anti-inflammatory Activity (NO Assay) cluster_anticancer Anticancer Activity (MTT Assay) A1 Prepare DPPH Solution A2 Add Casuarinin Isomers A1->A2 A3 Incubate A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Culture RAW 264.7 Cells B2 Pre-treat with Isomers B1->B2 B3 Stimulate with LPS B2->B3 B4 Measure Nitrite (Griess Reagent) B3->B4 B5 Calculate IC50 B4->B5 C1 Culture Cancer Cells C2 Treat with Isomers C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6

Caption: Generalized workflow for in vitro bioactivity assays.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Nucleus->iNOS_gene transcribes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Casuarinin_Isomers Casuarinin Isomers Casuarinin_Isomers->IKK potential inhibition Casuarinin_Isomers->NFkB potential inhibition

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

Conclusion

The available data, though not exhaustive, suggests that the biological activities of Casuarinin and its isomers are not interchangeable. The stereochemical differences between Casuarinin and Casuarictin lead to a notable divergence in their ability to activate skeletal muscle satellite cells. Similarly, variations in antimicrobial efficacy have been observed among different ellagitannin isomers.

For researchers and drug development professionals, these findings underscore the importance of isomer-specific evaluation. The development of Casuarinin-based therapeutics will require a careful consideration of the unique biological profile of each isomer. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising isomer for specific therapeutic applications. The provided experimental protocols and conceptual diagrams serve as a foundational resource for designing and interpreting future research in this area.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Casuarinin's Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Casuarinin, a hydrolyzable tannin found in various plants. The focus is on its in vitro antioxidant and in vivo anti-inflammatory properties, with a correlation between the two where data is available. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to offer a comprehensive overview for research and development purposes.

In Vitro Antioxidant Activity

The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress-related diseases. This is often evaluated through various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Table 1: In Vitro Antioxidant Activity of Casuarinin and Comparative Compounds

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Ferric Reducing Antioxidant Power (FRAP)
Casuarinin Data not availableData not availableData not available
Quercetin 0.74 - 42.5 µg/mL[1][2][3][4][5]48.0 ± 4.4 µM[2]97.2 mg QE/mL[6] - 4.72 FeSO₄ value[7]
Gallic Acid 2.6 - 15.3 µM[8][9]Data not available494–5033 µM Fe²⁺[10]

Note: The wide range of IC50 values for Quercetin can be attributed to variations in experimental conditions across different studies.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of a compound are often assessed in vivo using animal models. A standard and widely used model is the carrageenan-induced paw edema in rodents. In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Similar to the in vitro data, specific quantitative results for Casuarinin in the carrageenan-induced paw edema model are not extensively reported. However, we can draw comparisons with compounds that share structural similarities or are known for their anti-inflammatory properties, such as Ellagic Acid (a component of ellagitannins like Casuarinin) and the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

CompoundAnimal ModelDosePercent Inhibition of Edema (%)
Casuarinin Data not availableData not availableData not available
Ellagic Acid Rat1, 3, 10, 30 mg/kg (i.p.)Dose-dependent reduction[11]
Indomethacin Rat5 mg/kg (i.p.)Significant inhibition[11]

Correlation of In Vitro and In Vivo Activity

A strong correlation between in vitro antioxidant activity and in vivo anti-inflammatory effects is often observed for phenolic compounds. The ability to neutralize reactive oxygen species (ROS) in vitro can translate to a reduction of oxidative stress-induced inflammation in vivo. For Casuarinin, while direct correlative studies are limited, its reported anti-inflammatory mechanism, which involves the suppression of pro-inflammatory signaling pathways, is consistent with the actions of many potent antioxidants.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: The test compound (Casuarinin, Quercetin, etc.) is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animal Preparation: Healthy adult rats (e.g., Wistar or Sprague-Dawley) are fasted overnight with free access to water.

  • Grouping: The animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the compound being investigated (e.g., Casuarinin).

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each time point. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100

Signaling Pathways

Anti-inflammatory Signaling Pathway of Casuarinin

Casuarinin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates ERK/p38 MAPK ERK/p38 MAPK TNFR->ERK/p38 MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates ERK/p38 MAPK->NF-κB_n Activates Casuarinin Casuarinin Casuarinin->IKK Inhibits Casuarinin->ERK/p38 MAPK Inhibits Gene Expression Gene Expression NF-κB_n->Gene Expression Induces Pro-inflammatory Mediators ICAM-1, IL-1β, IL-6, IL-8, MCP-1 Gene Expression->Pro-inflammatory Mediators Leads to

Casuarinin's anti-inflammatory mechanism via NF-κB pathway inhibition.

General Antioxidant Signaling Pathway

Many polyphenolic compounds, likely including Casuarinin, exert their antioxidant effects by activating the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters (inactive) Cul3-Rbx1 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3-Rbx1 Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Cul3-Rbx1->Nrf2 Ubiquitination Casuarinin Casuarinin Casuarinin->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Initiates Antioxidant Enzymes HO-1, NQO1, etc. Antioxidant Gene Expression->Antioxidant Enzymes Produces

Antioxidant mechanism via Keap1-Nrf2 pathway activation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro and in vivo activities of a compound like Casuarinin and establishing a potential correlation.

Workflow for correlating in vitro and in vivo activities.

References

A Comparative Guide to Carbonic Anhydrase Inhibitors: Casuarinin vs. Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Casuarinin, a naturally occurring ellagitannin, with established synthetic carbonic anhydrase inhibitors. By presenting key performance data, experimental methodologies, and relevant biological pathways, this document aims to inform research and development efforts in the field of carbonic anhydrase inhibition.

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion. The inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a variety of conditions, including glaucoma, epilepsy, and certain cancers.

Several classes of CA inhibitors have been developed, with sulfonamides being the most clinically prominent. This guide focuses on a comparison of the natural product Casuarinin with three widely used synthetic sulfonamide inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound against a specific carbonic anhydrase isoform is a critical parameter for its evaluation as a potential therapeutic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating greater potency.

The following table summarizes the available inhibitory data for Casuarinin and the selected synthetic inhibitors against key human carbonic anhydrase (hCA) isoforms.

CompoundTarget Isoform(s)IC50 (nM)Ki (nM)Inhibition TypeSource(s)
Casuarinin Carbonic AnhydraseNot ReportedNot ReportedNoncompetitive[1][2]
Acetazolamide hCA I-250Competitive[3]
hCA II-12Competitive[3]
hCA IX3025Competitive[3]
hCA XII-5.7Competitive[3]
Dorzolamide hCA II0.18-Not Specified[2]
hCA IV6.9-Not Specified[2]
Brinzolamide hCA II3.2-Not Specified

Note on Casuarinin Data: While studies have identified Casuarinin as a highly active carbonic anhydrase inhibitor, specific IC50 or Ki values were not available in the reviewed literature.[1][2] Its mechanism has been characterized as noncompetitive.[2]

Experimental Protocols for Determining Inhibitory Activity

The accurate determination of carbonic anhydrase inhibition is essential for the comparative evaluation of different compounds. Two common methods employed for this purpose are the stopped-flow CO2 hydration assay and the colorimetric esterase assay.

Stopped-Flow CO2 Hydration Assay

This method directly measures the enzyme-catalyzed rate of CO2 hydration and is considered the gold standard for determining kinetic parameters.

Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution. A stopped-flow instrument rapidly mixes the enzyme and a CO2-saturated solution, and the initial rate of the reaction is monitored spectrophotometrically using a pH indicator dye.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

    • Prepare a stock solution of the purified carbonic anhydrase enzyme.

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through deionized water.

    • Prepare serial dilutions of the inhibitor compound.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).

    • Load one syringe with the enzyme and inhibitor solution and the other with the CO2-saturated solution.

    • Rapidly mix the contents of the syringes and initiate data acquisition.

    • Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear phase of the absorbance change.

    • Plot the initial velocities against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which considers the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

Colorimetric Esterase Assay

This method provides a simpler, high-throughput alternative for screening potential carbonic anhydrase inhibitors.

Principle: Carbonic anhydrase exhibits esterase activity, hydrolyzing substrates like p-nitrophenyl acetate (B1210297) (p-NPA) to produce the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl).

    • Prepare a stock solution of the purified carbonic anhydrase enzyme.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA).

    • Prepare serial dilutions of the inhibitor compound in a 96-well plate.

  • Assay Execution:

    • Add the enzyme solution to each well of the 96-well plate containing the inhibitor dilutions.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the p-NPA substrate to all wells.

    • Measure the absorbance at 405 nm at multiple time points using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol production for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

Carbonic anhydrase plays a crucial role in cellular pH regulation, a process intricately linked to various signaling pathways. The inhibition of carbonic anhydrase can therefore have significant downstream effects on cellular function.

Carbonic Anhydrase in Cellular pH Homeostasis

The following diagram illustrates the central role of carbonic anhydrase in maintaining cellular pH balance.

Carbonic Anhydrase and pH Regulation cluster_reaction Reversible Hydration of CO2 CO2 CO2 (Cellular Respiration) H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 H2O H2O H2O->H2CO3 HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_ion H+ H2CO3->H_ion pH_reg Intracellular pH Homeostasis HCO3->pH_reg Buffers H_ion->pH_reg Impacts CA Carbonic Anhydrase CA->H2CO3 Catalyzes Inhibitor Carbonic Anhydrase Inhibitor (e.g., Casuarinin, Acetazolamide) Inhibitor->CA Inhibits

Caption: Role of Carbonic Anhydrase in pH Regulation.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a potential carbonic anhydrase inhibitor involves a series of well-defined steps, from initial screening to detailed kinetic analysis.

Inhibitor Evaluation Workflow start Start: Candidate Inhibitor screen High-Throughput Screening (e.g., Colorimetric Assay) start->screen determine_ic50 IC50 Determination screen->determine_ic50 kinetic_analysis Kinetic Analysis (e.g., Stopped-Flow Assay) determine_ic50->kinetic_analysis determine_ki Ki and Inhibition Type Determination kinetic_analysis->determine_ki sar Structure-Activity Relationship (SAR) Studies determine_ki->sar lead_optimization Lead Optimization sar->lead_optimization end End: Optimized Inhibitor lead_optimization->end

Caption: Workflow for Carbonic Anhydrase Inhibitor Evaluation.

Conclusion

Casuarinin presents an interesting natural product scaffold for the development of carbonic anhydrase inhibitors, exhibiting a distinct noncompetitive mechanism of action. However, the lack of publicly available quantitative inhibitory data for Casuarinin highlights a key area for future research. A direct comparison of its potency against various CA isoforms with that of established synthetic inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide is necessary to fully elucidate its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and advancing the development of novel and effective carbonic anhydrase inhibitors.

References

Safety Operating Guide

Navigating the Disposal of "Cascarin": A General Protocol for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: The Case of "Cascarin"

A thorough review of chemical safety databases, including Safety Data Sheets (SDS), indicates that "this compound" is not a recognized chemical compound. The term likely refers to components of Cascara sagrada, whose active ingredients are cascarosides. Without a specific SDS, definitive disposal procedures for a substance labeled "this compound" cannot be provided.

It is imperative for laboratory personnel to first positively identify any chemical substance before proceeding with its disposal. Assuming "this compound" refers to a non-acutely hazardous chemical waste, the following general procedures should be followed. However, these are not a substitute for a substance-specific SDS and your institution's established protocols. Always consult your Environmental Health and Safety (EHS) department for final guidance.

General Laboratory Chemical Waste Disposal Protocol

This protocol provides a step-by-step guide for the safe handling and disposal of non-acutely hazardous chemical waste.

Step 1: Characterization and Identification
  • Positive Identification: Confirm the chemical identity of the waste. If the substance is unknown, it must be treated as hazardous until identified.

  • Hazard Assessment: Review the Safety Data Sheet (SDS) for the identified substance(s). Pay close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), and Section 13 (Disposal Considerations).

  • Segregation: Do not mix different types of chemical waste. Incompatible materials can react dangerously.

Step 2: Personal Protective Equipment (PPE)

Based on the hazard assessment, don the appropriate PPE. Minimum requirements for handling most chemical waste include:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A standard laboratory coat.

Step 3: Waste Containment and Labeling
  • Container Selection: Use a chemically compatible container that can be securely sealed. The container must be in good condition, free of leaks or contamination on the outside.

  • Labeling: Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name(s) of all components.

    • The approximate percentage of each component.

    • Relevant hazard information (e.g., flammable, corrosive, toxic).

    • The date accumulation started.

Step 4: Storage and Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal Request: Follow your institution's specific procedures to request a waste pickup from the EHS department. Do not pour any chemical waste down the drain unless explicitly permitted by your EHS office for specific, non-hazardous substances.

Summary of Chemical Waste Disposal Procedures

The following table summarizes the key steps and considerations for proper chemical waste disposal in a laboratory setting.

PhaseActionKey Considerations
1. Assessment Identify the chemical and its hazards.Consult the Safety Data Sheet (SDS). If unknown, treat as hazardous. Never mix incompatible waste streams.
2. Protection Wear appropriate Personal Protective Equipment (PPE).Minimum PPE includes safety glasses, lab coat, and chemical-resistant gloves.
3. Containment Use a compatible, sealed, and clearly labeled container.Label must include contents, concentrations, hazards, and start date.
4. Disposal Store in a designated area and request EHS pickup.Never dispose of chemicals down the drain unless explicitly permitted by EHS.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for handling chemical waste in a laboratory environment.

cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Safe Handling cluster_disposal Phase 3: Final Disposal start Begin Waste Disposal Process identify Identify Chemical & Review SDS start->identify is_known Is Substance Identified? identify->is_known treat_unknown Treat as Unknown/Hazardous Contact EHS is_known->treat_unknown No segregate Segregate Waste Streams is_known->segregate Yes ppe Select & Wear Appropriate PPE segregate->ppe container Choose Compatible Container ppe->container label_waste Label Container Accurately (Contents, Hazards, Date) container->label_waste store Store in Satellite Accumulation Area label_waste->store request_pickup Request EHS Waste Pickup store->request_pickup end_process Disposal Complete request_pickup->end_process

Caption: Workflow for the safe disposal of laboratory chemical waste.

Navigating the Safe Handling of Casticin: A Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identification: The term "Cascarin" does not correspond to a recognized chemical substance in standard databases. This guide pertains to Casticin , a flavone (B191248) compound, based on the likely intended subject of inquiry for laboratory safety protocols. Researchers are advised to confirm the identity of their specific compound of interest before implementing any safety procedures.

This document provides essential safety and logistical information for handling Casticin in a laboratory setting. The following procedural guidance is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for safe operational and disposal practices, fostering a culture of safety and building trust in our commitment to value beyond the product itself.

Personal Protective Equipment (PPE) for Handling Casticin

The selection and proper use of Personal Protective Equipment are paramount to minimizing exposure and ensuring personal safety when handling Casticin. The following table summarizes the recommended PPE.

PPE Component Specification Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat or protective clothing that covers the arms and torso.Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If dust formation is unavoidable or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.Prevents inhalation of dust particles.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility.

Handling Procedures:
  • Preparation: Ensure a clean and organized workspace. Have all necessary equipment, including PPE and waste containers, readily available.

  • Ventilation: Handle Casticin in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.

  • Weighing and Transfer: Handle Casticin as a solid to minimize dust. Use appropriate tools (e.g., spatulas) for transfers.

  • Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material, then sweep it into a designated waste container. Clean the area with soap and water.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling Casticin and before leaving the laboratory.

Disposal Plan:
  • Waste Collection: All Casticin waste, including contaminated consumables (e.g., gloves, absorbent pads), should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of Casticin waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of Casticin down the drain or in regular trash.

Quantitative Data

The following table summarizes key quantitative data for Casticin.

Property Value
Molecular Formula C₁₉H₁₈O₈
Molar Mass 374.34 g/mol

Experimental Workflow: General Handling Protocol

The following diagram outlines the standard workflow for safely handling Casticin in a laboratory setting, from preparation to post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Clean & Organized) don_ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_area->don_ppe weigh 3. Weigh Casticin (In Ventilated Area) don_ppe->weigh Proceed to handling transfer 4. Perform Experimental Transfer weigh->transfer dispose 5. Dispose of Waste (Properly Labeled Container) transfer->dispose Experiment complete clean 6. Clean Work Area dispose->clean doff_ppe 7. Doff PPE clean->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

General workflow for handling Casticin.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.